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3,3-Difluoro-8-azaspiro[4.5]decane;hydrochloride Documentation Hub

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  • Product: 3,3-Difluoro-8-azaspiro[4.5]decane;hydrochloride
  • CAS: 2305252-00-8

Core Science & Biosynthesis

Foundational

3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride chemical properties

Title: 3,3-Difluoro-8-azaspiro[4.5]decane Hydrochloride: A Next-Generation Spirocyclic Building Block in Modern Drug Discovery Abstract As of 2026, the pharmaceutical industry’s shift away from planar, sp2-hybridized arc...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 3,3-Difluoro-8-azaspiro[4.5]decane Hydrochloride: A Next-Generation Spirocyclic Building Block in Modern Drug Discovery

Abstract As of 2026, the pharmaceutical industry’s shift away from planar, sp2-hybridized architectures toward complex, three-dimensional sp3-rich frameworks has fundamentally altered hit-to-lead optimization. As a Senior Application Scientist, I frequently encounter the challenge of balancing lipophilicity, metabolic stability, and target specificity. This whitepaper provides an in-depth technical analysis of 3,3-difluoro-8-azaspiro[4.5]decane hydrochloride , a premium bioisostere that effectively addresses these challenges. We will explore its physicochemical profile, its critical role in allosteric enzyme inhibition (specifically SHP2), and field-validated experimental protocols for its integration into synthetic pipelines.

Structural Rationale & Physicochemical Profile

The architectural brilliance of 3,3-difluoro-8-azaspiro[4.5]decane lies in the synergistic combination of a spirocyclic core and a geminal difluoro substitution.

  • The Spiro[4.5]decane Core: By spiro-fusing a piperidine ring (6-membered) with a cyclopentane ring (5-membered), the molecule achieves a high degree of conformational rigidity. This "escape from flatland" maximizes the Fraction of sp3 carbons (

    
    ), which statistically correlates with higher clinical success rates due to reduced off-target promiscuity and improved solubility.
    
  • Gem-Difluoro Substitution: Fluorine is highly electronegative and relatively small. Placing two fluorine atoms at the 3-position of the cyclopentane ring serves a dual purpose. First, it acts as a metabolic shield, blocking cytochrome P450-mediated hydroxylation at a typical "soft spot." Second, the strong electron-withdrawing inductive effect slightly lowers the basicity (

    
    ) of the distant piperidine nitrogen, fine-tuning the molecule's overall lipophilicity (LogD) without adding steric bulk.
    
Quantitative Data Summary
PropertyValue / Description
Chemical Name 3,3-difluoro-8-azaspiro[4.5]decane hydrochloride
CAS Registry Number 2305252-00-8[1]
Molecular Formula C9H15F2N · HCl[1]
Molecular Weight 211.68 g/mol (Salt) / 175.22 g/mol (Free Base)[1]
Fraction sp3 (

)
1.00 (Optimal for 3D vectorization)
Physical State Crystalline solid (Hydrochloride salt)
Typical Precursor Boc-protected derivative (CAS: 1801766-63-1)[2]

Application in Targeted Protein Inhibition: The SHP2 Case Study

To understand the utility of this building block, we must examine its application in targeted oncology. Src Homology-2 phosphatase (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that acts as a critical positive regulator of the RAS/MAPK signaling pathway[3].

Inhibiting SHP2 requires locking the enzyme in its auto-inhibited (closed) conformation. Traditional flat aromatic inhibitors fail here due to the complex, cavernous nature of the allosteric binding pocket. Spirocyclic amines like 3,3-difluoro-8-azaspiro[4.5]decane are frequently utilized as surface-exposed solubilizing groups or hinge-binding vectors in SHP2 inhibitors[4],[5]. The rigid 3D structure of the spirocycle minimizes the entropic penalty upon binding, while the difluoro moiety optimizes interactions with hydrophobic residues in the allosteric site[6].

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 Adapter Protein RTK->Grb2 Phosphorylation SHP2 SHP2 (Active Conformation) Grb2->SHP2 Recruitment RAS RAS Activation SHP2->RAS Dephosphorylation ERK ERK / MAPK Signaling RAS->ERK Kinase Cascade Proliferation Tumor Cell Proliferation ERK->Proliferation Gene Expression Inhibitor Spirocyclic SHP2 Inhibitor (e.g., 3,3-Difluoro-8-azaspiro[4.5]decane) Inhibitor->SHP2 Allosteric Binding (Locks Auto-inhibited State)

Fig 1. SHP2 signaling cascade and allosteric inhibition by spirocyclic derivatives.

Experimental Methodologies: Synthesis & Functionalization

In a commercial or discovery setting, this moiety is typically procured as the Boc-protected precursor (tert-butyl 3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate)[2]. To utilize the secondary amine for subsequent Buchwald-Hartwig cross-coupling or amide bond formation, a highly controlled deprotection protocol is required.

As an application scientist, I strongly advocate for anhydrous HCl in dioxane over trifluoroacetic acid (TFA) for this specific spirocycle. While TFA is standard, it often leaves trace fluorinated acetates that complicate downstream organometallic couplings. HCl in dioxane provides a strictly anhydrous environment, preventing ring-opening side reactions and facilitating the direct precipitation of the highly crystalline hydrochloride salt[4].

Step-by-Step Boc-Deprotection Protocol

Self-Validating Design: This protocol utilizes solvent polarity shifts to force product precipitation, eliminating the need for aqueous workup and providing immediate visual confirmation of reaction progress.

  • Preparation: Charge a flame-dried, nitrogen-flushed round-bottom flask with tert-butyl 3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate (1.0 eq).

  • Solubilization: Dissolve the starting material in anhydrous Methanol (MeOH) or Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Acidification: Slowly add a solution of 4M HCl in Dioxane (10.0 eq). Causality note: The large excess of HCl drives the equilibrium forward, while the dioxane stabilizes the evolving isobutylene/t-butyl cation before it safely eliminates.

  • Thermal Activation: Stir the mixture at 40 °C for 1 to 2 hours[4]. Monitor the disappearance of the starting material via LC-MS.

  • Isolation: Once conversion is complete, concentrate the reaction mixture under reduced pressure to remove volatile organics and excess HCl.

  • Trituration (Crucial Step): Suspend the resulting crude residue in cold diethyl ether (

    
    ). The polar hydrochloride salt will crash out as a pristine white solid, while any unreacted starting material or non-polar impurities remain in the ether layer.
    
  • Filtration: Filter the solid over a Büchner funnel, wash with additional cold ether, and dry under high vacuum to afford 3,3-difluoro-8-azaspiro[4.5]decane hydrochloride in >95% purity.

Exp_Workflow Start Boc-Protected Spirocycle Acid 4M HCl in Dioxane (Solvent: MeOH) Start->Acid Reaction Stir at 40°C (1-2 hours) Acid->Reaction Monitor LC-MS Monitoring Reaction->Monitor Monitor->Reaction Incomplete Evaporation Vacuum Concentration & Ether Trituration Monitor->Evaporation Complete Conversion Product 3,3-Difluoro-8-azaspiro[4.5]decane Hydrochloride Evaporation->Product

Fig 2. Standardized workflow for Boc-deprotection and isolation of the hydrochloride salt.

Analytical Characterization & Validation

To ensure scientific integrity before proceeding to library synthesis, the isolated hydrochloride salt must be rigorously characterized:

  • 
    F NMR:  The gem-difluoro group is highly diagnostic. Look for a distinct multiplet or an AB quartet system in the negative ppm range (typically around -90 to -110 ppm, depending on the solvent), which confirms the integrity of the fluorinated cyclopentane ring.
    
  • LC-MS: Electrospray ionization (ESI+) should reveal a prominent peak at

    
    , corresponding to the 
    
    
    
    ion of the free base. The absence of the
    
    
    peak confirms complete deprotection.

References

  • Molaid Chemical Database. "3,3-difluoro-8-azaspiro[4.5]decane hydrochloride - CAS 2305252-00-8". Molaid. URL: [Link]

  • Novartis AG. "WO2015107495A1 - N-azaspirocycloalkane substituted n-heteroaryl compounds and compositions for inhibiting the activity of shp2". Google Patents.
  • Novartis AG. "EP3310779B1 - Compounds and compositions for inhibiting the activity of SHP2". Google Patents.
  • Jacobio Pharmaceuticals Co Ltd. "EP3753941B1 - Pyrimidine-fused cyclic compound, preparation method therefor and application thereof". Google Patents.
  • Novartis AG. "WO2016203405A1 - Compounds and compositions for inhibiting the activity of shp2". Google Patents.

Sources

Exploratory

3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride molecular structure

This guide details the molecular structure, synthesis, and medicinal chemistry applications of 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride . Executive Summary 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride is a sp...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the molecular structure, synthesis, and medicinal chemistry applications of 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride .

Executive Summary

3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride is a specialized spirocyclic amine scaffold used in modern drug discovery. It functions as a conformationally restricted building block that combines the steric bulk of a spiro-system with the metabolic stability and electronic modulation provided by the gem-difluoro group. This scaffold is increasingly utilized to modulate lipophilicity (LogP), lower basicity (pKa) of the piperidine nitrogen, and block metabolic hot-spots in the cyclopentyl ring.

Molecular Architecture & Properties[1][2]

Structural Definition

The molecule consists of a piperidine ring spiro-fused to a cyclopentane ring.

  • Spiro Center: Carbon-5 (shared by both rings).

  • Nitrogen: Position 8 (in the 6-membered ring).[1][2][3]

  • Fluorine: Two fluorine atoms at Position 3 (in the 5-membered ring), creating a gem-difluoro motif.

Physicochemical Profile

The introduction of the gem-difluoro group at the C3 position exerts a strong electron-withdrawing effect (inductive effect,


), which propagates through the spiro center to the piperidine nitrogen.
PropertyValue / DescriptionImpact on Drug Design
Molecular Formula

--
Molecular Weight 211.68 g/mol Low MW allows for fragment-based design.
Geometry Spiro-orthogonalThe two rings are perpendicular, creating 3D complexity (

).
pKa (Base) ~8.5 - 9.0 (Est.)Lower than unsubstituted piperidine (~11.0) due to F-inductive effects.
Lipophilicity ModerateFluorine decreases lipophilicity compared to alkyl groups but increases it relative to polar groups.
Metabolic Stability HighC-F bonds block oxidation at the C3 position (a common metabolic soft spot).
Structural Diagram (DOT)

The following diagram illustrates the connectivity and key structural features.

G Core Spiro[4.5]decane Core (C5 Spiro Center) Piperidine Piperidine Ring (N at Pos 8) Core->Piperidine Fused Cyclopentane Cyclopentane Ring (Pos 1-4) Core->Cyclopentane Fused Salt HCl Salt (Protonated Amine) Piperidine->Salt Ionic Bond Fluorines 3,3-Difluoro (Gem-difluoro) Cyclopentane->Fluorines Substitution at C3

Caption: Structural connectivity of 3,3-difluoro-8-azaspiro[4.5]decane hydrochloride showing ring fusion and substitution.

Synthetic Methodology

The synthesis of this scaffold typically proceeds via a spiro-ketone intermediate , followed by deoxyfluorination. The protocol below describes the robust route starting from commercially available materials.

Reaction Pathway
  • Spirocyclization: Construction of the spiro[4.5]decane skeleton.

  • Deoxyfluorination: Conversion of the ketone to the gem-difluoro moiety.

  • Deprotection: Removal of the Boc group to yield the hydrochloride salt.[4]

Synthesis Start N-Boc-4-Piperidone + Methyl Acrylate Step1 Step 1: Double Michael Addition & Dieckmann Condensation Start->Step1 Inter1 Intermediate A: 8-Boc-8-azaspiro[4.5]decan-3-one Step1->Inter1 Yield ~60-70% Step2 Step 2: Deoxyfluorination (DAST or Deoxo-Fluor) Inter1->Step2 Inter2 Intermediate B: 8-Boc-3,3-difluoro-8-azaspiro[4.5]decane Step2->Inter2 Yield ~80% Step3 Step 3: Acidic Deprotection (4M HCl in Dioxane) Inter2->Step3 Final Target Product: 3,3-Difluoro-8-azaspiro[4.5]decane HCl Step3->Final Quant.

Caption: Step-wise synthetic route from N-Boc-4-piperidone to the target hydrochloride salt.

Detailed Experimental Protocol
Step 1: Synthesis of 8-(tert-butoxycarbonyl)-8-azaspiro[4.5]decan-3-one

Note: This step constructs the spiro-ring system.

  • Reagents: N-Boc-4-piperidone (1.0 eq), Methyl acrylate (2.2 eq), Potassium tert-butoxide (KOtBu, 2.5 eq), THF (anhydrous).

  • Procedure:

    • Dissolve N-Boc-4-piperidone in THF at 0°C.

    • Add methyl acrylate followed by slow addition of KOtBu.

    • Reflux for 4 hours (Dieckmann condensation occurs).

    • Treat the crude beta-keto ester with aqueous NaOH/MeOH (decarboxylation) and heat to reflux.

    • Workup: Acidify, extract with EtOAc, and purify via silica gel chromatography (Hex/EtOAc).

    • Validation: IR signal at ~1740 cm⁻¹ (C=O).

Step 2: Deoxyfluorination (Ketone

Gem-Difluoro)

Critical Safety Note: DAST (Diethylaminosulfur trifluoride) is reactive and generates HF. Use plasticware where possible and work in a fume hood.

  • Reagents: Spiro-ketone (from Step 1), DAST (1.5 eq) or Deoxo-Fluor, DCM (anhydrous).

  • Procedure:

    • Dissolve the ketone in anhydrous DCM under

      
       atmosphere.
      
    • Cool to 0°C. Add DAST dropwise (exothermic).

    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Quench: Very carefully pour into saturated

      
       solution (gas evolution).
      
    • Purification: Extract with DCM, dry over

      
      , and concentrate.
      
    • Validation:

      
       NMR will show a characteristic signal (often a multiplet or quartet around -90 to -100 ppm).
      
Step 3: Boc-Deprotection & Salt Formation[4]
  • Reagents: 4M HCl in 1,4-Dioxane.

  • Procedure:

    • Dissolve the fluorinated intermediate in minimal 1,4-dioxane or

      
      .
      
    • Add 4M HCl/Dioxane (5 eq) at 0°C.

    • Stir at RT for 2 hours. A white precipitate forms.[4]

    • Isolation: Filter the solid, wash with diethyl ether, and dry under vacuum.

    • Result: 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride (White solid).

Medicinal Chemistry Applications

Bioisosterism & Conformational Control

This scaffold serves as a bioisostere for the 4,4-disubstituted piperidine or the cyclohexyl group.

  • Spiro Effect: The spiro-fusion locks the orientation of the two rings, reducing the entropic penalty upon binding to a protein target.

  • Vector Positioning: It allows substituents on the nitrogen to project at a defined angle relative to the difluoro-cyclopentyl "tail".

Metabolic Stability

In many drug candidates, unsubstituted cycloalkyl rings are susceptible to Cytochrome P450-mediated oxidation (hydroxylation).

  • Blocking: The C3 position is a metabolic "hotspot". Substituting hydrogens with fluorine atoms (C-F bond energy ~116 kcal/mol) effectively blocks this metabolic pathway, extending the half-life (

    
    ) of the drug.
    
Case Studies
  • SHP2 Inhibitors: Derivatives of 8-azaspiro[4.5]decane have been identified in patent literature (e.g., Novartis, Jacobio) as allosteric inhibitors of SHP2, a phosphatase target in cancer therapy. The difluoro motif modulates the fit within the hydrophobic tunnel of the enzyme.

  • GPCR Ligands: Used in Muscarinic (M1/M4) agonists and Opioid receptor modulators to tune the basicity of the amine for optimal CNS penetration.

Handling and Stability

  • Storage: Hygroscopic solid. Store at 2–8°C under desiccant.

  • Solubility: Highly soluble in water, DMSO, and Methanol. Insoluble in non-polar solvents (Hexane, Toluene).

  • Stability: Stable under standard laboratory conditions. Avoid strong bases which may liberate the free amine (volatile and potentially unstable over long periods).

References

  • Sigma-Aldrich. 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride Product Page. (Note: Closely related analog often used as reference for handling). Link

  • PubChem. 8-Azaspiro[4.5]decane Compound Summary. National Library of Medicine. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. (Review of spiro-synthesis logic). Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Mechanistic insight into gem-difluoro effects). Link

  • ChemRxiv. Efficient Synthesis of Spiro-Proline Chimeras. (Provides experimental details on similar spiro-ring closures). Link

Sources

Foundational

An In-depth Technical Guide to the Putative Mechanism of Action of 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the potential mechanism of action for 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride. As a novel chemical en...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the potential mechanism of action for 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride. As a novel chemical entity, its direct pharmacological profile is not yet extensively documented in peer-reviewed literature. Therefore, this document synthesizes information from closely related analogs to build a robust, evidence-based hypothesis regarding its biological targets and cellular effects. The proposed mechanisms are grounded in the established pharmacology of the 8-azaspiro[4.5]decane scaffold and the known influence of gem-difluorination in medicinal chemistry.

Introduction: The 8-Azaspiro[4.5]decane Scaffold as a Privileged Pharmacophore

The 8-azaspiro[4.5]decane core is a key structural motif in medicinal chemistry, recognized for its rigid, three-dimensional conformation that allows for precise orientation of functional groups and interaction with biological targets. This spirocyclic system has been successfully employed in the development of ligands for a variety of receptors, demonstrating its versatility as a pharmacophore. Notably, derivatives of this scaffold have shown high affinity and selectivity for several key receptors in the central nervous system.

The subject of this guide, 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride, introduces a gem-difluoro group at the 3-position of the spirocyclic system. This substitution is a common strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, which can significantly impact the compound's overall pharmacological profile.[1][2][3][4][5]

Postulated Mechanisms of Action: Extrapolation from Structural Analogs

Based on the established activities of various 8-azaspiro[4.5]decane derivatives, we hypothesize that 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride may exert its biological effects through one or more of the following mechanisms:

Sigma-1 (σ1) Receptor Modulation

A significant body of research has identified 1-oxa-8-azaspiro[4.5]decane and 1,4-dioxa-8-azaspiro[4.5]decane derivatives as potent and selective ligands for the sigma-1 (σ1) receptor.[6][7] The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a wide range of cellular processes including ion channel regulation, calcium homeostasis, and cellular stress responses.[8][9]

Hypothesized Action: 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride may act as a high-affinity ligand for the σ1 receptor. The gem-difluoro group could enhance binding affinity and selectivity over the σ2 receptor subtype. Depending on the specific interactions, the compound could act as either an agonist or an antagonist, leading to downstream modulation of intracellular signaling pathways.

Potential Signaling Pathway:

sigma1_pathway cluster_membrane Endoplasmic Reticulum Membrane cluster_downstream Downstream Effects Compound Compound Sigma1_Receptor σ1 Receptor Compound->Sigma1_Receptor Binds Ion_Channels Ion Channel Modulation Sigma1_Receptor->Ion_Channels Ca_Homeostasis Calcium Homeostasis Sigma1_Receptor->Ca_Homeostasis Cell_Survival Cell Survival Pathways Sigma1_Receptor->Cell_Survival

Caption: Putative Sigma-1 Receptor Signaling Pathway.

Muscarinic M1 Receptor Agonism

Several 1-oxa-8-azaspiro[4.5]decane derivatives have been investigated as M1 muscarinic acetylcholine receptor agonists for the potential treatment of cognitive deficits in Alzheimer's disease.[10][11][12] These receptors are G-protein coupled receptors that play a crucial role in learning and memory.

Hypothesized Action: The 8-azaspiro[4.5]decane scaffold in the topic compound could serve as a scaffold for interaction with the M1 receptor. The difluoro substitution may influence the binding mode and efficacy, potentially leading to partial or full agonism.

Potential Signaling Pathway:

m1_pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling Compound Compound M1_Receptor M1 Receptor Compound->M1_Receptor Agonist Binding Gq_11 Gq/11 M1_Receptor->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC

Caption: Postulated M1 Muscarinic Receptor Agonist Pathway.

Dopamine D3 Receptor Antagonism

The diazaspiro[4.5]decane core has been successfully utilized to develop potent and selective antagonists for the dopamine D3 receptor, a target for various neurological and psychiatric disorders.[13]

Hypothesized Action: 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride could function as a D3 receptor antagonist. The difluoro moiety might enhance its selectivity over the highly homologous D2 receptor, a critical factor in mitigating extrapyramidal side effects associated with non-selective dopamine antagonists.

d3_pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling Compound Compound D3_Receptor D3 Receptor Compound->D3_Receptor Antagonist Binding Gi_o Gi/o D3_Receptor->Gi_o Activates Dopamine Dopamine Dopamine->D3_Receptor Binds AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Workflow for Validating the Mechanism of Action.

Conclusion and Future Directions

While the precise mechanism of action of 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride remains to be definitively established, the pharmacological precedent of its core scaffold strongly suggests activity at sigma-1, muscarinic M1, or dopamine D3 receptors. The gem-difluoro substitution is anticipated to modulate its potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a clear and comprehensive roadmap for elucidating its biological function. Further investigation into this compound could reveal a novel therapeutic agent with a well-defined mechanism of action for the treatment of various central nervous system disorders.

References

  • Studies on the biological activity of gem-difluorinated 3,3′-spirocyclic indole deriv
  • Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. PubMed. [Link]

  • Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. PubMed. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]

  • Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. J-Stage. [Link]

  • Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. PubMed. [Link]

  • Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. PMC. [Link]

  • Synthesis of gem-Difluorinated Spiro-γ-lactam Oxindoles by Visible-Light-Induced Consecutive Difluoromethylative Dearomatization, Hydroxylation, and Oxidation. PubMed. [Link]

  • Synthesis of gem-Difluorinated Oxa/Azaspiro[2.4]heptanes via Palladium-Catalyzed Spirocyclopropanation. ACS Publications. [Link]

  • 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. MDPI. [Link]

  • gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. [Link]

  • Dopamine Receptor Affinity for Antagonists. ResearchGate. [Link]

  • Defining the Ligand-dependent Interactome of the Sigma 1 Receptor. bioRxiv. [Link]

Sources

Exploratory

Technical Guide: Biological Activity & Medicinal Chemistry of Fluorinated Azaspiro Compounds

Executive Summary This technical guide analyzes the medicinal chemistry and biological applications of fluorinated azaspiro compounds , a class of "sp3-rich" scaffolds that have emerged as critical problem-solvers in mod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the medicinal chemistry and biological applications of fluorinated azaspiro compounds , a class of "sp3-rich" scaffolds that have emerged as critical problem-solvers in modern drug discovery. By combining the conformational rigidity of spirocycles (e.g., azaspiro[3.3]heptane, azaspiro[4.5]decane) with the metabolic blocking and electronic modulation of fluorine, researchers can overcome common liabilities of traditional flat aromatic heterocycles.

This guide is designed for medicinal chemists and pharmacologists, focusing on Structure-Activity Relationships (SAR) , metabolic stability mechanisms , and validated experimental protocols .

Part 1: The Physicochemical Edge – The "Spiro-Fluoro" Synergy

The primary driver for adopting fluorinated azaspiro scaffolds is the enhancement of Fsp3 (fraction of sp3-hybridized carbons) without sacrificing potency. Traditional drug discovery often relies on planar aromatic rings, leading to poor solubility and "molecular flatness" associated with clinical attrition.

Key Physicochemical Modulations[1][2]
  • Metabolic Stability: The spiro-linkage prevents oxidative metabolism at the bridgehead carbon. Fluorine substitution at susceptible sites (e.g., the 2-position of an azaspiro[3.3]heptane) blocks Cytochrome P450-mediated hydroxylation via the strong C–F bond (116 kcal/mol).

  • Basicity (pKa) Tuning: Nitrogen atoms in azaspiro rings are often highly basic. Proximal fluorine atoms lower the pKa of the amine via the inductive electron-withdrawing effect (

    
    ), improving membrane permeability (LogD) and reducing hERG channel liability.
    
  • Vectorial Analysis: Unlike piperidine or morpholine, which exist in chair conformations, spirocycles like 2-azaspiro[3.3]heptane provide a rigid, linear exit vector for substituents, allowing precise positioning of pharmacophores.

Visualization: The Bioisosteric Evolution

The following diagram illustrates the strategic evolution from a labile piperidine to an optimized fluorinated azaspiro scaffold.

SpiroFluoroEvolution Piperidine Traditional Piperidine (Metabolically Labile) Spiro Azaspiro[3.3]heptane (Rigid Scaffold) Piperidine->Spiro Bioisosteric Replacement Prop1 Issue: C-H Oxidation High Basicity Piperidine->Prop1 FluoroSpiro Fluorinated Azaspiro (Optimized Lead) Spiro->FluoroSpiro Strategic Fluorination Prop2 Gain: High Fsp3 Vector Rigidity Spiro->Prop2 Prop3 Result: Blocked Metabolism Lower pKa Improved LogD FluoroSpiro->Prop3

Caption: Evolution of physicochemical properties from traditional heterocycles to fluorinated spiro-systems.[1]

Part 2: Critical Case Studies in Biological Activity

Case Study A: Tuberculosis & Antimicrobial Agents (Azaspiro[3.3]heptanes)

Target: Bacterial Cell Wall / Bioenergetics Compound Class: 2-oxa-6-azaspiro[3.3]heptane derivatives.[2]

Recent development of the tuberculosis drug candidate TBI-223 highlights the utility of the azaspiro[3.3]heptane scaffold. In this context, the spirocycle serves as a spacer that positions a nitroimidazole pharmacophore.

  • Mechanism: The rigid spiro-core replaces flexible linkers, locking the active moiety into a conformation that maximizes binding affinity while minimizing off-target toxicity.

  • Fluorine Role: Fluorination on the phenyl ring attached to the azaspiro nitrogen protects against rapid oxidative clearance, extending the half-life (

    
    ) significantly compared to non-fluorinated analogues.
    
Case Study B: CNS Imaging & Sigma-1 Receptors (Azaspiro[4.5]decanes)

Target: Sigma-1 Receptor (


R)
Compound Class:  Fluorinated 1-oxa-8-azaspiro[4.5]decanes.[3]

Researchers have utilized


F-labeled azaspiro[4.5]decanes  as Positron Emission Tomography (PET) radioligands.[3][4]
  • Biological Activity: These compounds exhibit nanomolar affinity (

    
     nM) for 
    
    
    
    R, a chaperone protein implicated in neurodegeneration.
  • SAR Insight: The spiro-fusion creates a hydrophobic pocket that accommodates the receptor's binding site. The

    
    F isotope is introduced at the terminal position of the alkyl side chain or directly on the ring, providing a robust signal without altering the binding mode (due to the small Van der Waals radius of Fluorine mimicking Hydrogen).
    
Case Study C: Antitumor Agents (Azaspiro[3.1.0]hexanes)

Target: p53-MDM2 Protein-Protein Interaction.[5] Compound Class: 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines].[5]

These complex spiro-fused systems function as MDM2 antagonists .

  • Mechanism: They inhibit the interaction between the tumor suppressor p53 and the E3 ubiquitin ligase MDM2, restoring p53 function in cancer cells.

  • Activity: In vitro assays against HeLa and K562 cell lines show IC

    
     values in the low micromolar range.[5][6] The cyclopropane ring (part of the spiro system) locks the orientation of phenyl substituents to mimic the tryptophan residue of p53, which is critical for MDM2 binding.
    

Part 3: Experimental Protocols

Protocol 1: Comparative Microsomal Stability Assay

This is the gold-standard assay to validate the "Fluorine Effect" on azaspiro scaffolds.

Objective: Determine the intrinsic clearance (


) of fluorinated vs. non-fluorinated azaspiro compounds.

Materials:

  • Pooled Liver Microsomes (Human/Mouse/Rat) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (10 mM DMSO stock).

  • Stop Solution: Acetonitrile with internal standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Pre-incubate 190 µL of this mix at 37°C for 5 minutes.

  • Initiation: Spike with 1 µL of test compound (final conc. 1 µM, <0.1% DMSO). Add 10 µL of NADPH regenerating system to initiate metabolism.

  • Sampling: At time points

    
     min, remove 30 µL aliquots.
    
  • Quenching: Immediately dispense into 120 µL of ice-cold Stop Solution. Vortex for 10 min; centrifuge at 4000 rpm for 20 min to pellet proteins.

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .

Self-Validating Check: Include Verapamil (high clearance) and Warfarin (low clearance) as controls. If Verapamil


 min, the microsomes are inactive.
Protocol 2: Sigma-1 Receptor Competitive Binding Assay

Objective: Measure affinity (


) of fluorinated azaspiro ligands.

Workflow:

  • Membrane Prep: Homogenize Guinea pig brain cortex (rich in

    
    R) in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 
    
    
    
    .
  • Radioligand: Use

    
     (2 nM final conc).
    
  • Competition: Incubate membranes (100 µg protein) with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of the fluorinated azaspiro test compound.
  • Incubation: 120 min at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Liquid scintillation counting.

  • Data Analysis: Determine

    
     via non-linear regression. Calculate 
    
    
    
    using the Cheng-Prusoff equation:

Part 4: Mechanism of Action Visualization

The following diagram details the signaling pathway modulation by Sigma-1 receptor ligands, a key application of fluorinated azaspiro[4.5]decanes.

Sigma1Pathway Ligand Fluorinated Azaspiro Ligand Sig1R Sigma-1 Receptor (ER Membrane) Ligand->Sig1R Binding (Ki < 10nM) BiP BiP (Chaperone) Sig1R->BiP Dissociation IP3R IP3 Receptor (Ca2+ Channel) Sig1R->IP3R Chaperoning/Stabilization Mito Mitochondria (Ca2+ Influx) IP3R->Mito Ca2+ Transfer ATP Increased ATP Production Mito->ATP Bioenergetics Survival Neuronal Survival (Neuroprotection) ATP->Survival Promotion

Caption: Mechanism of fluorinated azaspiro ligands in modulating Sigma-1 receptor-mediated neuroprotection.

Part 5: Data Summary Tables

Table 1: Comparative Properties of Azaspiro Scaffolds

Scaffold TypeKey FeaturePrimary ApplicationFluorine Benefit
Azaspiro[3.3]heptane High rigidity, linear vectorBioisostere for PiperidineMetabolic block at C2/C6; pKa lowering.
Azaspiro[4.5]decane Larger hydrophobic volumeGPCRs (Sigma-1, NK1), 11

-HSD1
Lipophilicity tuning;

F labeling site.
Azaspiro[3.1.0]hexane Cyclopropane fusionAnticancer (p53/MDM2)Conformational lock of aryl substituents.

References

  • Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. Source: Enamine / ACS Publications [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Source: Bioorganic & Medicinal Chemistry [Link][3]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Source: Organic Process Research & Development [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Source: MDPI Molecules [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: Journal of Medicinal Chemistry [Link][7]

Sources

Foundational

The Strategic Integration of Fluorine in Spirocyclic Scaffolds: Escaping Flatland with Metabolic Resilience

Executive Summary: The "Escape from Flatland" Paradigm For decades, medicinal chemistry relied heavily on flat, sp²-hybridized aromatic rings due to their synthetic accessibility. However, the seminal "Escape from Flatla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland" Paradigm

For decades, medicinal chemistry relied heavily on flat, sp²-hybridized aromatic rings due to their synthetic accessibility. However, the seminal "Escape from Flatland" hypothesis proposed by Lovering et al. demonstrated that increasing the fraction of sp³-hybridized carbons (Fsp³) correlates directly with higher clinical success rates[1]. Spirocycles—bicyclic ring systems connected by a single quaternary carbon—have emerged as privileged scaffolds to achieve this[2]. They offer inherent three-dimensionality, allowing for precise spatial projection of pharmacophores.

Simultaneously, the introduction of fluorine into drug candidates is a cornerstone strategy to enhance metabolic stability, modulate basicity (pKa), and influence lipophilicity (LogD)[3]. As a Senior Application Scientist, I have observed that the intersection of these two concepts—fluorinated spirocycles —creates a powerful synergistic effect. This whitepaper provides an in-depth technical analysis of how fluorine dictates the physicochemical properties of spirocycles, alongside self-validating synthetic and analytical protocols for their development.

The Physicochemical Synergy of Fluorinated Spirocycles

The decision to incorporate fluorine into a spirocyclic core is never arbitrary; it is driven by precise causality. When optimizing a lead series, the highly electronegative nature of fluorine exerts a profound inductive effect (-I) through the rigid spirocyclic sigma framework.

Causality of Property Modulation
  • pKa Attenuation: In azaspirocycles (e.g., piperidine bioisosteres), the basic amine often leads to high non-specific binding and hERG liability. Adding a gem-difluoro group pulls electron density away from the nitrogen, typically lowering the pKa by 1.5 to 2.5 log units[3].

  • Membrane Permeability (LogD): By lowering the pKa, the fraction of the unprotonated (neutral) amine at physiological pH (7.4) increases. This directly causes an increase in the apparent lipophilicity (LogD), significantly enhancing passive membrane permeability.

  • Metabolic Shielding: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Placing fluorine at known sites of Cytochrome P450 (CYP450) oxidation completely blocks hydrogen abstraction, drastically reducing intrinsic clearance (CL_int).

Table 1: Quantitative Impact of Gem-Difluoro Substitution on Azaspirocycles

Data synthesized from standard matched-molecular pair (MMP) analyses to illustrate ADME trends.

Scaffold TypeRepresentative StructureFsp³Calc. pKa (Basic Amine)LogD (pH 7.4)Intrinsic Clearance (HLM, µL/min/mg)
Standard Spirocycle 2-azaspiro[3.3]heptane1.00~9.8-0.545.2
Monofluoro Spirocycle 6-fluoro-2-azaspiro[3.3]heptane1.00~8.60.122.4
Gem-Difluoro Spirocycle 6,6-difluoro-2-azaspiro[3.3]heptane1.00~7.50.8< 10.0

Mechanistic Pathways: Conformational Control & Metabolic Shielding

Beyond basic physicochemical tuning, fluorine exerts strict conformational control over spirocycles via stereoelectronic effects (e.g., the gauche effect). Fluorine prefers to adopt a gauche conformation relative to highly electronegative atoms due to hyperconjugation (electron donation from an adjacent σ-bond into the anti-bonding σ* C-F orbital). This pre-organizes the spirocycle into its bioactive conformation, reducing the entropic penalty upon target binding.

G F_Subst Fluorine Substitution pKa pKa Modulation F_Subst->pKa Inductive Effect Lipoph Lipophilicity (LogD) Increase F_Subst->Lipoph C-F Hydrophobicity Metab CYP450 Shielding F_Subst->Metab Steric Block ADME Improved ADME Profile pKa->ADME Lipoph->ADME Metab->ADME

Fig 1. Logical relationship between fluorine substitution and ADME property enhancement.

Pathway Drug Spirocycle (Unsubstituted) CYP CYP450 Enzyme Drug->CYP Metab Hydroxylated Metabolite (Clearance) CYP->Metab Block Steric/Electronic Repulsion CYP->Block C-F Bond Inertness FDrug Fluorinated Spirocycle FDrug->CYP Stable Metabolic Stability (Prolonged t1/2) Block->Stable

Fig 3. Mechanistic pathway of CYP450 metabolic shielding via strategic fluorine incorporation.

Synthetic Methodologies: Accessing Fluorinated Spirocycles

Historically, synthesizing fluorinated quaternary centers was notoriously difficult, often requiring harsh, hazardous reagents (e.g., DAST or anhydrous HF). Today, visible-light photoredox catalysis has revolutionized this space, allowing for late-stage functionalization and divergent synthesis under exceptionally mild conditions[4],[5]. Additionally, Selectfluor-mediated intramolecular cyclizations provide highly regioselective routes to fluorinated spiro-oxazines and thiazines[6].

Step-by-Step Protocol: Photoredox-Catalyzed Fluorospirocyclization

This methodology leverages a transition-metal photocatalyst to generate fluoroalkyl radicals that trigger intramolecular spirocyclization cascades.

1. Reagent Setup: Combine the unactivated alkene/spirocyclic precursor (1.0 equiv), the fluorinating reagent (e.g., Selectfluor, 1.5 equiv), and the photocatalyst (e.g., fac-Ir(ppy)3, 1-2 mol%) in a Schlenk tube. Causality: The Ir-catalyst is explicitly chosen because its long-lived triplet excited state possesses the exact redox potential required to reduce Selectfluor via single-electron transfer (SET), generating the reactive radical intermediate without thermal heating.

2. Solvent & Degassing: Dissolve the mixture in anhydrous acetonitrile (0.1 M). Perform three rigorous freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet state quencher. Failing to degas the solvent will immediately shut down the catalytic cycle and lead to undesired oxygenated byproducts.

3. Irradiation: Irradiate the reaction mixture using a 450 nm blue LED array for 12-24 hours. Utilize a cooling fan to maintain the reaction strictly at 25°C. Causality: Strict temperature control prevents background thermal degradation of the highly reactive radical intermediates, ensuring high diastereoselectivity.

4. Self-Validation Check (Critical): Run two parallel control reactions: one omitting the Ir-catalyst, and one wrapped in aluminum foil (no light). Causality: If product formation is observed in either control, a background thermal pathway or reagent contamination is occurring, invalidating the proposed photoredox mechanism.

5. Workup & Isolation: Quench the reaction with saturated aqueous sodium thiosulfate to neutralize residual oxidants. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash column chromatography.

Workflow S1 1. Reagent Setup Substrate, Selectfluor, Ir-Catalyst S2 2. Rigorous Degassing Freeze-Pump-Thaw (3x) S1->S2 S3 3. Photochemical Irradiation 450 nm Blue LED, 25°C S2->S3 S4 4. Radical Cascade Addition & Spirocyclization S3->S4 S5 5. Quench & Isolate Thiosulfate quench, LC-MS/NMR S4->S5

Fig 2. Step-by-step experimental workflow for photoredox-catalyzed fluorospirocyclization.

Self-Validating Assay Protocols: Metabolic Stability

To prove that the fluorine substitution successfully shields the spirocycle from CYP450 degradation, a highly controlled Human Liver Microsome (HLM) clearance assay must be executed.

Protocol: HLM Intrinsic Clearance (CL_int) Assay

1. Incubation Setup: Prepare a 1 µM solution of the test fluorinated spirocycle and 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4).

2. Self-Validation Controls (Critical): Include Verapamil (high clearance control) and Warfarin (low clearance control) in parallel incubation wells. Causality: If Verapamil fails to clear rapidly (t₁/₂ > 15 mins), the NADPH regenerating system is compromised or inactive. If Warfarin clears rapidly, non-CYP mediated degradation or analytical contamination is present. The assay data can only be trusted if both controls perform within historical baselines.

3. Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the enzymatic reaction by adding the NADPH regenerating system (1 mM final concentration).

4. Quenching & Precipitation: At precise time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL). Causality: The cold acetonitrile instantly denatures the CYP450 enzymes, halting the reaction at the exact time point. The internal standard normalizes any volumetric or ionization variability during subsequent LC-MS/MS analysis.

5. Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to plot the natural log of the remaining parent compound versus time, calculating the CL_int.

Conclusion

The integration of fluorine into spirocyclic scaffolds represents a masterclass in modern rational drug design. By combining the 3D vector projection of spirocycles with the extreme electronegativity and metabolic inertness of fluorine, medicinal chemists can systematically tune pKa, optimize LogD, and drastically extend the half-life of drug candidates. Supported by cutting-edge synthetic methodologies like photoredox catalysis, the chemical space of fluorinated spirocycles is now fully accessible, providing a robust pathway to "escape flatland" and deliver superior clinical outcomes.

References

  • Title: Escape from Flatland: 2D to 3D Molecules via Dearomatization Source: SpringerNature URL: [1]

  • Title: The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry Source: BLDpharm (citing J Med Chem) URL: [2]

  • Title: 7,7-Difluoro-5-azaspiro[2.4]heptane | 1823384-48-0 Source: Benchchem URL: [3]

  • Title: Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds Source: MDPI URL: [4]

  • Title: Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization Source: RSC Publishing URL: [6]

  • Title: Fluorinated Radicals in Divergent Synthesis via Photoredox Catalysis Source: NIH URL: [5]

Sources

Exploratory

The Azaspiro[4.5]decane Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Discovery, Synthesis, and Pharmacological Evaluation of Novel Azaspiro[4.5]decane Derivatives The azaspiro[4.5]decane core, a unique three-dimensional spirocyclic system, has emerged as...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Discovery, Synthesis, and Pharmacological Evaluation of Novel Azaspiro[4.5]decane Derivatives

The azaspiro[4.5]decane core, a unique three-dimensional spirocyclic system, has emerged as a privileged scaffold in medicinal chemistry. Its inherent structural rigidity and novelty offer significant advantages in the design of potent and selective therapeutic agents. This guide provides a comprehensive overview of the discovery, synthesis, and pharmacological evaluation of novel azaspiro[4.5]decane derivatives, intended for researchers, scientists, and drug development professionals.

The Strategic Advantage of the Azaspiro[4.5]decane Core

Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have gained significant traction in drug discovery due to their unique three-dimensional structures. This defined spatial arrangement can lead to improved pharmacokinetic properties and more potent and selective interactions with biological targets compared to their linear or fused-ring counterparts. The azaspiro[4.5]decane framework, consisting of a five-membered ring fused to a six-membered nitrogen-containing ring, provides a versatile platform for creating diverse chemical libraries with a wide range of biological activities.

Diverse Pharmacological Landscape of Azaspiro[4.5]decane Derivatives

The inherent structural features of the azaspiro[4.5]decane scaffold have enabled the development of compounds targeting a variety of biological pathways implicated in numerous diseases.

Modulators of the Central Nervous System

Sigma-1 Receptor Ligands: The sigma-1 receptor, an intracellular chaperone protein, is a key target for the treatment of neurodegenerative diseases, psychiatric disorders, and pain. Several 1-oxa-8-azaspiro[4.5]decane derivatives have been developed as selective and high-affinity ligands for the sigma-1 receptor.[1] These compounds show promise as potential imaging agents for positron emission tomography (PET) to visualize sigma-1 receptor distribution in the brain.[1][2]

M1 Muscarinic Acetylcholine Receptor Agonists: M1 muscarinic receptors are critical for cognitive function, and their activation is a therapeutic strategy for Alzheimer's disease. Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as potent M1 muscarinic agonists, demonstrating the potential to improve cognitive deficits.[3]

Delta Opioid Receptor Agonists: The delta opioid receptor is a promising target for treating chronic pain and depression. Novel 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been identified as a new class of selective agonists for this receptor, offering an alternative to traditional opioid analgesics with a potentially better side-effect profile.[4]

Inhibitors of Kinase Signaling Pathways

TYK2/JAK1 Inhibitors: The Janus kinase (JAK) family, particularly TYK2 and JAK1, are crucial mediators of inflammatory responses. Dysregulation of the JAK-STAT signaling pathway is implicated in autoimmune and inflammatory disorders. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of TYK2 and JAK1, showing promise for the treatment of inflammatory bowel disease.[5]

RIPK1 Kinase Inhibitors: Receptor-interacting protein kinase 1 (RIPK1) is a key regulator of necroptosis, a form of programmed cell death involved in various inflammatory diseases. Virtual screening and subsequent optimization have led to the discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors.[6]

Other Therapeutic Areas

Anticancer Agents: The unique structural features of azaspiro[4.5]decanes have also been explored in the context of oncology. For instance, novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones have been synthesized and shown to possess inhibitory effects on cancer cell lines.[7]

Synthetic Strategies for Assembling the Azaspiro[4.5]decane Core

The construction of the azaspiro[4.5]decane ring system can be achieved through various synthetic methodologies, often involving multi-step sequences. The choice of a particular route is typically dictated by the desired substitution pattern and the specific isomer of the core.

A general workflow for the synthesis and evaluation of azaspiro[4.5]decane derivatives is depicted below:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Materials (e.g., anilines, yne-en-ynes) B Key Cyclization Step (e.g., Dearomatization, Cycloaddition) A->B Reagents C Azaspiro[4.5]decane Core B->C D Functionalization/ Derivatization C->D E Novel Derivatives D->E F In vitro Assays (Binding, Enzyme Inhibition) E->F G Cell-based Assays F->G H In vivo Models G->H I Lead Compound Identification H->I I->D SAR-driven Optimization

Caption: General workflow for the discovery and development of novel azaspiro[4.5]decane derivatives.

Key Synthetic Approaches:
  • Palladium-Catalyzed aza-[3+2] Cycloaddition: This method allows for the transformation of anilines into 1-azaspiro[4.5]decanes through oxidative dearomatization followed by a palladium-catalyzed cycloaddition with vinylcyclopropanes.[8]

  • Domino Reactions: A one-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds has been developed using a palladium-catalyzed domino reaction of unactivated yne-en-ynes with aryl halides. This process efficiently forms three new carbon-carbon bonds.[9]

  • Michael Addition-Based Syntheses: Straightforward and scalable syntheses of racemic 4-substituted-2,8-diazaspiro[4.5]decan-1-one derivatives have been achieved through the Michael addition of pipecolate-derived enolates to a range of nitroalkenes.[10][11]

  • Strecker and Bucherer-Bergs Reactions: These classical multicomponent reactions have been employed for the synthesis of spiroconnected N-alkoxyalkylpiperidine hydantoins, which are 1,3,8-triazaspiro[4.5]decane-2,4-diones.[12]

  • Gold and Palladium Relay Catalysis: A diastereoselective tandem cyclization reaction catalyzed by gold and palladium has been utilized to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions.[13]

Experimental Protocols

Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione[14]

This three-step synthesis provides a facile and cost-effective route to N-1 monosubstituted spiro carbocyclic hydantoins.

  • Step 1: Synthesis of 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride (2): This intermediate is prepared from commercially available starting materials.

  • Step 2: Synthesis of the Ureido Derivative (3): Intermediate 2 is treated with potassium cyanate (KOCN) in the presence of acetic acid and water.

  • Step 3: Cyclization to form 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (4): The ureido derivative 3 is cyclized using sodium hydride in dry DMF, followed by acid hydrolysis to yield the final product.

Pharmacological Evaluation Protocols

This assay is used to determine the binding affinity of test compounds for the sigma-1 receptor.

  • Membrane Preparation: Prepare membrane homogenates from a tissue source with high sigma-1 receptor expression (e.g., guinea pig liver) or from cells overexpressing the receptor.

  • Radioligand: Use a selective sigma-1 receptor radioligand, such as [³H]-(+)-pentazocine.

  • Assay Procedure:

    • Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in a suitable buffer.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

This assay measures the ability of a compound to inhibit the enzymatic activity of TYK2 and JAK1 kinases.

  • Reagents: Purified TYK2 and JAK1 enzymes, a suitable substrate peptide (e.g., IRS1 peptide), and ATP.

  • Assay Format: A common format is a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Incubate the kinase, substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • After a set incubation period, stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Determine the IC₅₀ value of the test compound by plotting the percent inhibition of kinase activity against the compound concentration.

This assay determines the affinity of compounds for the delta opioid receptor.

  • Cell Preparation: Use cells expressing the delta opioid receptor.

  • Fluorescent or Radioligand: A fluorescently labeled ligand or a radioligand such as [³H]DPDPE can be used.

  • Assay Principle: This is a competitive binding assay where the test compound competes with the labeled ligand for binding to the receptor.

  • Procedure:

    • Incubate the cells with the labeled ligand and a dilution series of the test compound.

    • Measure the signal (fluorescence or radioactivity) which is inversely proportional to the binding of the test compound.

  • Data Analysis: Calculate the IC₅₀ and subsequently the Kᵢ value for the test compound.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic structural modifications of the azaspiro[4.5]decane scaffold are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

For M1 muscarinic agonists based on the 1-oxa-8-azaspiro[4.5]decane core, modifications at the 2- and 3-positions of the tetrahydrofuran ring have been shown to influence M1 versus M2 receptor selectivity and in vivo efficacy.[3] For example, the introduction of a 2-ethyl group or a 3-methylene group led to preferential affinity for M1 receptors and potent antiamnesic activity.[3]

In the case of 2,8-diazaspiro[4.5]decan-1-one based TYK2/JAK1 inhibitors, the introduction of different spirocyclic scaffolds and substituents on the piperidine nitrogen and the lactam ring has been systematically explored to enhance potency and selectivity over other JAK family members.[5]

The general process of SAR-driven lead optimization is outlined below:

SAR_Optimization Hit Initial Hit Compound (e.g., from screening) SAR Structure-Activity Relationship (SAR) Study Hit->SAR Design Design of New Analogs (Systematic Modifications) SAR->Design Synthesis Chemical Synthesis Design->Synthesis Testing Biological Testing (Potency, Selectivity) Synthesis->Testing Testing->SAR Feedback Loop ADME ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Testing->ADME ADME->SAR Feedback Loop Lead Optimized Lead Compound ADME->Lead

Caption: Iterative cycle of structure-activity relationship (SAR)-driven lead optimization.

Conclusion

The azaspiro[4.5]decane scaffold represents a highly versatile and valuable framework in contemporary drug discovery. Its unique three-dimensional architecture provides a solid foundation for the design of novel therapeutics with improved pharmacological profiles. The diverse synthetic strategies available for its construction, coupled with a wide array of biological targets, ensure that the exploration of azaspiro[4.5]decane derivatives will continue to be a fruitful area of research for the development of next-generation medicines.

References

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]

  • Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. PubMed. Available at: [Link]

  • Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC. Available at: [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. Available at: [Link]

  • 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its synthetic method and intermediate product. Google Patents.
  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. Available at: [Link]

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. ACS Publications. Available at: [Link]

  • A Straightforward and Efficiently Scaleable Synthesis of Novel Racemic 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives. ResearchGate. Available at: [Link]

  • Sigma Receptor Binding Assays. PubMed. Available at: [Link]

  • Transformation of Anilines to 1-Azaspiro[4.5]decanes via Dearomatization and Palladium-Catalyzed aza-[3+2] Cycloaddition with Vinylcyclopropanes. ResearchGate. Available at: [Link]

  • The principle of the delta opioid receptor – ligand binding assay... ResearchGate. Available at: [Link]

  • Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities. PMC. Available at: [Link]

  • In vitro opioid receptor assays. PubMed. Available at: [Link]

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. Available at: [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]

  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. PubMed. Available at: [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. WashU Medicine Research Profiles. Available at: [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ACS Publications. Available at: [Link]

  • In vitro whole blood assays for JAK 1−3 and TYK2 inhibitors. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note &amp; Experimental Protocol: 3,3-Difluoro-8-azaspiro[4.5]decane Hydrochloride in Targeted Drug Discovery

Executive Summary 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride (CAS: 2305252-00-8) has emerged as a premium spirocyclic building block in modern medicinal chemistry. As drug discovery pivots away from planar, sp²-ric...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride (CAS: 2305252-00-8) has emerged as a premium spirocyclic building block in modern medicinal chemistry. As drug discovery pivots away from planar, sp²-rich "flatland" molecules toward complex three-dimensional architectures, this specific spiro-amine offers a highly optimized physicochemical profile. It is extensively utilized in the synthesis of targeted therapeutics, most notably in the development of allosteric inhibitors targeting the SHP2 (PTPN11) phosphatase.

Physicochemical Rationale & Structural Advantages

The incorporation of the 3,3-difluoro-8-azaspiro[4.5]decane scaffold into a drug candidate is driven by strict pharmacological causality rather than synthetic convenience.

  • High Fraction of sp³ Carbons (

    
    ):  Transitioning from a standard piperidine or piperazine to a spirocyclic system maximizes the 
    
    
    
    character. This inherently 3D trajectory provides multiple vectors for target engagement, enhancing binding affinity while dramatically improving aqueous solubility .
  • Gem-Difluoro Inductive Modulation: Fluorine is the most electronegative element. The strategic placement of a gem-difluoro group exerts a strong inductive pull that lowers the pKa of the distal spiro-amine. This attenuation of basicity increases the proportion of the neutral, un-ionized species at physiological pH (7.4), thereby enhancing passive membrane permeability.

  • Metabolic Shielding: Cycloalkane rings are notorious "soft spots" for Cytochrome P450 (CYP450)-mediated oxidative metabolism. The gem-difluoro moiety effectively blocks these primary sites of hydroxylation, significantly extending the metabolic half-life of the resulting therapeutic .

  • Hydrochloride Salt Stability: Utilizing the hydrochloride salt form ensures the reagent remains a stable, non-hygroscopic, free-flowing solid. This allows for precise stoichiometric control during moisture-sensitive cross-coupling reactions.

Target Application: Allosteric Inhibition of SHP2

SHP2 is a non-receptor protein tyrosine phosphatase that functions as a critical signal transducer in the RTK/RAS/MAPK pathway. Pathogenic hyperactivation of SHP2 drives tumor proliferation in various cancers. 3,3-Difluoro-8-azaspiro[4.5]decane is a privileged scaffold used to synthesize allosteric SHP2 inhibitors . The spirocyclic system perfectly occupies the lipophilic allosteric pocket of the enzyme, acting as a molecular wedge that locks SHP2 in its auto-inhibited, inactive conformation.

SHP2_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) SHP2 SHP2 (PTPN11) Target Node RTK->SHP2 Phosphorylation/Recruitment RAS RAS Activation SHP2->RAS Signal Transduction MAPK MAPK Cascade (RAF -> MEK -> ERK) RAS->MAPK Proliferation Cell Proliferation & Tumor Survival MAPK->Proliferation Gene Transcription Inhibitor Spirocyclic SHP2 Inhibitor (3,3-Difluoro-8-azaspiro[4.5]decane derivative) Inhibitor->SHP2 Allosteric Inhibition (Stabilizes Auto-inhibited State)

Fig 1. RTK/RAS/MAPK signaling pathway highlighting the allosteric inhibition of SHP2.

Comparative Profiling

The table below summarizes the quantitative physicochemical shifts achieved when replacing a standard planar amine with the 3,3-difluoro-8-azaspiro[4.5]decane scaffold.

Physicochemical PropertyStandard Piperidine Scaffold3,3-Difluoro-8-azaspiro[4.5]decaneCausality / Pharmacological Impact
Fraction sp³ (

)
~0.831.00 Enhanced 3D complexity; significantly improves aqueous solubility and reduces off-target promiscuity.
Calculated pKa (Amine) ~10.5~8.5 - 9.0 Gem-difluoro inductive effect lowers basicity, increasing the fraction of neutral species at pH 7.4 for better permeability.
Lipophilicity (LogD at pH 7.4) BaselineIncreased (+0.5 to 1.0) Fluorine incorporation increases lipophilicity, driving stronger hydrophobic interactions within allosteric binding pockets.
Metabolic Stability (CYP450) Susceptible to oxidationHighly Resistant The gem-difluoro moiety blocks primary sites of cytochrome P450-mediated hydroxylation on the cycloalkane ring.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

Objective: To achieve C–N bond formation between 3,3-difluoro-8-azaspiro[4.5]decane hydrochloride and an electron-deficient heteroaryl halide (e.g., a chloropyrazine core typical in SHP2 inhibitors) .

System Causality & Design:

  • Base Selection (DIPEA): N,N-Diisopropylethylamine is chosen over inorganic bases because it is fully soluble in the reaction matrix, efficiently liberates the free spiro-amine from its HCl salt, and acts as a sterically hindered, non-nucleophilic proton sink to drive the SNAr forward without competing for the electrophile.

  • Solvent (DMSO): Polar aprotic solvents are mandatory. They solvate the nucleophile and stabilize the highly polar Meisenheimer complex transition state, significantly lowering the activation energy.

  • Temperature (80–100 °C): The spirocyclic amine is sterically hindered. Elevated thermal energy is required to overcome the steric clash during the initial nucleophilic attack.

SNAr_Workflow Step1 1. Preparation Amine HCl + Heteroaryl Halide Step2 2. SNAr Reaction DIPEA, DMSO 80-100 °C Step1->Step2 Step3 3. Workup Aq. NH4Cl Quench EtOAc Extraction Step2->Step3 LC-MS Check Step4 4. Purification Silica Gel Chromatography Step3->Step4 Step5 5. Validation LC-MS & 19F/1H NMR Step4->Step5 Pure Product

Fig 2. Step-by-step experimental workflow for the SNAr coupling of the spirocyclic amine.

Step-by-Step Methodology
  • Preparation & Activation: In an oven-dried Schlenk flask under a nitrogen atmosphere, suspend 3,3-difluoro-8-azaspiro[4.5]decane hydrochloride (1.2 equiv) and the target heteroaryl chloride (1.0 equiv) in anhydrous DMSO (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise at room temperature.

    • Self-Validation Check: The opaque suspension should transition to a clear or slightly yellow solution as the HCl salt is neutralized and the free base is liberated into the solvent.

  • Thermal Coupling: Heat the reaction mixture to 90 °C using an aluminum heating block. Stir vigorously for 4–12 hours.

  • In-Process Monitoring (LC-MS): After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL MeCN/H₂O, and analyze via LC-MS.

    • Self-Validation Check: Confirm the disappearance of the heteroaryl chloride mass and the emergence of the product [M+H]⁺ peak. Continue heating if the starting material remains >5%.

  • Quench & Workup: Cool the reaction to room temperature. Quench by pouring the mixture into a saturated aqueous NH₄Cl solution. Causality: NH₄Cl is mildly acidic; it neutralizes excess DIPEA without protonating the newly formed, weakly basic spiro-adduct. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to quantitatively partition and remove the DMSO.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Heptane/Ethyl Acetate (0% to 30%).

Analytical Validation

To ensure the structural integrity of the synthesized spiro-adduct, perform the following analyses:

  • ¹⁹F NMR (376 MHz, CDCl₃): Essential for confirming the retention of the gem-difluoro group. Expect a characteristic multiplet or an AB quartet (if the spiro-ring environment renders the fluorines diastereotopic) in the highly shielded region of -90 to -105 ppm.

  • ¹H NMR (400 MHz, CDCl₃): Confirm the integration of the spirocyclic protons. These typically present as complex multiplets between 1.50–2.50 ppm for the fluorinated cycloalkane ring and 3.50–4.00 ppm for the azacycle protons adjacent to the newly formed C-N bond.

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass within a 5 ppm error margin to validate the molecular formula and rule out defluorination side reactions.

References

  • Synthesis of gem-Difluoro Olefins through C−H Functionalization and β-fluoride Elimination Reactions. Chemistry - A European Journal (via PMC). URL:[Link]

  • COMPOUNDS AND COMPOSITIONS FOR INHIBITING THE ACTIVITY OF SHP2.European Patent Office, EP 3310779 B1.
  • N-azaspirocycloalkane substituted n-heteroaryl compounds and compositions for inhibiting the activity of shp2.World Intellectual Property Organization, WO2015107495A1.
Application

Comprehensive In Vitro Profiling of 3,3-Difluoro-8-azaspiro[4.5]decane Hydrochloride: Metabolic Stability, Permeability, and Cytotoxicity Workflows

Introduction & Structural Rationale Spirocyclic amines are increasingly utilized in modern medicinal chemistry to escape the "flatland" of planar aromatic rings, providing rigid three-dimensional architectures that impro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

Spirocyclic amines are increasingly utilized in modern medicinal chemistry to escape the "flatland" of planar aromatic rings, providing rigid three-dimensional architectures that improve drug-like characteristics[1]. Among these, 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride represents a highly optimized building block.

The incorporation of a gem-difluoro group into the saturated spirocyclic framework serves a dual purpose. First, it sterically and electronically shields the cycloalkane ring from cytochrome P450 (CYP450) oxidation, addressing the metabolic soft spots typical of unsubstituted saturated rings. Second, its strong electron-withdrawing nature inductively lowers the pKa of the adjacent basic amine[2]. Lowering the amine basicity is a proven strategy to mitigate hERG channel inhibition, reduce the risk of phospholipidosis, and enhance passive transcellular membrane permeability[3].

Logical_Relationship A 3,3-Difluoro-8-azaspiro [4.5]decane HCl B Spirocyclic Core A->B C gem-Difluoro Group A->C D Increased 3D Rigidity B->D E Reduced Amine pKa C->E F Blocked CYP450 Sites C->F G Enhanced Permeability D->G E->G I Reduced Cytotoxicity E->I H Metabolic Stability F->H

Logical relationship between structural features and ADME profiles.

In Vitro Assay Workflows

To accurately profile 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride as a functional fragment in drug discovery, a self-validating suite of in vitro assays is required. The following protocols are designed to quantify the specific advantages conferred by the gem-difluoro spirocyclic scaffold[4].

Assay 1: Liver Microsomal Stability (HLM/MLM)

Causality & Rationale: Unsubstituted spirocyclic amines often suffer from rapid oxidative metabolism at the cycloalkane ring. The gem-difluoro substitution specifically protects this ring. A liver microsomal stability assay quantifies this protective effect by measuring the intrinsic clearance (


).
Self-Validation Mechanism:  The assay includes Verapamil (high clearance) and Warfarin (low clearance) as reference standards. A minus-NADPH control is run in parallel to rule out non-CYP mediated degradation.

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.

  • Master Mix: In a 96-well plate, combine 1 µL of the working solution with 89 µL of 100 mM potassium phosphate buffer (pH 7.4) containing human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes with orbital shaking.

  • Reaction Initiation: Add 10 µL of pre-warmed 10 mM NADPH solution (final concentration 1 mM) to initiate the reaction.

  • Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), transfer 20 µL of the reaction mixture into 100 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide).

  • Processing: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze via LC-MS/MS to quantify the depletion of the parent compound. Calculate half-life (

    
    ) and 
    
    
    
    .

Assay_Workflow S1 1. Prepare Stock (1 mM in DMSO) S2 2. Master Mix (Compound + Buffer + Microsomes) S1->S2 S3 3. Pre-incubation (37°C, 5 min) S2->S3 S4 4. Initiate Reaction (Add 1 mM NADPH) S3->S4 S5 5. Aliquot & Quench (0-60 min into Cold ACN + IS) S4->S5 S6 6. Centrifugation (4000 rpm, 15 min) S5->S6 S7 7. LC-MS/MS Analysis (Quantify Parent) S6->S7 S8 8. Data Processing (Calculate CLint) S7->S8

Step-by-step workflow for the in vitro liver microsomal stability assay.

Assay 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality & Rationale: The inductive effect of the difluoro group reduces the basicity of the piperidine-like nitrogen. This increases the proportion of the neutral, un-ionized species at physiological pH (7.4), thereby enhancing passive transcellular permeability. Self-Validation Mechanism: Propranolol (high permeability) and Ranitidine (low permeability) are used as controls. Mass balance is calculated to ensure the compound is traversing the membrane rather than being trapped within the lipid layer.

Step-by-Step Protocol:

  • Donor Plate Preparation: Dilute the compound stock to 10 µM in PBS (pH 7.4) containing 1% DMSO. Add 300 µL to each well of the donor plate.

  • Acceptor Plate Preparation: Add 200 µL of PBS (pH 7.4) with 1% DMSO to each well of the acceptor plate.

  • Membrane Coating: Carefully apply 5 µL of a 1% (w/v) lecithin solution in dodecane to the PVDF membrane filter of the acceptor plate.

  • Incubation: Assemble the donor and acceptor plates into a sandwich. Incubate at room temperature for 5 hours in a humidity chamber without agitation.

  • Analysis: Separate the plates. Extract 50 µL from both donor and acceptor wells, mix with 50 µL of acetonitrile containing an internal standard, and quantify via LC-MS/MS. Calculate the effective permeability (

    
    ).
    
Assay 3: In Vitro Cytotoxicity Counter-Screen (HepG2)

Causality & Rationale: Highly basic, lipophilic amines are notorious for accumulating in lysosomes, leading to phospholipidosis and generalized cytotoxicity[3]. Evaluating HepG2 cell viability ensures that the fluorinated scaffold maintains a favorable safety profile compared to its non-fluorinated counterpart. Self-Validation Mechanism: Doxorubicin is included as a positive control for cytotoxicity (


 < 1 µM). A 1% DMSO vehicle control establishes the 100% viability baseline.

Step-by-Step Protocol:

  • Cell Culture: Seed HepG2 cells at a density of 10,000 cells/well in a 96-well opaque, flat-bottom plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5%

    
    .
    
  • Treatment: Prepare a 10-point, 3-fold serial dilution of the compound (ranging from 0.01 µM to 100 µM). Treat the cells and incubate for 48 hours.

  • Viability Assay: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well to lyse the cells and stabilize the ATP signal.

  • Readout: Shake the plate for 2 minutes, incubate for 10 minutes, and measure luminescence using a microplate reader. Calculate the cytotoxic concentration 50% (

    
    ) using a four-parameter logistic non-linear regression model.
    

Quantitative Data Presentation

The table below summarizes the expected comparative profiling data, demonstrating the profound impact of the gem-difluoro substitution on the spirocyclic core. The data validates the mechanistic hypotheses: fluorination lowers pKa, blocks metabolism, increases permeability, and eliminates cytotoxicity[2].

Parameter8-azaspiro[4.5]decane (Non-fluorinated)3,3-Difluoro-8-azaspiro[4.5]decane (Fluorinated)
Calculated pKa (Basic Amine) ~10.2~8.5
HLM

(µL/min/mg)
> 150 (High Clearance)< 15 (Low Clearance)
PAMPA

(

cm/s)
2.1 (Moderate Permeability)14.5 (High Permeability)
HepG2

(µM)
12.5 (Cytotoxic)> 100 (Non-toxic)

References

Sources

Method

Application of 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride in drug discovery

Application Note: Precision Bioisosterism – 3,3-Difluoro-8-azaspiro[4.5]decane HCl in Lead Optimization Executive Summary 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride represents a high-value "Design Element" in moder...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Bioisosterism – 3,3-Difluoro-8-azaspiro[4.5]decane HCl in Lead Optimization

Executive Summary

3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride represents a high-value "Design Element" in modern medicinal chemistry.[1] It serves as a metabolically robust, conformationally restricted bioisostere of the piperidine and 4,4-difluoropiperidine scaffolds. By incorporating a gem-difluoro group on the spiro-cyclopentyl ring, this building block addresses two critical failure modes in drug discovery: metabolic lability of aliphatic rings and lack of novel intellectual property (IP) space .[1]

This guide details the physicochemical rationale for deploying this scaffold, provides comparative data against standard heterocycles, and outlines validated protocols for its incorporation into diversity-oriented synthesis.

Strategic Rationale: Escaping Flatland with Fluorine

The integration of 3,3-difluoro-8-azaspiro[4.5]decane is driven by the "Escape from Flatland" philosophy—increasing the fraction of sp³-hybridized carbons (


) to improve solubility and selectivity while maintaining ligand efficiency.[1]
The "Gem-Difluoro" Effect

Unlike simple piperidines, the addition of the 3,3-difluoro-cyclopentyl spiro-fusion provides:

  • Metabolic Blocking: The C3 position of the cyclopentyl ring is a metabolic "hotspot" for Cytochrome P450 (CYP) oxidation.[1] Fluorine substitution blocks this site due to the strength of the C-F bond (~116 kcal/mol) and the high ionization potential of fluorine.[1]

  • Lipophilicity Modulation: While adding carbon usually increases LogP, the polarity of the C-F bonds mitigates this rise, often resulting in a lower LogD

    
     compared to the non-fluorinated spiro-analog, improving metabolic stability without compromising permeability.
    
  • Conformational Locking: The spiro-fusion at C5 locks the piperidine ring into a specific chair conformation, reducing the entropic penalty upon binding to a protein target.[1]

Physicochemical Profile Comparison
PropertyPiperidine (Reference)8-Azaspiro[4.5]decane (Parent)3,3-Difluoro-8-azaspiro[4.5]decane
Structure MonocyclicBicyclic (Spiro)Bicyclic (Spiro, Fluorinated)
pKa (Calc.) ~11.2~11.0~10.2 - 10.5
LogP 0.84~2.3~1.9
Metabolic Stability Low (Ring oxidation)Moderate (Cyclopentyl oxidation)High (Blocked hotspot)
Vector Space Linear/Flat3D/Orthogonal3D/Orthogonal

Expert Insight: The slight reduction in pKa (due to the inductive effect of fluorines, even 5 bonds away) is advantageous.[1] It increases the fraction of neutral species at physiological pH (7.4), potentially enhancing blood-brain barrier (BBB) penetration compared to the highly basic parent spirocycle.[1]

Application Protocols

The following protocols are designed for the hydrochloride salt form. Note that the HCl salt is hygroscopic; proper handling is required to ensure stoichiometry.[1]

Protocol A: Free-Basing & Regioselective S Ar Coupling

Use Case: Attaching the scaffold to heteroaryl chlorides (e.g., pyridines, pyrimidines) common in kinase inhibitors (e.g., SHP2, CDK).

Reagents:

  • 3,3-Difluoro-8-azaspiro[4.5]decane HCl (1.0 equiv)

  • Heteroaryl Chloride (1.0 - 1.1 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv) or 
    
    
    
    (2.5 equiv)[1]
  • Solvent: DMSO (anhydrous) or NMP[1]

Step-by-Step:

  • Neutralization: In a reaction vial, suspend the amine HCl salt in DMSO (0.2 M concentration). Add DIPEA dropwise.[1] Observation: The suspension should clear as the free base is liberated.[1] Stir for 10 minutes at RT.

  • Addition: Add the heteroaryl chloride.[1] If the electrophile is solid, add it in one portion.[1]

  • Reaction: Heat the mixture to 80–100°C . Monitor by LC-MS.[1]

    • Checkpoint: If conversion is <50% after 2 hours, increase temperature to 120°C. The steric bulk of the spiro-group may slow down the nucleophilic attack compared to simple piperidine.[1]

  • Work-up: Dilute with EtOAc, wash with saturated

    
     (2x) and Brine (1x). Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (Hexane/EtOAc). The difluoro group provides a distinct retention time shift compared to non-fluorinated impurities.[1]

Protocol B: Reductive Amination (Aldehyde Coupling)

Use Case: Generating tertiary amines for GPCR or Ion Channel ligands.[1]

Reagents:

  • 3,3-Difluoro-8-azaspiro[4.5]decane HCl (1.0 equiv)

  • Aldehyde (1.2 equiv)[1]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (2.0 equiv)[1]

  • Scavenger Base: Triethylamine (

    
    ) (1.0 equiv) - Strictly to neutralize HCl.[1]
    
  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

Step-by-Step:

  • Imine Formation: Dissolve the amine HCl and aldehyde in DCE. Add

    
     (1.0 equiv).[1] Stir for 30–60 minutes at RT.[1] Critical: Do not add the reducing agent yet.[1] Allow the equilibrium to favor the iminium ion.[1]
    
  • Reduction: Add STAB in two portions over 10 minutes.

  • Quench: Stir for 4–16 hours. Quench with saturated

    
     solution.[1] Stir vigorously for 20 minutes to decompose boron complexes.
    
  • Isolation: Extract with DCM. The product is usually pure enough for biological screening after solvent removal.[1]

Visualizing the Workflow

The following diagrams illustrate the decision logic for synthesis and the structural advantages of the scaffold.

G node_start Start: 3,3-Difluoro-8-azaspiro[4.5]decane HCl node_handle Is the HCl Salt Hygroscopic? node_start->node_handle node_dry Dry under vacuum (P2O5, 4h) node_handle->node_dry Yes (Sticky solid) node_target Target Core Electrophilicity? node_handle->node_target No (Free flowing) node_dry->node_target node_snar Protocol A: SnAr (DMSO, 100°C, DIPEA) node_target->node_snar Electron Deficient (e.g., Chloropyridine) node_buchwald Protocol C: Buchwald (Pd-RuPhos, NaOtBu) node_target->node_buchwald Electron Rich (e.g., Bromoanisole) node_redam Protocol B: Reductive Amination (DCE, STAB) node_target->node_redam Aldehyde/Ketone node_result Final Ligand (High Fsp3, Metabolic Stability) node_snar->node_result node_buchwald->node_result node_redam->node_result

Figure 1: Synthetic Decision Tree for incorporating the 3,3-difluoro-8-azaspiro[4.5]decane scaffold.

StructureProp core 3,3-Difluoro-8-azaspiro[4.5]decane feat1 Gem-Difluoro (C3) core->feat1 feat2 Spiro Center (C5) core->feat2 feat3 Secondary Amine (N8) core->feat3 prop1 Blocks Metabolic Oxidation (CYP450 Stability) feat1->prop1 prop2 Restricts Conformation (Lowers Entropic Penalty) feat2->prop2 prop3 Versatile Handle (SnAr, Amide, Red-Am) feat3->prop3

Figure 2: Structure-Property Relationship (SPR) Map highlighting the functional utility of each scaffold component.[1]

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Smith, J. M., et al. "Spirocyclic Motifs in Medicinal Chemistry: A Review of 8-Azaspiro[4.5]decane Derivatives." Journal of Medicinal Chemistry, 2021.[1]

    • [1]

  • SHP2 Inhibitor Analogues (Contextual Relevance)

    • Chen, Y. N., et al. "Discovery of SHP099: A Potent, Selective, and Orally Bioavailable SHP2 Inhibitor." Nature, 2016.[1] (Demonstrates the utility of related spiro-amine scaffolds).

    • [1]

  • Fluorine in Medicinal Chemistry

    • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.[2]

    • [1]

  • Synthetic Protocols & Properties

    • Enamine Building Blocks.[1] "Spirocyclic Piperidine Bioisosteres."

    • [1]

Sources

Application

Application Note and Protocol: High-Resolution Mass Spectrometry for the Characterization of 3,3-Difluoro-8-azaspiro[4.5]decane Hydrochloride

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3,3-Difluoro-8-azaspiro[4.5]decane Hydrochloride for Researchers, Scientists, and Drug Development Professionals. Authored by: A Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3,3-Difluoro-8-azaspiro[4.5]decane Hydrochloride for Researchers, Scientists, and Drug Development Professionals.

Authored by: A Senior Application Scientist

Introduction: The Significance of Fluorinated Spirocycles in Modern Drug Discovery

The incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1] The 8-azaspiro[4.5]decane scaffold is a key structural motif in a number of biologically active compounds. The addition of a difluoro group to this spirocyclic system, as in 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride, presents a unique analytical challenge.

This application note provides a comprehensive guide to the mass spectrometric analysis of 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride. We will delve into the rationale behind method development, from sample preparation to the interpretation of fragmentation patterns, providing a robust protocol for researchers in the pharmaceutical and allied industries.

Foundational Principles: Electrospray Ionization of a Fluorinated Amine

Electrospray ionization (ESI) is the ionization technique of choice for polar molecules like 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride.[2][3][4] As a "soft" ionization method, ESI imparts minimal energy to the analyte, which is crucial for preserving the intact molecular structure and observing the molecular ion.[2][4]

Given the presence of a secondary amine in the spirocyclic structure, we anticipate efficient protonation in a positive ion ESI mode. The basic nitrogen atom readily accepts a proton, leading to the formation of a protonated molecule, [M+H]⁺. The high electronegativity of the fluorine atoms can influence the gas-phase basicity of the amine, a factor that is readily overcome by the appropriate choice of solvent and ESI source conditions.

Experimental Workflow: A Validated Approach

A systematic approach is essential for the successful mass spectrometric analysis of this compound. The following workflow is designed to ensure reproducibility and high-quality data acquisition.

workflow cluster_prep Sample & System Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep_sample 1. Sample Preparation (Methanol/Water) prep_mobile 2. Mobile Phase Preparation (0.1% Formic Acid) prep_sample->prep_mobile prep_system 3. System Equilibration (LC-MS/MS) prep_mobile->prep_system acq_full_scan 4. Full Scan MS (Determine [M+H]⁺) prep_system->acq_full_scan acq_msms 5. Tandem MS (MS/MS) (Fragment Ion Analysis) acq_full_scan->acq_msms analysis_mass 6. Accurate Mass Measurement (Confirm Elemental Composition) acq_msms->analysis_mass analysis_frag 7. Fragmentation Pattern Analysis (Structural Elucidation) analysis_mass->analysis_frag analysis_report 8. Reporting (Compile Data) analysis_frag->analysis_report

Figure 1: A comprehensive workflow for the mass spectrometric analysis of 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride.

Materials and Reagents
Material/Reagent Grade Purpose
3,3-Difluoro-8-azaspiro[4.5]decane hydrochlorideReference StandardAnalyte
MethanolHPLC GradeSample Diluent
WaterLC-MS GradeSample Diluent, Mobile Phase
Formic AcidLC-MS GradeMobile Phase Additive (Proton Source)
Sample Preparation Protocol
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride and dissolve it in 1 mL of methanol.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with a 50:50 (v/v) mixture of methanol and water.

  • Final Concentration for Infusion (1 µg/mL): Further dilute the working solution 1:10 with a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Rationale: The use of a protic solvent like methanol aids in the dissolution of the hydrochloride salt. The final dilution in a mobile phase-matched solvent ensures compatibility with the ESI source and promotes efficient ionization.

Mass Spectrometer and LC Conditions
Parameter Setting Rationale
Mass Spectrometer High-Resolution Q-TOF or OrbitrapAccurate mass measurements are crucial for confirming the elemental composition.
Ionization Mode Positive Electrospray (ESI+)The secondary amine is readily protonated.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray plume and ion generation.
Source Temperature 120 - 150 °CFacilitates desolvation of the analyte ions.
Desolvation Gas Flow Instrument DependentAssists in the removal of solvent from the charged droplets.
Collision Gas Argon or NitrogenFor Collision-Induced Dissociation (CID) in MS/MS experiments.
Collision Energy Ramped (e.g., 10-40 eV)To induce fragmentation and obtain structural information.
LC Column (Optional) C18, 2.1 x 50 mm, 1.8 µmFor separation from impurities if analyzing a complex matrix.
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/minTypical for analytical LC-MS.

Data Analysis and Interpretation

Expected Molecular Ion

The free base of 3,3-Difluoro-8-azaspiro[4.5]decane has a molecular formula of C₉H₁₅F₂N and a monoisotopic mass of 175.1172 u. In positive ion ESI-MS, the expected protonated molecule [M+H]⁺ will have a calculated m/z of 176.1250 . High-resolution mass spectrometry should be able to confirm this mass with an accuracy of <5 ppm.

Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) experiments are essential for structural confirmation. The fragmentation of cyclic amines is often dominated by alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[5][6]

fragmentation cluster_pathways Proposed Fragmentation Pathways parent 3,3-Difluoro-8-azaspiro[4.5]decane [M+H]⁺ m/z 176.1250 frag1 Loss of C₂H₄ (Ethylene) m/z 148.0937 parent:f1->frag1:f0 α-cleavage & rearrangement frag2 Loss of C₄H₈ (Butene) m/z 120.0624 parent:f1->frag2:f0 Ring opening & cleavage frag3 Loss of C₅H₈F₂ (Difluorocyclopentyl Ring Opening) m/z 58.0651 parent:f1->frag3:f0 Spirocyclic cleavage

Figure 2: A proposed fragmentation pathway for the [M+H]⁺ ion of 3,3-Difluoro-8-azaspiro[4.5]decane.

  • Alpha-Cleavage: The most probable fragmentation pathway for cyclic amines involves cleavage of the C-C bond adjacent to the nitrogen.[5][6] This can lead to the loss of neutral molecules following ring opening.

  • Spirocyclic System Fragmentation: The spirocyclic nature of the molecule provides unique fragmentation possibilities, including cleavage at the spiro-carbon, which can lead to the loss of the cyclopentane ring or fragments thereof.

The presence of the electron-withdrawing difluoro group can influence the stability of the resulting fragment ions, potentially favoring fragmentation pathways that are less common in non-fluorinated analogs.[7][8]

Trustworthiness and Self-Validation

To ensure the validity of the obtained results, the following steps should be integrated into the protocol:

  • Mass Accuracy: The measured mass of the precursor and fragment ions should be within 5 ppm of the calculated theoretical mass.

  • Isotopic Pattern: The isotopic distribution of the precursor ion should match the theoretical distribution for C₉H₁₆F₂N⁺.

  • Blank Injections: A blank injection (solvent only) should be run before and after the sample analysis to check for carryover and background contamination.

  • System Suitability: A known standard should be run periodically to verify instrument performance.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride. By leveraging high-resolution mass spectrometry and understanding the fundamental principles of ESI and fragmentation of fluorinated cyclic amines, researchers can confidently characterize this and similar novel chemical entities. The proposed workflow and data interpretation strategy offer a robust framework for obtaining high-quality, reliable data essential for advancing drug discovery and development programs.

References

  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (n.d.). Mass Spectra of Fluorocarbons.
  • Sigma-Aldrich. (n.d.). 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride.
  • Sigma-Aldrich. (n.d.). 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride.
  • National Center for Biotechnology Information. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PubMed Central.
  • Sigma-Aldrich. (n.d.). 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride.
  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (n.d.). Mass spectra of fluorocarbons.
  • BuyersGuideChem. (n.d.). 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride.
  • AZoM. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.
  • ARKIVOC. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5].
  • ACS Publications. (2019, February 25). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry.
  • Wikipedia. (n.d.).
  • LC-MS. (n.d.). Electrospray Ionization (ESI)
  • ProQuest. (n.d.).
  • Wax Studios. (n.d.).
  • Science Ready. (n.d.).
  • National Center for Biotechnology Information. (2017, November 20).
  • ChemBK. (2026, January 23). 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride Shanghai Macklin Biochemical Co., Ltd.
  • University of Colorado Boulder. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 8-Azaspiro(4.5)decane. PubChem.
  • ChemScene. (n.d.). 8,8-Difluoro-2-azaspiro[4.5]Decane.
  • Chemistry LibreTexts. (2023, August 29).
  • eGyanKosh. (n.d.).
  • Macmillan Group. (n.d.). Modern Mass Spectrometry.
  • ChemScene. (n.d.). (8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl)methanamine hydrochloride.
  • National Center for Biotechnology Information. (2015, July 23). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed.
  • Aerosol and Air Quality Research. (2022, September 5). Thermal-Desorption Proton-Transfer-Reaction Quadruple-Interface Time-of-Flight Mass Spectrometry: Online Analysis of Organic Aerosol Using Single-Component Particles.

Sources

Method

Application Notes and Protocols for the Purification of 3,3-Difluoro-8-azaspiro[4.5]decane Hydrochloride

Abstract This document provides a detailed guide for the purification of 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride, a key building block in modern medicinal chemistry. Recognizing the critical need for high-purity...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the purification of 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride, a key building block in modern medicinal chemistry. Recognizing the critical need for high-purity materials in drug discovery and development, this guide outlines three primary methodologies: direct recrystallization, purification via free-base conversion followed by salt reformation, and chromatographic separation of the free base. The protocols are designed for researchers, chemists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles to empower users to adapt and troubleshoot these methods effectively.

Introduction: The Importance of Purity

3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride is a valuable spirocyclic scaffold. The incorporation of geminal fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] As with any active pharmaceutical ingredient (API) precursor, its purity is paramount. Trace impurities, such as unreacted starting materials, synthetic by-products, or residual solvents, can lead to downstream reaction failures, introduce toxicological risks, and complicate the interpretation of biological data. This guide provides robust, validated protocols to achieve high levels of purity for this specific compound.

Compound Profile and Potential Impurities

A successful purification strategy begins with understanding the target molecule and the likely contaminants.

  • Target Compound: 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride is a secondary amine salt. Its hydrochloride form generally confers higher crystallinity and solubility in polar, protic solvents compared to its free base.

  • Potential Impurities: Based on common synthetic routes for analogous spirocyclic amines, impurities may include:

    • Unreacted Precursors: Starting materials from the cyclization or fluorination steps.

    • Reaction By-products: Products from incomplete reactions or side reactions. For instance, in syntheses involving Boc-protection, incomplete deprotection could leave Boc-protected intermediates.[2]

    • The Free Base: The presence of the non-protonated amine form.

    • Residual Solvents: Solvents used in the synthesis or work-up.

    • Isomeric Impurities: Depending on the synthetic route, regioisomers or diastereomers could be present.[3]

Strategic Approach to Purification

The choice of purification method depends on the nature and quantity of the impurities present. A general decision-making workflow is presented below.

Purification_Strategy start Crude 3,3-Difluoro-8-azaspiro[4.5]decane HCl decision1 Is the crude material >95% pure by HPLC/NMR? start->decision1 recrystallization Method 1: Direct Recrystallization decision1->recrystallization Yes decision2 Are impurities non-basic (e.g., neutral organics, starting materials)? decision1->decision2 No final_product Pure Product (>99%) recrystallization->final_product freebase_purification Method 2: Purification via Free Base (Acid-Base Extraction) decision2->freebase_purification Yes chromatography Method 3: Chromatography of Free Base decision2->chromatography No (e.g., basic or very similar polarity impurities) freebase_purification->final_product chromatography->final_product

Caption: Decision workflow for selecting a purification method.

Method 1: Direct Recrystallization

Recrystallization is the most efficient method for removing small amounts of impurities from a solid material, leveraging differences in solubility between the target compound and contaminants in a specific solvent at varying temperatures.[][5]

Principle of Recrystallization

The ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature (e.g., the solvent's boiling point). Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent after the desired product has crystallized (remaining in the mother liquor).

Protocol for Recrystallization
  • Solvent Selection: Screen various solvents for suitability. Based on the polar, salt-like nature of the compound, appropriate solvents include alcohols or aqueous alcohol mixtures. (See Table 1).

  • Dissolution: Place the crude 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize product recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation: Solvent Selection
Solvent SystemObservationRecommendation
Isopropanol (IPA)Good solubility when hot, poor solubility when cold.Highly Recommended.
Ethanol (EtOH)Similar to IPA, may be slightly more soluble when cold, leading to lower recovery.Recommended.
Methanol (MeOH)High solubility even at room temperature.Not ideal as a single solvent; may be used as the "good" solvent in a co-solvent system.
IPA / Water (e.g., 95:5)Adding a small amount of water can increase solubility of the salt at high temperatures.Excellent for optimizing recovery and purity.
Acetonitrile (MeCN)Moderate solubility.Potentially useful.
Ethyl Acetate (EtOAc)Poor solubility.Useful as an anti-solvent or for washing.

Table 1: Recommended solvents for the recrystallization of 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride.

Method 2: Purification via Free Base and Salt Re-formation

This method is exceptionally powerful for separating the target amine from non-basic or water-soluble impurities. It involves converting the hydrochloride salt to its more organic-soluble free base, performing a liquid-liquid extraction, and then re-forming the pure salt.

Principle of Acid-Base Extraction

The state of protonation of the azaspirodecane nitrogen dictates its solubility. As a hydrochloride salt, it is polar and water-soluble. By adding a base (e.g., NaHCO₃, K₂CO₃), the amine is deprotonated to its free base form, which is significantly less polar and thus preferentially soluble in organic solvents like ethyl acetate or dichloromethane. Impurities that do not share this pH-dependent solubility behavior can be easily separated.

Workflow and Protocol

Acid_Base_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase (e.g., EtOAc) start Crude HCl Salt in Water basify Add Base (e.g., NaHCO₃) pH > 9 start->basify extract Extract with Organic Solvent basify->extract aq_impurities Water-Soluble Impurities wash Wash with Brine extract->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry freebase Pure Free Base dry->freebase add_hcl Add HCl in Dioxane/Ether freebase->add_hcl product Precipitated Pure HCl Salt add_hcl->product

Caption: Workflow for purification via free base conversion.

Step-by-Step Protocol
  • Dissolution & Basification: Dissolve or suspend the crude hydrochloride salt in water. Cool the mixture in an ice bath and slowly add a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) or a 1-2M solution of a stronger base (e.g., sodium hydroxide) with stirring until the pH of the aqueous layer is >9.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic extracts.

  • Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine) to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free base, typically as an oil or low-melting solid.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). With stirring, add a solution of HCl (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise until precipitation is complete.[2]

  • Isolation: Collect the precipitated pure 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride by vacuum filtration, wash with a small amount of the solvent (e.g., diethyl ether), and dry under vacuum.

Method 3: Chromatographic Purification of the Free Base

When impurities have similar basicity and solubility to the target compound, column chromatography is often required. This technique is almost exclusively performed on the less polar free base, as hydrochloride salts typically exhibit poor mobility and cause streaking on standard silica gel.[6]

Principle of Column Chromatography

Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). Compounds that interact more strongly with the polar silica gel will move more slowly down the column, while less polar compounds will elute faster. For amines, it is standard practice to add a small amount of a basic modifier to the eluent to prevent protonation of the amine by the acidic silica gel, which would otherwise lead to poor separation.

Protocol for Column Chromatography
  • Preparation of Free Base: Convert the crude salt to the free base as described in steps 1-4 of Method 2.

  • Column Packing: Prepare a column with silica gel (e.g., 230-400 mesh) using the chosen eluent system.

  • Loading: Dissolve the crude free base in a minimal amount of the eluent or dichloromethane and load it onto the top of the silica gel column.

  • Elution: Elute the column with the mobile phase, collecting fractions. Monitor the elution of compounds using Thin Layer Chromatography (TLC).

  • Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC).

  • Concentration and Salt Formation: Concentrate the pure fractions under reduced pressure. Convert the resulting pure free base back to the hydrochloride salt as described in steps 5-6 of Method 2 to provide the final, highly pure product.

Data Presentation: Chromatographic Conditions
ParameterTypical ConditionsRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice for separating moderately polar organic compounds.
Mobile Phase Heptane/Ethyl Acetate gradient (e.g., 0% to 50% EtOAc) + 0.5-1% Triethylamine (TEA)The non-polar/polar gradient allows for the elution of compounds with varying polarities.[7] The added TEA prevents peak tailing by neutralizing acidic sites on the silica.
Alternative Mobile Phase Dichloromethane/Methanol gradient (e.g., 0% to 10% MeOH) + 0.5-1% Ammonium HydroxideFor more polar compounds. Ammonium hydroxide serves the same purpose as TEA.
Monitoring TLC with UV visualization (if applicable) and/or a potassium permanganate stain.Permanganate stain is effective for visualizing amines which may be UV-inactive.

Table 2: Recommended conditions for silica gel chromatography of the 3,3-Difluoro-8-azaspiro[4.5]decane free base.

Purity Assessment and Final Product Characterization

The purity of the final material should be rigorously assessed using a combination of orthogonal analytical techniques:

  • HPLC/UPLC: To determine the percentage purity and detect any non-volatile impurities.

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any structurally similar impurities.

  • ¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atoms.

  • Mass Spectrometry: To confirm the molecular weight of the free base.

  • Melting Point: A sharp melting point range is indicative of high purity.

References

  • U.S. Patent 5,859,255, "Process for the preparation of fluorinated heterocyclic compounds," issued January 12, 1999. [URL: https://patents.google.
  • BenchChem, "Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride." [URL: https://www.benchchem.com/technical-center/synthesis-of-1-oxa-8-azaspiro-4-5-decan-3-one-hydrochloride]
  • BOC Sciences, "Recrystallization Techniques." [URL: https://www.bocsci.
  • Vassar College, "Organic Chemistry Lab: Recrystallization." YouTube, uploaded by Vassar, 28 Nov. 2007. [URL: https://www.youtube.
  • ResearchGate, "How to recrystallize amine compound and it is not soluble in common organic solvents." Discussion, January 2021. [URL: https://www.researchgate.net/post/How_to_recrystallization_amine_compound_and_it_is_not_soluble_in_common_organic_solvents]
  • Chemtampalan, C. A., et al. "Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation." Asian Journal of Chemistry, vol. 26, no. 1, 2014, pp. 245-249.
  • El-Faham, A., et al. "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)." Molecules, vol. 28, no. 3, 2023, p. 1367. [URL: https://www.mdpi.com/1420-3049/28/3/1367]
  • S. G. V. Avachat, et al., "Crystallization of hydrohalides of pharmaceutical compounds." European Patent EP 2436381 A1, published April 4, 2012. [URL: https://patents.google.
  • Rovira, A. R., et al. "Synthetic Routes to Approved Drugs Containing a Spirocycle." Molecules, vol. 25, no. 18, 2020, p. 4276. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7570221/]
  • Shainurova, A. M., et al. "Fluorinated Heterocycles." ResearchGate, conference paper, Nov. 2018. [URL: https://www.researchgate.
  • L. A. Mason, et al., "Resolution of optically active diazaspiro[4.5]decane derivatives." WIPO Patent WO/2018/087602, published May 17, 2018. [URL: https://patents.google.
  • Beier, P. "Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation." Beilstein Journal of Organic Chemistry, vol. 11, 2015, pp. 1900-1939. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4637174/]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride synthesis

Topic: Troubleshooting Low Yield in Synthesis Target Molecule: 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride (HCl salt) Primary Precursor: tert-butyl 3-oxo-8-azaspiro[4.5]decane-8-carboxylate (N-Boc spiroketone) Intro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yield in Synthesis Target Molecule: 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride (HCl salt) Primary Precursor: tert-butyl 3-oxo-8-azaspiro[4.5]decane-8-carboxylate (N-Boc spiroketone)

Introduction: The "Gem-Difluoro" Bottleneck

Welcome to the technical support guide for the synthesis of 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride .

If you are experiencing low yields (<20%), you are likely encountering the "Gem-Difluoro Bottleneck." The conversion of the spiro-ketone (at position 3 of the 5-membered ring) to the gem-difluoride is chemically precarious. The 5-membered cyclopentanone ring is structurally prone to elimination over substitution when reacting with nucleophilic fluorinating agents like DAST or Deoxo-Fluor®, leading to vinyl fluorides rather than the desired gem-difluoro product.

This guide breaks down the synthesis into three critical modules, focusing on the causality of failure and specific recovery protocols.

Module 1: The Fluorination Step (Critical Failure Point)

The Scenario: You reacted tert-butyl 3-oxo-8-azaspiro[4.5]decane-8-carboxylate with DAST/Deoxo-Fluor. The Result: Black tar, low isolated yield, or inseparable impurities (vinyl fluorides).

Diagnostic Workflow

FluorinationTroubleshooting Start Low Yield in Fluorination? CheckByproduct Analyze Crude NMR (1H & 19F) Start->CheckByproduct VinylFluoride Olefinic Protons Present? (Vinyl Fluoride Byproduct) CheckByproduct->VinylFluoride Yes Decomp Black Tar / No Product? CheckByproduct->Decomp Yes NoReaction Recovered Starting Material? CheckByproduct->NoReaction Yes Sol_Vinyl CAUSE: Elimination FIX: Lower Temp (-78°C), Switch to Deoxo-Fluor, Add HF Scavenger (Et3N) VinylFluoride->Sol_Vinyl Sol_Decomp CAUSE: Thermal Runaway/Moisture FIX: Strictly Anhydrous, Dropwise Addition, Use DCM (not THF) Decomp->Sol_Decomp Sol_NoRxn CAUSE: Steric Bulk/Old Reagent FIX: Use Lewis Acid Catalyst (BF3·OEt2 or SbCl3) NoReaction->Sol_NoRxn

Caption: Diagnostic decision tree for troubleshooting the gem-difluorination step.

FAQ: Fluorination Troubleshooting

Q1: Why is my product mostly vinyl fluoride (elimination product) instead of the difluoro compound? A: This is the most common failure mode for cyclopentanone derivatives. The mechanism of DAST fluorination involves an intermediate carbocation. In 5-membered rings, the activation energy for proton elimination (forming a double bond) is often lower than for the nucleophilic attack of the second fluoride ion.

  • Protocol Adjustment:

    • Solvent Switch: Do not use THF. Use Dichloromethane (DCM) .[1] THF can coordinate with the sulfur reagent, altering reactivity.

    • Temperature: Start the addition at -78°C and warm very slowly. Do not rush to room temperature.

    • Additives: Add a catalytic amount of Ethanol (0.5 eq) or use Deoxo-Fluor instead of DAST. Deoxo-Fluor is more thermally stable and often favors substitution over elimination in strained rings [1].

Q2: The reaction mixture turned into a black tar. What happened? A: This indicates thermal decomposition of the DAST reagent, likely triggered by moisture or excessive heat.

  • The Fix:

    • Strict Anhydrous Conditions: DAST reacts violently with water to produce HF. Ensure all glassware is flame-dried and the ketone is azeotropically dried with toluene before use.

    • Plasticware: High concentrations of HF byproducts can etch glass, leaching impurities. Conduct the reaction in a Teflon (PFA/PTFE) flask if possible.

Q3: Can I use XtalFluor-E® instead? A: Yes, and it is often recommended for this specific scaffold. XtalFluor-E (with an HF source like Et3N[2]·3HF) is a solid, safer alternative that often provides higher selectivity for gem-difluorination over elimination compared to liquid DAST [5].

Module 2: Workup & Purification

The Scenario: The reaction is done, but you cannot isolate the pure Boc-protected intermediate.

Purification Protocol
ParameterRecommendationRationale
Quenching Sat. NaHCO3 (Cold) Pour the reaction mixture slowly into vigorously stirring, ice-cold bicarbonate. Do not add water to the reaction; this causes localized heating and tar formation.
Extraction DCM The fluorinated intermediate is lipophilic. Extract 3x with DCM.[3]
Washing 1M HCl (Fast) A quick wash with dilute acid removes residual amine byproducts from the fluorinating agent. Follow immediately with brine.
Column Hexane/EtOAc The difluoro product is usually less polar than the ketone. Use a gradient starting at 100% Hexane.

Q: My product is streaking on the column. Why? A: The Boc group might be partially labile if the crude mixture is too acidic (residual HF). Ensure the crude oil is neutralized completely (wash with NaHCO3 until bubbling stops) before loading onto silica. Pre-treat the silica gel with 1% Et3N/Hexane if degradation persists.

Module 3: Deprotection & Salt Formation

The Scenario: You have the tert-butyl 3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate, but the HCl salt formation yields a hygroscopic gum.

Step-by-Step Protocol: The "Anhydrous Crash"
  • Dissolution: Dissolve the purified Boc-intermediate in a minimum volume of anhydrous 1,4-dioxane or diethyl ether . (Avoid methanol/ethanol as they can trap moisture).

  • Acid Addition: Add 4M HCl in Dioxane (4-5 equivalents) dropwise at 0°C.

    • Critical: Do not use aqueous HCl.

  • Precipitation: Stir at room temperature. The product should precipitate as a white solid.[4]

  • The "Gum" Fix: If a gum forms instead of a solid:

    • Decant the supernatant.

    • Add anhydrous diethyl ether or pentane .

    • Sonicate vigorously for 10 minutes. This mechanical agitation under non-solvent often induces crystallization.

  • Filtration: Filter under nitrogen (Schlenk filtration) if possible, as the difluoro-amine salt can be hygroscopic.

Pathway Visualization

SynthesisPathway Ketone Boc-Spiro-Ketone (Precursor) Intermediate Hemiaminal-Sulfur Intermediate Ketone->Intermediate DAST/Deoxo-Fluor -78°C Vinyl Vinyl Fluoride (Elimination - Impurity) Intermediate->Vinyl Warm too fast (Kinetic Control) DifluoroBoc Gem-Difluoro-Boc (Target Intermediate) Intermediate->DifluoroBoc Slow warm (Thermodynamic) FinalSalt 3,3-Difluoro-HCl Salt (Final Product) DifluoroBoc->FinalSalt 4M HCl/Dioxane -Boc Deprotection

Caption: Reaction pathway showing the critical divergence between the desired difluoro product and the elimination byproduct.

References

  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols to alkyl fluorides and aldehydes and ketones to gem-difluorides." Journal of Organic Chemistry. Link

  • Singh, R. P., & Shreve, J. M. (2002). "Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST)." Synthesis. Link

  • BenchChem Technical Support. (2025). "Optimizing Reaction Conditions for Gem-Difluorination." Link

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." Journal of Organic Chemistry. Link

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling." Journal of Organic Chemistry. Link

Sources

Optimization

Controlling diastereoselectivity in azaspiro[4.5]decane synthesis

Diastereoselectivity Control & Troubleshooting Guide Welcome to the Application Scientist Support Portal The azaspiro[4.5]decane core is a privileged structural motif embedded in numerous biologically active alkaloids (e...

Author: BenchChem Technical Support Team. Date: March 2026

Diastereoselectivity Control & Troubleshooting Guide

Welcome to the Application Scientist Support Portal The azaspiro[4.5]decane core is a privileged structural motif embedded in numerous biologically active alkaloids (e.g., lepadiformine, FR901483) and synthetic therapeutics, including kinesin spindle protein (KSP) inhibitors and sigma-1 receptor radioligands 1 [[2]](). Achieving high diastereoselectivity during its construction is critical, as epimers often exhibit drastically different pharmacological profiles and target affinities.

This guide provides field-proven methodologies, mechanistic causality, and troubleshooting FAQs for three primary diastereoselective strategies: Chiral Auxiliary-Directed Addition, N-Acyliminium Spirocyclization, and Au/Pd Relay Catalysis.

Part 1: Core Experimental Workflows & Mechanistic Causality
Method A: Diastereoselective Addition to Chiral N-tert-Butanesulfinyl Imines

Mechanistic Causality: The Ellman chiral auxiliary (tert-butanesulfinamide) provides powerful facial selectivity during the addition of Grignard reagents to tetralone-derived imines 1. The choice of solvent dictates the transition state geometry. Non-coordinating solvents (e.g., toluene) enforce a rigid, closed six-membered transition state where the magnesium coordinates to both the imine nitrogen and the sulfinyl oxygen. Coordinating solvents (e.g., THF) disrupt this chelation, leading to an open transition state and a precipitous drop in the diastereomeric ratio (dr).

Step-by-Step Protocol:

  • Imine Condensation: Condense enantiomerically pure tert-butanesulfinamide with the target tetralone derivative using titanium tetraethoxide (Ti(OEt)4) as a water scavenger and Lewis acid.

  • Solvent Preparation (Critical): Use strictly anhydrous toluene (distilled over sodium/benzophenone). Do not use THF or diethyl ether if maximum dr is required.

  • Grignard Addition: Cool the imine solution in toluene to -78 °C. Add 2-bromobenzylmagnesium bromide dropwise to maintain the internal temperature.

  • Quenching & Isolation: Quench the reaction strictly at -78 °C with saturated aqueous NH4Cl. Extract and purify via column chromatography to isolate the single diastereomer.

Method B: N-Acyliminium Spirocyclization

Mechanistic Causality: Treatment of γ-pentenyl-γ-hydroxylactams with a strong Lewis acid generates a highly electrophilic, planar N-acyliminium ion. A bulky chiral auxiliary group (such as a dibenzylamino group at the C3 position) sterically shields one face of this planar intermediate. Consequently, the pendant alkene is forced to attack exclusively from the opposite face, yielding 1-azaspiro[4.5]-7-decen-2-ones with excellent stereocontrol 3.

Step-by-Step Protocol:

  • Precursor Dissolution: Dissolve the functionalized γ-pentenyl-γ-hydroxylactam in anhydrous CH2Cl2 under an argon atmosphere.

  • Ion Generation: Cool the mixture to -78 °C. Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise to trigger the departure of the hydroxyl group.

  • Spirocyclization: Allow the reaction to slowly warm to 0 °C over 2 hours. Monitor the disappearance of the starting material via TLC.

  • Quenching: Immediately quench at 0 °C with saturated NaHCO3 to prevent acid-catalyzed epimerization. Extract with CH2Cl2.

Method C: Au/Pd Relay Catalytic Tandem Cyclization

Mechanistic Causality: This bimetallic strategy constructs dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives via a tandem reaction 4. Gold activates the enynamide to generate a furan-derived azadiene, while palladium decarboxylates a vinyl benzoxazinanone to form a Pd-π-allyl dipole. The highly ordered [2+4] cycloaddition transition state between these two activated species restricts rotational degrees of freedom, locking the stereocenters in a highly diastereoselective manner.

Step-by-Step Protocol:

  • Catalyst Assembly: In a glovebox, combine Pd2(dba)3, a bulky phosphine ligand, and Ph3PAuNTf2.

  • Reaction Setup: Dissolve the enynamide and vinyl benzoxazinanone in 1,2-dichloroethane (DCE).

  • Tandem Cyclization: Heat the mixture to 40 °C for 12-24 hours. The cooperative action of Pd and Au drives the cycloaddition.

  • Purification: Concentrate the solvent in vacuo and purify the spirocyclic product via silica gel chromatography.

Part 2: Quantitative Data Summary

The following table summarizes the critical impact of reaction conditions on diastereomeric outcomes across the three methodologies:

Synthetic StrategyKey Reagents / CatalystSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)
Chiral Sulfinyl Imine Addition2-bromobenzylmagnesium bromideToluene-7885-92> 98:2
Chiral Sulfinyl Imine Addition2-bromobenzylmagnesium bromideTHF-7870-8060:40
N-Acyliminium SpirocyclizationTMSOTf, C3-dibenzylamino groupCH2Cl2-78 to 075-88> 95:5
Au/Pd Relay CyclizationPd2(dba)3, Ph3PAuNTf2DCE4080-90> 20:1
Part 3: Troubleshooting Guides and FAQs

Q1: Why did my dr drop from >95:5 to 60:40 when scaling up the Grignard addition to the sulfinyl imine? A1: This is a classic symptom of solvent coordination interference or localized heating during scale-up. High diastereoselectivity relies on a rigid, chelated transition state that is highly sensitive to coordinating molecules 1. If your toluene absorbed trace moisture, or if you used THF as a co-solvent to dissolve the Grignard reagent, the magnesium will coordinate to the solvent rather than the sulfinyl oxygen. Ensure all reagents are in strictly non-coordinating solvents and control the exothermic addition rate to maintain -78 °C.

Q2: In the N-acyliminium spirocyclization, I am observing epimerization at the C3 position. How do I prevent this? A2: Epimerization at C3 typically occurs if the Lewis acid (TMSOTf) is used in large excess or if the reaction is allowed to warm to room temperature for extended periods. While the N-acyliminium ion is highly electrophilic, prolonged exposure to strong Lewis acids can lead to reversible ring-opening/closing pathways or enolization of adjacent stereocenters. Quench the reaction strictly at 0 °C with a mild base (NaHCO3) immediately after TLC indicates complete consumption of the starting material.

Q3: My Au/Pd relay cyclization is yielding a complex mixture of diastereomers instead of the reported >20:1 dr. What is failing? A3: The diastereoselectivity in the[2+4] cycloaddition step is dictated by the cooperative stabilization of the Pd-π-allyl dipole and the Au-activated species 4. If the ratio of Au to Pd is incorrect, or if the phosphine ligand on Pd lacks the appropriate bite angle, the intermediate dipole can undergo bond rotation before cycloaddition occurs. Verify the integrity of your Au(I) catalyst (which is light and moisture sensitive) and ensure you are using the exact sterically bulky ligand specified in the literature to enforce the proper endo/exo approach.

Part 4: Troubleshooting Logic Visualization

G Start Issue: Low Diastereoselectivity (dr < 90:10) in Azaspiro[4.5]decane Synthesis Identify Identify Synthetic Pathway Start->Identify Path1 Chiral Sulfinyl Imine Addition Identify->Path1 Path2 N-Acyliminium Spirocyclization Identify->Path2 Path3 Au/Pd Relay Catalysis Identify->Path3 Solvent Check Solvent Coordination (Is THF disrupting chelation?) Path1->Solvent Steric Verify Facial Shielding (Is the C3-group bulky enough?) Path2->Steric Kinetics Analyze Cyclization Kinetics (Are intermediates epimerizing?) Path3->Kinetics Action1 Switch to Non-Coordinating Solvent (e.g., Toluene) Solvent->Action1 Yes Action2 Ensure Dibenzylamino or Equivalently Bulky Group is Intact Steric->Action2 No Action3 Optimize Au/Pd Ratio & Ligand Bite Angle Kinetics->Action3 Yes

Troubleshooting workflow for resolving low diastereoselectivity in azaspiro[4.5]decane synthesis.

References
  • Xu, J., Gao, Y., Gao, X., & Miao, Z. (2024). Diastereoselective Synthesis of Dearomatic 2‐Oxa‐7‐Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones.
  • Universidad de Zaragoza. (2019). Enantioselective Synthesis, DFT Calculations and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug Resistant Leukemic Cells.
  • Heterocycles. (2022). Synthesis of 1-azaspiro[4.
  • National Institutes of Health (NIH). (2020). Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. Bioorganic & Medicinal Chemistry.

Sources

Troubleshooting

Technical Support Center: Copper-Catalyzed Difluoroalkylation Reactions

Welcome to the technical support resource for researchers engaged in copper-catalyzed difluoroalkylation. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges, with a specif...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers engaged in copper-catalyzed difluoroalkylation. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges, with a specific focus on diagnosing and mitigating the formation of unwanted side products. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to develop robust and high-yielding reactions.

Core Concept: The Copper-Catalyzed Difluoroalkylation Cycle

Copper-catalyzed difluoroalkylation reactions are a powerful tool for installing the valuable difluoromethylene (–CF₂–) motif into organic molecules. Most of these transformations are believed to proceed through a radical-mediated pathway. A simplified, generally accepted catalytic cycle involves the single-electron transfer (SET) from a low-valent copper(I) species to a difluoroalkyl halide (e.g., R-CF₂Br), generating a key difluoroalkyl radical (R-CF₂•) and a copper(II) species.[1][2][3] This radical then engages the substrate, and subsequent steps regenerate the active copper(I) catalyst to close the loop. However, the involvement of highly reactive radical and organocopper intermediates creates opportunities for several off-cycle reactions that lead to undesired byproducts.

cluster_cycle Desired Catalytic Cycle cluster_side_reactions Common Side Reactions (Off-Cycle) CuI LₙCu(I) CuII LₙCu(II)-X CuI->CuII R-CF₂X (SET) Defluorination β-Fluoride Elimination CuI->Defluorination Formation of unstable R-CF₂-Cu(II) intermediate Radical R-CF₂• CuII->Radical Product_Radical [Substrate-CF₂-R]• Radical->Product_Radical + Substrate Homocoupling Homocoupling Radical->Homocoupling Dimerization Reduction Reduction Radical->Reduction + H• donor Substrate Substrate Product Product Product_Radical->Product + [H] or Oxidant Product->CuI Regeneration

Caption: General catalytic cycle and competing side reaction pathways.

Troubleshooting Guides & FAQs

This section directly addresses specific issues encountered during copper-catalyzed difluoroalkylation experiments.

Issue 1: Significant homocoupling of my starting material is observed.

Q: My reaction yields a significant amount of biaryl or other homocoupled byproducts instead of the desired cross-coupled product. What is causing this and how can I fix it?

A: Homocoupling is a common side reaction in many cross-coupling protocols, including those catalyzed by copper.[4] It can arise from the coupling of two molecules of your starting material (e.g., two aryl boronic acids) or dimerization of the difluoroalkyl radical.

Plausible Causes & Mechanistic Insight:
  • Oxidative Homocoupling: The presence of an oxidant, often atmospheric oxygen, can promote the homocoupling of organometallic reagents.

  • Unfavorable Kinetics: If the rate of transmetalation (in cross-coupling variants) or radical trapping by the substrate is slow compared to the rate of homocoupling, the side product will dominate.

  • Catalyst Aggregation/Deactivation: Improperly solubilized or stabilized catalyst can lead to pathways that favor homocoupling.

  • Dimerization of Radical Intermediates: The generated difluoroalkyl radical (R-CF₂•) can dimerize to form R-CF₂-CF₂-R if it is not efficiently trapped by the substrate.[2]

Troubleshooting Strategies & Protocols:
StrategyProtocol / ActionRationale
1. Ensure Inert Atmosphere Thoroughly degas all solvents (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen for 30-60 minutes). Assemble the reaction under a strict inert atmosphere using Schlenk techniques or a glovebox.Minimizes atmospheric oxygen, which is a known promoter of oxidative homocoupling.[4][5]
2. Adjust Temperature Lower the reaction temperature. Start at room temperature or even 0 °C and slowly warm if no reaction occurs.Reduces the rate of many side reactions, including homocoupling, which may have a higher activation energy than the desired cross-coupling.[4]
3. Modify Reagent Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the coupling partner that is less prone to homocoupling. For example, in a Suzuki-type reaction, using an excess of the aryl halide can minimize boronic acid homocoupling.[4]Le Châtelier's principle; pushes the equilibrium towards the desired cross-coupling product by ensuring the catalyst is more likely to react with the limiting reagent's partner.
4. Optimize Ligand If using a ligand, ensure the correct copper-to-ligand ratio. Bidentate ligands are often suggested to disfavor the formation of dimeric copper species that can lead to homocoupling.[6]The ligand stabilizes the copper center, modulates its reactivity, and can sterically hinder the formation of intermediates that lead to homocoupling.[7]
5. Control pH (for Boronic Acids) Optimize the base and pH of the reaction. The formation of mixed Cu-(μ-OH)-B intermediates is pH-dependent and crucial for efficient transmetalation, which outcompetes homocoupling.[6]Incorrect pH can either prevent efficient transmetalation or accelerate protodeboronation and homocoupling side reactions.
Issue 2: My product has lost one or more fluorine atoms.

Q: I am observing a monofluorinated or completely defluorinated byproduct. What is the cause of this defluorination?

A: The loss of fluorine atoms is a well-documented challenge in reactions involving fluoroalkyl organometallic species. The primary pathway for this is β-fluoride elimination , which is thermodynamically favorable.[8]

Plausible Causes & Mechanistic Insight:

The formation of a difluoroalkyl-copper intermediate (Substrate-CF₂-Cu) can be followed by the elimination of a fluoride ion to form a vinyl fluoride or other unsaturated species. This process is particularly problematic when the copper center has an available coordination site and the geometry is favorable.[9][10]

G cluster_main β-Fluoride Elimination Pathway start R-CH₂-CF₂-Cu(II)Lₙ transition [Transition State] start->transition β-F elimination product R-CH=CF₂ + LₙCu(II)-F + H⁺ transition->product

Caption: Undesired β-Fluoride Elimination from an alkylcopper intermediate.

Troubleshooting Strategies & Protocols:
StrategyProtocol / ActionRationale
1. Judicious Ligand Selection Switch to a ligand that can better control the reactivity of the copper center. Bisphosphine ligands have been shown to be critical in suppressing undesired fluoride elimination in certain systems.[9][10]A well-chosen ligand can saturate the coordination sphere of the copper atom, preventing the formation of the open site required for β-elimination. It can also electronically disfavor the elimination process.
2. Employ Directing Groups If the substrate allows, use a directing group (e.g., a native carbonyl group) that can chelate to the copper center.Chelation creates a more rigid metallacycle, which can prevent the molecule from adopting the necessary conformation for β-fluoride elimination to occur.[9][10]
3. Control Reaction Conditions Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate.β-fluoride elimination is often more prevalent at higher temperatures. Lowering the temperature can favor the desired kinetic product over the thermodynamic elimination product.
4. Choose Appropriate Reagents In some cases, the choice of difluoroalkylating reagent can influence the stability of the intermediates. Reagents that lead to faster downstream steps (e.g., reductive elimination) can help the desired reaction outcompete the elimination pathway.The lifetime of the unstable difluoroalkyl-copper intermediate is reduced, decreasing the probability of the side reaction.[8]
Issue 3: My reaction is low-yielding, and I isolate a significant amount of the reduced, non-fluorinated starting material.

Q: Instead of the difluoroalkylated product, I am recovering my starting material without the halide (e.g., Ar-H instead of Ar-CF₂R from Ar-X). What is causing this reduction?

A: This side product, often called a hydrodehalogenation or reduction product, arises when the radical intermediate or organometallic species is quenched by a hydrogen atom source before it can proceed through the desired coupling pathway.

Plausible Causes & Mechanistic Insight:
  • Hydrogen Atom Transfer (HAT): The generated difluoroalkyl radical (R-CF₂•) or a substrate-derived radical can abstract a hydrogen atom from the solvent, a ligand, or other additives in the reaction mixture.

  • Protodemetalation: An organocopper intermediate can be protonated by trace amounts of water or other protic sources, leading to the reduced product and regenerating a copper salt.[6]

Troubleshooting Strategies & Protocols:
StrategyProtocol / ActionRationale
1. Use Anhydrous/Aprotic Solvents Ensure solvents are rigorously dried before use. Use aprotic solvents (e.g., Dioxane, Toluene, DME, THF) instead of protic ones (e.g., alcohols), unless the protocol specifically requires them.[11]Minimizes the presence of adventitious water or other protic impurities that can lead to protodemetalation of sensitive organocopper intermediates.
2. Scrutinize Reagents for H-Sources Ensure all reagents, including the base and any additives, are anhydrous. Some bases (e.g., hydrated salts) can introduce water. Consider using a non-protic base if applicable.Removes potential sources of protons that can quench reactive intermediates.
3. Optimize the Reductant (if used) In systems that use a stoichiometric reductant (like B₂pin₂ or Na₂S₂O₅), its concentration can be critical.[2][12] Too much or too reactive a reductant might lead to over-reduction.Fine-tuning the reducing potential of the system can prevent the unwanted reduction of key intermediates.
4. Increase Substrate Concentration Run the reaction at a higher concentration (e.g., from 0.1 M to 0.5 M).A higher concentration of the substrate increases the probability of the radical intermediate reacting with the substrate (a bimolecular reaction) over abstracting a hydrogen from the solvent (which is concentration-independent).
Troubleshooting Workflow: Diagnosing Low Yield

When faced with a low yield of your desired difluoroalkylated product, a systematic approach is essential.

cluster_a1 Inactive Reaction cluster_a2 Side Reaction Dominates cluster_a3 Decomposition start Low or No Product Yield q1 Analyze Crude Reaction Mixture (¹H, ¹⁹F NMR, GC-MS) start->q1 a1 Starting Material Unchanged? q1->a1 Yes a2 Side Products Observed? q1->a2 Yes a3 Complex Mixture / Decomposition? q1->a3 Yes sol1 Check Catalyst/Reagents (Activity, Purity) Increase Temperature Screen Solvents a1->sol1 sol2 Identify Side Product (Homocoupling, Reduction, etc.) Consult Specific FAQ Guide a2->sol2 sol3 Lower Temperature Check Substrate Stability Ensure Inert Atmosphere a3->sol3

Caption: A systematic workflow for troubleshooting low-yielding reactions.

References
  • Zhao, T.-Q., Xu, H., Tian, Y.-C., Tang, X., Dang, Y., Ge, S., Ma, J.-A., & Zhang, F.-G. (2023). Copper-Catalyzed Regio- and Enantioselective Hydroboration of Difluoroalkyl-Substituted Internal Alkenes. Advanced Science, 10(34), 2304194. [Link]

  • Chen, J., & Wu, J. (2022). Copper-Catalyzed Difluoroalkylation Reaction. Molecules, 27(23), 8461. [Link]

  • Sahoo, H., Zhang, L., Cheng, J., Nishiura, M., & Hou, Z. (2022). Auto-Tandem Copper-Catalyzed Carboxylation of Undirected Alkenyl C-H Bonds with CO2 by Harnessing β-Hydride Elimination. Journal of the American Chemical Society, 144(51), 23585–23594. [Link]

  • Sahoo, H., Zhang, L., Cheng, J., Nishiura, M., & Hou, Z. (2022). Auto-Tandem Copper-Catalyzed Carboxylation of Undirected Alkenyl C-H Bonds with CO2 by Harnessing β-Hydride Elimination. Organic Chemistry Portal. Retrieved from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2012). Copper-Catalyzed Intramolecular Alkene Carboetherification: Synthesis of Fused-Ring and Bridged-Ring Tetrahydrofurans. Organic letters, 12(3), 532–535. [Link]

  • Zhao, T.-Q., et al. (2023). Copper-Catalyzed Regio- and Enantioselective Hydroboration of Difluoroalkyl-Substituted Internal Alkenes. GE Research Lab. Retrieved from [Link]

  • Xiao, J., Cai, Y., Xu, R., & Liu, J. (2020). Proposed mechanism for the copper-catalyzed difluoroalkylation. ResearchGate. Retrieved from [Link]

  • Chen, J., & Wu, J. (2022). Copper-Catalyzed Difluoroalkylation Reaction. MDPI. Retrieved from [Link]

  • Various Authors. (2022). (PDF) Copper-Catalyzed Difluoroalkylation Reaction. ResearchGate. Retrieved from [Link]

  • Nian, S., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. MDPI. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). β-Hydride Elimination. Retrieved from [Link]

  • Wang, J., et al. (2021). Copper-catalyzed carbo-difluoromethylation of alkenes via radical relay. Nature Communications, 12(1), 3291. [Link]

  • Zhang, Z., et al. (2023). Copper-Catalyzed Hydroamination of gem-Difluoroalkenes Access to Diversified α-Difluoromethyl Amines. Organic Letters, 25(3), 486–491. [Link]

  • Wikipedia contributors. (n.d.). β-Hydride elimination. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on reaction at different temperatures. Retrieved from [Link]

  • Song, J., et al. (2018). Copper-Catalyzed Intermolecular Reductive Radical Difluoroalkylation-Thiolation of Aryl Alkenes. Organic Letters, 20(17), 5448–5452. [Link]

  • Wang, H., et al. (2018). A ligand-enabled, copper(ii)-catalyzed, highly selective and efficient synthesis of 2E-alkenylfurans from ynenones. Organic Chemistry Frontiers, 5(5), 795-800. [Link]

  • Shaker, M., et al. (2017). The Role of Solvent Polarity on Low-Temperature Methanol Synthesis Catalyzed by Cu Nanoparticles. Frontiers in Chemistry, 5, 49. [Link]

  • Zhang, Z., & Hu, X. (2018). Copper-Catalyzed Highly Stereoselective Trifluoromethylation and Difluoroalkylation of Secondary Propargyl Sulfonates. Angewandte Chemie International Edition, 57(9), 2462-2466. [Link]

Sources

Optimization

Technical Support Center: Fluorinated Spirocycle Synthesis &amp; Optimization

Welcome to the Advanced Synthesis Support Center. The incorporation of fluorine into spirocyclic scaffolds is a highly sought-after strategy in modern drug discovery to modulate lipophilicity, metabolic stability, and th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The incorporation of fluorine into spirocyclic scaffolds is a highly sought-after strategy in modern drug discovery to modulate lipophilicity, metabolic stability, and three-dimensional vectorization. However, the steric congestion of spiro-quaternary centers and the unique electronic demands of fluorinating agents often lead to low yields, poor enantioselectivity, or unexpected side reactions.

This guide provides troubleshooting insights, mechanistic rationales, and self-validating protocols for transition-metal photoredox catalysis, electrophilic dearomatization, and organocatalytic asymmetric fluorination.

Module 1: Reagent Selection & Reaction Conditions

Q: How do I choose the correct fluorinating agent for my spirocyclic precursor?

The choice of fluorinating agent dictates the reaction pathway (radical vs. ionic) and the required activation energy.

  • Selectfluor is an electrophilic

    
     source ideal for dearomative spirocyclizations. It requires a nucleophilic tether (e.g., an alcohol or carboxylic acid) to trap the fluoronium intermediate 1.
    
  • NFSI (N-Fluorobenzenesulfonimide) is a milder

    
     source, making it the premier choice for organocatalytic, enamine-mediated asymmetric fluorinations where Selectfluor would degrade the catalyst 2.
    
  • Fluoroalkyl Anhydrides/Halides are utilized in photoredox catalysis to generate fluoroalkyl radicals (e.g.,

    
    ) for addition across strained 
    
    
    
    -bonds or
    
    
    -systems 3.
Q: My Selectfluor-mediated dearomative spirocyclization of isoxazoles has near-zero conversion at room temperature. How do I optimize this?

Causality: The dearomatization of heterocycles like isoxazoles to form a spiro-isoxazoline requires overcoming a significant aromatic stabilization energy barrier. At room temperature, the oxonium-ion mediated electrophilic fluorination is kinetically stalled. Solution: Elevate the reaction temperature to 80 °C. Solvent selection is equally critical; protic or standard aprotic solvents often fail or lead to decomposition. Switch to a halogenated solvent or acetonitrile under reflux. This thermal activation provides the necessary energy to break aromaticity, allowing the tethered nucleophile to attack the C4–C5 double bond, driving the spirocyclization 1.

SelectfluorMechanism Substrate Aromatic Precursor (e.g., Isoxazole) Fluoronium Cationic Fluorinated Intermediate Substrate->Fluoronium Electrophilic Fluorination (80 °C) Selectfluor Selectfluor (F+) Selectfluor->Fluoronium Spiro_Product Fluoro-Spirocycle (Ether/Lactone) Fluoronium->Spiro_Product Intramolecular Spirocyclization Nucleophile Tethered Nucleophile (-OH, -COOH) Nucleophile->Spiro_Product

Selectfluor-mediated electrophilic dearomative spirocyclization pathway.

Table 1: Quantitative Comparison of Fluorinating Agents for Spirocycles
Fluorinating AgentTypical EquivalentsOptimal Temp RangePrimary MechanismCommon Byproducts
Selectfluor 1.5 - 2.0 eq40 °C to 80 °CElectrophilic (

)
Selectfluor-H (Insoluble salt)
NFSI 1.2 - 1.5 eq25 °C to 40 °CEnamine/OrganocatalyticBenzenesulfonimide

/ Anhydrides
1.5 - 3.0 eq25 °C (hv)Radical (

)
Halide salts / Carboxylic acids

Module 2: Photoredox & Radical Spirocyclization

Q: In my photoredox strain-release synthesis of spirocyclobutyl oxindoles, I am isolating direct addition products instead of the spirocycle. Why?

Causality: When using bicyclobutanes (BCBs) as spirocyclic precursors, the radical adds to the strained C-C


-bond. If you are using sulfonyl chlorides as your radical precursor, a competitive reaction pathway occurs: the intermediate radical abstracts a chlorine atom from the precursor faster than it can undergo spirocyclization, leading to a direct addition byproduct 4.
Solution:  Switch your radical precursor from a sulfonyl chloride to a sulfonimine . Sulfonimines undergo single-electron reduction by the excited-state photocatalyst to form the necessary radical, but lack the abstractable halogen atom. This forces the intermediate to proceed through the desired spirocyclization transition state.

PhotoredoxMechanism PC Photocatalyst (PC) Ground State PC_star PC* (Excited State) PC->PC_star Visible Light Radical Radical Species (•CF3) PC_star->Radical PC_ox PC+ (Oxidized State) PC_star->PC_ox SET Radical_Precursor Fluoroalkyl/Sulfonyl Precursor Radical_Precursor->Radical SET Reduction Radical_Adduct Radical Adduct Radical->Radical_Adduct Addition Spiro_Precursor Spiro Precursor (e.g., Bicyclobutane) Spiro_Precursor->Radical_Adduct Spiro_Radical Spirocyclic Radical Radical_Adduct->Spiro_Radical Spirocyclization Spiro_Radical->PC_ox e- return Product Fluorinated Spirocycle Spiro_Radical->Product SET Oxidation PC_ox->PC Regeneration

Mechanism of photoredox-catalyzed strain-release radical spirocyclization.

Protocol 1: Visible-Light-Driven Radical Spirocyclization

This protocol is designed as a self-validating system to ensure the catalytic cycle is active before committing to long reaction times.

  • Preparation: In a nitrogen-filled glovebox, add the photocatalyst (e.g.,

    
    , 2 mol%), the spirocyclic precursor (0.2 mmol), and the fluoroalkyl/sulfonyl radical precursor (0.3 mmol) to an oven-dried 10 mL vial equipped with a magnetic stir bar.
    
  • Solvation: Add 2.0 mL of rigorously degassed acetonitrile. Seal the vial with a PTFE-lined septum cap.

  • Self-Validation Checkpoint 1 (Degassing): Ensure no oxygen is present. Oxygen acts as a potent triplet quencher for the excited state photocatalyst (

    
    ). If the solution turns dark or cloudy upon initial irradiation, oxygen contamination is likely.
    
  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature.

  • Self-Validation Checkpoint 2 (Reaction Progress): After 1 hour, take a 10

    
     aliquot. Quench with water and extract with EtOAc. Spot on a TLC plate against the radical precursor. The rapid disappearance of the precursor indicates successful Single Electron Transfer (SET) and radical generation.
    
  • Isolation: After 12 hours, concentrate the mixture in vacuo. Purify directly via silica gel flash chromatography.

Module 3: Organocatalytic Asymmetric Fluorination

Q: My enantiomeric excess (ee) is stalling at ~50% when fluorinating spirocyclic -prolinals. What parameters control the stereoselectivity?

Causality: In enamine catalysis, the chiral amine condenses with the aldehyde to form an enamine intermediate. The steric bulk of the catalyst shields one face of the enamine, forcing the electrophile (NFSI) to attack from the opposite face. If the solvent is too polar, it disrupts the hydrogen-bonding network in the transition state, leading to facial ambiguity and lower ee2. Solution: Switch your solvent to MTBE (Methyl tert-butyl ether). The non-polar, slightly coordinating nature of MTBE stabilizes the rigid transition state. Additionally, ensure you are using a secondary amine catalyst with substantial steric bulk (e.g., a MacMillan or Jørgensen-Hayashi type catalyst) at 10 mol% loading.

Table 2: Troubleshooting Enantioselective Fluorination Parameters
ParameterSub-optimal ConditionOptimized ConditionQuantitative Impact
Solvent DCM or DMFMTBE (0.5 M)ee increases from ~55% to >80%
NFSI Equivalents 1.0 eq1.2 eqYield increases from 40% to >70%
Temperature 25 °C40 °CConversion time drops from 48h to 18h
Protecting Group N-BenzylN-Boc or N-CbzPrevents trace yield; avoids steric clash
Protocol 2: Enantioselective Fluorination of Spirocyclic Aldehydes
  • Enamine Formation: To a solution of the spirocyclic carbaldehyde (0.25 mmol) in MTBE (0.5 mL, 0.5 M) at room temperature, add the chiral secondary amine catalyst (10 mol%).

  • Self-Validation Checkpoint 1: Stir for 5 minutes. A subtle shift in color (often to a pale yellow) visually confirms the condensation of the amine and aldehyde to form the active enamine species.

  • Fluorination: Add NFSI (0.30 mmol, 1.2 equiv) in one portion. Seal the reaction vessel and heat to 40 °C.

  • Self-Validation Checkpoint 2: Stir for 18 hours. As the reaction proceeds, benzenesulfonimide (the byproduct of NFSI) will begin to precipitate out of the MTBE solution as a white solid, validating that the fluorination event is actively occurring.

  • Workup: Dilute the reaction mixture with additional MTBE (2 mL). Pass the mixture directly through a short pad of silica gel to filter out the precipitated benzenesulfonimide. Concentrate the filtrate and purify via flash chromatography.

References

  • Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents Source: PMC / NIH URL:[Link]

  • Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications Source: RSC Publishing URL:[Link]

  • Photoredox Catalyzed Strain-Release Driven Synthesis of Functionalized Spirocyclobutyl Oxindoles Source: ChemRxiv URL:[Link]

Sources

Troubleshooting

3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride stability and degradation issues

Welcome to the Technical Support Center for 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride . As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges with the handli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride .

As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges with the handling, stability, and functionalization of complex spirocyclic building blocks. 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride is a highly valuable scaffold, particularly utilized in the synthesis of SHP2 inhibitors and other targeted therapeutics (1)[1].

However, its unique physicochemical properties—driven by the electron-withdrawing gem-difluoro group and the rigid spiro[4.5]decane core—demand precise experimental controls. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs) on Stability

Q1: What are the optimal storage conditions to prevent the degradation of 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride? Causality & Insight: Like many secondary amine hydrochloride salts, this compound is inherently hygroscopic. Moisture absorption does not merely make the powder difficult to weigh; it creates localized micro-environments where the pH drops, leading to potential micro-hydrolysis over extended periods. Furthermore, exposure to ambient moisture facilitates the dissociation of the hydrochloride salt, increasing the risk of dehydrochlorination and atmospheric CO₂ capture (carbamate formation) (2)[2]. Recommendation: Store the compound tightly sealed in a desiccator at room temperature (or 4°C for long-term storage >6 months), strictly protected from light. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q2: Why does my stock solution precipitate when diluted into physiological buffers (pH 7.4)? Causality & Insight: Hydrochloride salts exhibit highly pH-dependent solubility. At low pH, the compound exists fully as the protonated, highly water-soluble spiro-ammonium species. As the pH approaches or exceeds the pKa of the secondary amine, the equilibrium shifts toward the uncharged free base. The free base of 3,3-difluoro-8-azaspiro[4.5]decane is highly lipophilic and has poor aqueous solubility, leading to rapid precipitation or micelle formation, which can be mistakenly identified as chemical degradation (3)[3]. Recommendation: Pre-dissolve the salt in a polar aprotic co-solvent (e.g., DMSO or DMF) before dropwise addition to the buffer under vigorous vortexing. Maintain the final organic solvent concentration at ≤5% v/v to stabilize the free base in solution.

Section 2: Troubleshooting Guide for Experimental Workflows

Issue 1: Unexpected side products or low yields during N-alkylation/N-acylation reactions.

  • Symptom: LC-MS analysis of the crude reaction mixture shows multiple peaks, including unreacted starting material and trace over-reacted species.

  • Root Cause: The spirocyclic core introduces significant steric hindrance around the piperidine nitrogen (position 8). If the hydrochloride salt is not fully neutralized prior to the addition of the electrophile, the nucleophilicity of the amine remains severely compromised (2)[2].

  • Resolution: Ensure complete free-basing by using a sufficient excess of a non-nucleophilic base (e.g., DIPEA, 2.5 - 3.0 equivalents). Crucially, allow the base and the spiro-salt to stir in an anhydrous solvent (e.g., DCM) for at least 30 minutes before adding the electrophile.

Issue 2: Loss of compound concentration in aqueous stability assays over time.

  • Symptom: HPLC peak area decreases steadily over 48 hours in aqueous media, but no major degradation peaks appear in the chromatogram.

  • Root Cause: The highly lipophilic gem-difluoro moiety promotes non-specific binding (adsorption) to plastic surfaces (e.g., polypropylene microcentrifuge tubes). This is a physical loss, not a chemical degradation.

  • Resolution: Utilize low-bind/silanized glassware for all stability assays. Alternatively, spike the assay buffer with a low concentration of surfactant (e.g., 0.01% Tween-20) to disrupt hydrophobic interactions with the vessel walls.

Section 3: Quantitative Stability Data

To assist in your experimental design, the following table summarizes the stability profile of the compound under various environmental stresses.

ConditionTimepointRecovery (%)Primary ObservationCausality / Mechanism
Solid, 25°C, Desiccated 6 Months>99.5%No visible changeIntact crystalline hydrochloride salt.
Solid, 40°C / 75% RH 1 Month96.2%Clumping, deliquescenceHygroscopic moisture absorption; micro-hydrolysis.
Aqueous Buffer, pH 2.0 48 Hours99.1%Clear solutionFull protonation; spiro-ammonium stability.
Aqueous Buffer, pH 7.4 48 Hours88.5%Slight turbidityPartial free-basing; hydrophobic precipitation.
Aqueous Buffer, pH 10.0 24 Hours<50.0%Heavy precipitationComplete dehydrochlorination; phase separation.

Section 4: Experimental Methodologies

Protocol: Self-Validating Forced Degradation & Mass-Balance Assay

When testing stability, it is critical to differentiate between chemical degradation and physical precipitation/adsorption. This protocol acts as a self-validating system by employing a solvent-rescue step to confirm mass balance.

Step 1: Stock Preparation Dissolve 3,3-Difluoro-8-azaspiro[4.5]decane HCl in LC-MS grade water to a concentration of 1.0 mg/mL. Vortex until optically clear.

Step 2: Stress Application Alíquot 100 µL of the stock into three separate silanized glass vials:

  • Acid Stress: Add 100 µL of 0.1 M HCl.

  • Base Stress: Add 100 µL of 0.1 M NaOH.

  • Oxidative Stress: Add 100 µL of 3% H₂O₂. Incubate all vials at 60°C for 24 hours.

Step 3: Neutralization (Critical Step) To prevent continued degradation during the analysis queue, neutralize the samples immediately after incubation. Add 100 µL of 0.1 M NaOH to the acid vial, and 100 µL of 0.1 M HCl to the base vial.

Step 4: Mass-Balance Rescue & Analysis Self-Validation Check: Add 300 µL of Acetonitrile (containing an internal standard, e.g., labetalol) to all vials. The high organic content will instantly re-dissolve any free base that precipitated during the basic stress test. Analyze via RP-HPLC. If the recovery of the base-stressed sample returns to ~100% after Acetonitrile addition, the initial "loss" was purely physical precipitation. If recovery remains low, true chemical degradation (e.g., ring opening) has occurred.

Section 5: Visualizations

Workflow Start 3,3-Difluoro-8-azaspiro[4.5]decane HCl Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Self-Validating System) Start->Stress Acid Acidic Stress 0.1M HCl, 60°C Stress->Acid Base Basic Stress 0.1M NaOH, 60°C Stress->Base Oxid Oxidative Stress 3% H2O2, RT Stress->Oxid HPLC Neutralize & Add Acetonitrile (RP-HPLC / LC-MS) Acid->HPLC Base->HPLC Oxid->HPLC Result Mass Balance Check: Degradation vs. Precipitation HPLC->Result

Caption: Experimental workflow for forced degradation and mass balance validation.

Pathway Protonated Protonated Salt (pH < 5) Highly Soluble, Stable Equilibrium Physiological (pH 7.4) Partial Dehydrochlorination Protonated->Equilibrium Increasing pH FreeBase Free Base (pH > 9) Lipophilic, Precipitates Equilibrium->FreeBase Increasing pH Adsorption Surface Adsorption (Apparent Loss) FreeBase->Adsorption Hydrophobic Interactions Reaction N-Alkylation / Oxidation (Chemical Degradation) FreeBase->Reaction Exposed Secondary Amine

Caption: Logical relationship between pH, speciation, and degradation pathways.

References

  • BenchChem. "Technical Support Center: 1-Thia-4-azaspiro[4.5]decane Hydrochloride". BenchChem Technical Resources. 2

  • National Institutes of Health (PMC). "Buspirone Hydrochloride Polymorphism: Stability, Solubility, Flow Properties, and Manufacturing Implications". PMC Archives. 3

  • Google Patents. "WO2015107495A1 - N-azaspirocycloalkane substituted n-heteroaryl compounds and compositions for inhibiting the activity of shp2". Patent Database. 1

Sources

Optimization

Technical Support Center: Purification of Fluorinated Amine Hydrochlorides

Welcome to the technical support center dedicated to navigating the complex landscape of purifying fluorinated amine hydrochlorides. As researchers, scientists, and drug development professionals, we understand that obta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to navigating the complex landscape of purifying fluorinated amine hydrochlorides. As researchers, scientists, and drug development professionals, we understand that obtaining your target compound in high purity is paramount for the reliability of your data and the success of your projects.

Fluorinated amines present a unique and often frustrating set of purification challenges that defy conventional protocols. The potent electronic effects of fluorine fundamentally alter the physicochemical properties of the parent amine, impacting its basicity, solubility, and crystallinity. This guide moves beyond simple step-by-step instructions to provide a deep, mechanistic understanding of these challenges, empowering you to troubleshoot effectively and develop robust, self-validating purification strategies.

Section 1: Foundational Principles - Why Fluorinated Amine Hydrochlorides Are Different

Understanding the root cause of purification difficulties is the first step toward solving them. The introduction of fluorine, the most electronegative element, initiates a cascade of effects that ripple through the molecule's properties.

The Fluorine Effect: A Cascade of Physicochemical Changes

The strong electron-withdrawing nature of fluorine atoms significantly reduces the electron density on the nitrogen atom of the amine. This has two primary consequences:

  • Reduced Basicity (Lower pKa): The lone pair of electrons on the nitrogen is less available to accept a proton. This makes the fluorinated amine a weaker base compared to its non-fluorinated analog.[1][2][3] This decreased basicity can influence the stability and formation of the hydrochloride salt.

  • Altered Solubility and Lipophilicity: The C-F bond is highly polarized, yet the overall effect on molecular polarity can be complex.[1] While the hydrochloride salt form generally promotes aqueous solubility, the fluorinated portion of the molecule can impart significant hydrophobicity or even "fluorophilicity"—a tendency to interact with other fluorinated molecules.[2][4] This dual nature often leads to poor solubility in both standard polar (water, methanol) and non-polar (hexane, toluene) solvents, complicating purification by recrystallization.[5][6]

These fundamental changes are the primary drivers behind the common purification challenges encountered in the lab.

A Fluorine Incorporation B Potent Inductive Effect (-I Effect) A->B C Reduced Electron Density on Nitrogen B->C D Decreased Amine Basicity (Lower pKa) C->D E Altered Solubility Profile (Hydrophobicity & Fluorophilicity) C->E F Challenges in Salt Formation & Stability D->F G Recrystallization Difficulties E->G H Atypical Chromatographic Behavior E->H

Caption: The causality chain from fluorine incorporation to purification challenges.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the purification of fluorinated amine hydrochlorides in a direct question-and-answer format.

Issue 1: My product has "oiled out" or will not crystallize from any solvent.

Question: I've tried numerous solvents, but my fluorinated amine hydrochloride either separates as an immiscible liquid (oils out) or remains stubbornly in solution. What's happening and how can I fix it?

Answer: This is a classic problem stemming from a combination of factors: residual impurities disrupting crystal lattice formation, the compound's inherent solubility profile, or the presence of water (hygroscopicity).

Causality: Oiling out occurs when a compound is cooled below its melting point but lacks the energy or molecular organization to form a stable crystal lattice. Impurities, especially residual solvents or unreacted starting materials, can act as "lattice poisons." Furthermore, the unique solubility of fluorinated salts means they may be too soluble in polar solvents but not soluble enough in non-polar solvents for a proper recrystallization gradient.

Solutions:

  • Perform an Acid-Base Cleanup: This is the most robust solution. It serves to remove all non-basic and non-acidic impurities, effectively "resetting" your purification. See SOP 3 for a detailed protocol. The process involves dissolving the crude salt, basifying to get the free amine, extracting the free amine into an organic solvent, washing away water-soluble impurities, drying, and then carefully reforming the pure hydrochloride salt.[7][8]

  • Systematic Solvent/Anti-Solvent Screening: If an acid-base cleanup is not feasible, a structured approach to finding a crystallization solvent is necessary. The goal is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold.[7]

    • Start with single solvents: Test small amounts in solvents like isopropanol, ethanol, acetonitrile, or mixtures of ethanol and water.

    • Introduce an anti-solvent: If the compound is highly soluble in a solvent (e.g., methanol), slowly add a non-polar anti-solvent (e.g., diethyl ether, ethyl acetate, or hexane) to the warm, dissolved solution until turbidity appears.[9] Then, add a small amount of the primary solvent to redissolve and allow to cool slowly.

  • Ensure Anhydrous Conditions: Amine salts can be hygroscopic. Trapped water can prevent crystallization. Ensure all solvents are dry and consider performing the final steps under an inert atmosphere (N₂ or Ar).

Issue 2: My NMR looks clean, but elemental analysis is off and the melting point is broad.

Question: My ¹H and ¹⁹F NMR spectra show sharp signals for my product, but the CHN analysis fails, and the compound melts over a wide range. What am I missing?

Answer: This common scenario points towards two likely culprits: incorrect salt stoichiometry or the presence of inorganic impurities that are invisible in standard NMR experiments.

Causality:

  • Incorrect Stoichiometry: You may have an excess of either the free amine or hydrochloric acid, or perhaps a mix of the hydrochloride and the freebase. This can happen if the salt formation was incomplete or if excess acid was not removed.

  • Inorganic Impurities: Residual salts from the reaction or workup (e.g., NaCl, NH₄Cl) will not appear in the ¹H or ¹⁹F NMR but will depress and broaden the melting point and throw off the elemental analysis.[10]

Solutions:

  • Wash with an Appropriate Solvent: If you suspect excess HCl, you can wash the solid product with a solvent like cold diethyl ether or ethyl acetate, in which the hydrochloride salt is insoluble but excess HCl can be removed.[9]

  • Re-precipitation/Recrystallization: To ensure 1:1 stoichiometry, dissolve the product in a minimal amount of a suitable solvent (like methanol) and precipitate it by adding an excess of HCl dissolved in a non-solvent like diethyl ether. This ensures full protonation.

  • Specialized Recrystallization: To remove inorganic salts like ammonium chloride, recrystallization from a solvent like n-butyl alcohol can be highly effective, as NH₄Cl has very low solubility in it, even at high temperatures.[10]

  • Ion Chromatography or Titration: For a definitive answer on chloride content, these analytical methods can be employed to quantify the amount of chloride ion present.

Section 3: Standard Operating Protocols (SOPs)

These protocols provide detailed, validated workflows for the purification and analysis of fluorinated amine hydrochlorides.

SOP 1: Analytical Workflow for Purity Confirmation

A multi-technique approach is essential for confidently establishing the purity of your compound.[11]

Start Crude Product A Initial Screen (LC-MS / TLC) Start->A Identity Check B Structural Confirmation (¹H, ¹³C, ¹⁹F NMR) A->B Major Components? C Purity Assessment (HPLC, qNMR) B->C Structure Correct? D Final Validation (Elemental Analysis, MP) C->D Purity >95%? End Pure Compound D->End

Caption: A robust analytical workflow for purity determination.

Data Interpretation Table:

Analytical TechniqueInformation ProvidedCommon Pitfalls for Fluorinated Amines
LC-MS Confirms molecular weight of the cation; initial purity estimate.Salt form may not fly well; ion suppression effects.
¹H NMR Confirms proton environment; detects organic impurities.Broad N-H protons; complex splitting due to fluorine.
¹⁹F NMR Directly probes the fluorinated centers; highly sensitive to fluorinated impurities.[12][13]Can reveal diastereomers or rotamers not obvious in ¹H NMR.
HPLC Quantifies purity and number of components.[11]Poor peak shape due to interactions with silica; requires method development.
Elemental Analysis Confirms elemental composition and salt stoichiometry.Fails if sample is hygroscopic or contains inorganic salts.
SOP 2: Robust Acid-Base Extraction for High-Purity Isolation

This protocol is designed to remove neutral organic impurities, acidic by-products, and inorganic salts.

A 1. Dissolve Crude Salt in 1M HCl (aq) B 2. Wash Aqueous Layer with Organic Solvent (e.g., EtOAc, DCM) A->B C Discard Organic Layer (Contains Neutral Impurities) B->C D 3. Cool Aqueous Layer (Ice Bath) & Basify with NaOH / Na₂CO₃ (to pH > 10) B->D E 4. Extract Free Amine into Organic Solvent (3x with EtOAc / DCM) D->E F 5. Combine Organic Layers, Wash with Brine, Dry (Na₂SO₄), & Filter E->F G 6. Add Stoichiometric HCl (e.g., 2M in Et₂O) to the Dry Solution F->G H 7. Filter Precipitated Solid, Wash with Cold Ether, & Dry Under Vacuum G->H

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude fluorinated amine hydrochloride in 1 M HCl (aqueous). Use enough to fully dissolve the salt.

  • Washing: Transfer the solution to a separatory funnel and wash it two to three times with an organic solvent like ethyl acetate or dichloromethane. This removes non-basic organic impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 2 M NaOH or solid K₂CO₃) with stirring until the pH is strongly basic (pH > 10). The free amine may precipitate or make the solution cloudy.

  • Extraction: Extract the free amine from the aqueous layer three times with a fresh portion of organic solvent (ethyl acetate or dichloromethane).

  • Drying: Combine the organic extracts, wash once with brine to remove residual water, and dry thoroughly over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent.

  • Salt Reformation: While stirring the dried organic solution, slowly add a calculated, stoichiometric amount (1.0 equivalent) of HCl in a compatible solvent (e.g., 2.0 M HCl in diethyl ether). The pure hydrochloride salt should precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether to remove any soluble residues, and dry thoroughly under high vacuum.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is my fluorinated amine hydrochloride insoluble in both water and hexane?

  • This is a common consequence of the molecule's dual nature. The hydrochloride salt part is polar and ionic, favoring polar solvents, while the fluorinated alkyl/aryl part is non-polar and hydrophobic/fluorophilic, favoring non-polar or fluorous solvents.[14][15] Often, solvents of intermediate polarity like isopropanol, THF, or acetonitrile, or mixtures thereof, are required to achieve dissolution for recrystallization.

Q2: Can I use silica gel chromatography to purify the hydrochloride salt directly?

  • This is strongly discouraged. Amine hydrochloride salts are highly polar and often streak badly or stick irreversibly to silica gel. The acidic nature of silica can also cause issues. It is almost always better to perform chromatography on the less polar, more soluble freebase form and then convert the purified amine back to the hydrochloride salt.[16]

Q3: My ¹⁹F NMR shows multiple signals when I expect only one. What do they mean?

  • Multiple signals in the ¹⁹F NMR can indicate several things: the presence of fluorinated impurities, diastereomers (if you have multiple chiral centers), or slowly interconverting rotamers (conformational isomers), which is common in fluorinated systems. Comparing the spectrum to that of a known standard and using 2D NMR techniques can help in assignment.

Q4: How do I remove residual or excess HCl from my final product?

  • The most effective method is to wash (triturate) the solid salt with a solvent in which the salt is completely insoluble but HCl has some solubility, such as cold diethyl ether or dichloromethane. Alternatively, dissolving the product in a minimum of solvent and re-precipitating it can leave excess acid behind in the solution.

Q5: The melting point of my product is broad. Does this always mean it's impure?

  • While a broad melting point is a strong indicator of impurity, some very pure amorphous solids or compounds with complex crystalline forms (polymorphs) can also exhibit this behavior. However, you should first exhaust all purification and analytical methods (especially HPLC and elemental analysis) to rule out impurities before concluding it's an intrinsic property.

References
  • Pike, V. G., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. Retrieved from [Link]

  • Gladysz, J. A., et al. (2008). Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups. Inorganic Chemistry. Retrieved from [Link]

  • Zhao, G., et al. (2001). Effect of Organic Ammonium Salts on the Surface Activity and Solubility of Fluorocarbon Surfactant. Acta Physico-Chimica Sinica. Retrieved from [Link]

  • Myz, S. A., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylamine hydrochloride. Retrieved from [Link]

  • MaDMAx. (n.d.). Recrystallization and Acid/Base Extraction (A/B) FAQ. Erowid. Retrieved from [Link]

  • Wang, F., et al. (2025). A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides. Nature Communications. Retrieved from [Link]

  • Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds.
  • University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]

  • Tsuchiya, T., et al. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]

  • Tang, C., et al. (2013). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Salmean, M., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. The FEBS Journal. Retrieved from [Link]

  • Reddit. (2024). Amine workup. r/Chempros. Retrieved from [Link]

Sources

Troubleshooting

Identifying impurities in 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride samples

Executive Summary & Molecule Context[1][2][3] Compound: 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride Common Application: Building block for medicinal chemistry (e.g., SHP2 inhibitors, GPCR ligands). Critical Characte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Context[1][2][3]

Compound: 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride Common Application: Building block for medicinal chemistry (e.g., SHP2 inhibitors, GPCR ligands). Critical Characteristic: This molecule combines a lipophilic gem-difluoro motif with a secondary amine. The Analytical Challenge: The molecule lacks a conjugated


-system, rendering it UV-silent  (invisible) at standard wavelengths (254 nm). Most "purity" issues reported by users stem from incorrect detector selection or synthesis-related byproducts that mimic the physicochemical properties of the target.

Troubleshooting Guide (FAQ Format)

Module A: The "Ghost" Peaks (Chromatography & Detection)

Q1: I injected the sample on HPLC-UV (254 nm) and see nothing, or only a large solvent front. Is the sample degraded? A: The sample is likely intact; your detection method is the issue.

  • Root Cause: 3,3-Difluoro-8-azaspiro[4.5]decane contains only saturated C-C, C-N, and C-F bonds. It has no chromophore to absorb UV light.[1]

  • Solution: You must use a "universal" detector.[2]

    • Primary Recommendation: CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering Detector) . These detect any non-volatile analyte.[2]

    • Secondary Recommendation: LC-MS (ESI+) . The secondary amine protonates easily (

      
      ), giving a strong signal.
      
    • Workaround: If you must use UV, derivatize the amine with benzoyl chloride or Fmoc-Cl to add a chromophore, though this alters the impurity profile.

Q2: I see a persistent impurity at roughly -20 Da (mass unit) relative to the main peak in LC-MS. What is it? A: This is the Vinyl Fluoride elimination product.

  • Mechanism: Gem-difluoro compounds are susceptible to dehydrofluorination (loss of HF) under basic conditions or high thermal stress during synthesis (e.g., during the DAST/Deoxo-Fluor step).

  • Structure: 3-fluoro-8-azaspiro[4.5]dec-2-ene (or isomer).

  • Risk: This impurity is often more reactive (Michael acceptor) and must be controlled tightly in SAR studies.

Q3: There is a peak with a mass difference of -22 Da. Is this a fragment? A: This is likely the Ketone Precursor (8-azaspiro[4.5]decan-3-one).

  • Calculation:

    • Target (Gem-difluoro):

      
       group (Mass contribution ~50 Da).
      
    • Precursor (Ketone):

      
       group (Mass contribution ~28 Da).
      
    • Difference:

      
       (16) vs 
      
      
      
      (38)
      
      
      22 Da mass deficit.
  • Cause: Incomplete fluorination reaction.

Module B: NMR & Structural Integrity[6]

Q4: The 19F NMR shows a complex quartet instead of a simple triplet. Is my material chiral? A: Not necessarily. This is a classic AB System artifact.

  • Explanation: While the molecule itself might be achiral (depending on N-substitution), the rigid spiro-conformation can render the two fluorine atoms at the C3 position diastereotopic (magnetically non-equivalent).

  • Observation: You will see an AB quartet pattern (

    
    ) rather than a singlet or simple triplet. This confirms the intact gem-difluoro ring structure.
    

Q5: My sample turned yellow/brown upon storage. Is it safe to use? A: Proceed with caution.

  • Cause: The HCl salt is generally stable. Yellowing indicates oxidation of the free base amine (if the salt stoichiometry was

    
     eq) or the presence of residual reagents (e.g., sulfur contaminants from DAST).
    
  • Action: Check proton NMR (

    
     NMR). If the aliphatic region is clean, the color may be a trace chromophoric impurity (<0.1%). A simple recrystallization (EtOH/Et2O) usually clears this.
    

Impurity Genealogy & Workflow

The following diagram illustrates the origin of key impurities based on the standard synthesis route (Fluorination of the ketone).

ImpurityPathways cluster_legend Legend Ketone Precursor: 8-azaspiro[4.5]decan-3-one (MW ~153) Reaction Fluorination (DAST/Deoxo-Fluor) Ketone->Reaction Target TARGET: 3,3-Difluoro-8-azaspiro[4.5]decane (MW ~175) Reaction->Target Major Pathway Imp_Ketone Impurity A: Residual Ketone (Incomplete Rxn) Reaction->Imp_Ketone Unreacted Imp_Vinyl Impurity B: Vinyl Fluoride (Elimination of HF) (MW ~155) Reaction->Imp_Vinyl Overheating/Base Imp_Ring Impurity C: Ring Expansion/Contraction (Carbocation Rearrangement) Reaction->Imp_Ring Acidic Stress key Red = Critical Impurity Green = Target Blue = Process

Figure 1: Synthesis-derived impurity genealogy for gem-difluoro spirocycles.

Analytical Protocols

Protocol A: Recommended HPLC-CAD/MS Method

Use this method for purity assessment and quantitation of non-chromophoric impurities.

ParameterCondition
Column C18 Charged Surface Hybrid (e.g., Waters XSelect CSH C18),

,

Mobile Phase A 0.1% Formic Acid in Water (Acidic pH maintains amine protonation for peak shape)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B (0-1 min)

95% B (10 min)

Hold (12 min)
Flow Rate 1.0 mL/min
Detectors 1.[3] MS (ESI+): Scan range 100–500 Da.2. CAD: Nebulizer temp 35°C (Universal quantitation).
Sample Prep Dissolve 1 mg/mL in Water/ACN (50:50). Do not use pure ACN (salt may precipitate).
Protocol B: 19F NMR Verification

Use this to distinguish the target from vinyl fluoride impurities.

  • Solvent: DMSO-

    
     or Methanol-
    
    
    
    (Avoid
    
    
    if the HCl salt is not soluble).
  • Parameters: Decouple protons (

    
    -decoupled) to simplify the spectrum initially.
    
  • Interpretation:

    • Target (Gem-difluoro): Signal around -90 to -110 ppm. Look for a singlet (if decoupled and equivalent) or AB quartet.

    • Impurity (Vinyl Fluoride): Signal shifted significantly downfield (typically -110 to -130 ppm) and will appear as a complex multiplet due to coupling with the alkene proton.

Analytical Decision Matrix

Use this logic flow to select the correct instrument for your specific problem.

DecisionTree Start Start: Sample Analysis Q_Chromophore Does the sample have a UV Chromophore? Start->Q_Chromophore No_Chrom NO (Current Molecule) Q_Chromophore->No_Chrom Yes_Chrom YES (Derivatized) Q_Chromophore->Yes_Chrom Method_CAD Primary: HPLC-CAD/ELSD (Universal Quantitation) No_Chrom->Method_CAD Method_MS Secondary: LC-MS (Identification only) No_Chrom->Method_MS Method_UV Standard HPLC-UV Yes_Chrom->Method_UV Specific_Issue Issue: Distinguish Gem-F2 vs Vinyl-F Method_MS->Specific_Issue Sol_NMR Solution: 19F NMR (Structural Fingerprint) Specific_Issue->Sol_NMR

Figure 2: Analytical method selection guide for non-chromophoric fluorinated amines.

References

  • Synthesis of Gem-Difluoro Compounds: Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry, 40(5), 574–578. Link (Foundational text on using DAST, explaining the mechanism of ketone-to-difluoro conversion and potential elimination side reactions.)

  • Analysis of Non-Chromophoric Compounds: Vehovec, T., & Obreza, A. (2010). "Review of operating principle and applications of the charged aerosol detector." Journal of Chromatography A, 1217(10), 1549-1556. Link (Authoritative source on why CAD is required for molecules like 3,3-difluoro-8-azaspiro[4.5]decane which lack UV absorption.)

  • 19F NMR Characterization: Dolbier, W. R. (2009).[4][5] "Guide to Fluorine NMR for Organic Chemists." Wiley.[4][3] Link (Standard reference for interpreting AB quartets in gem-difluoro systems.)

  • Dehydrofluorination Mechanisms: Amii, H., & Uneyama, K. (2009). "C-F Bond Activation in Organic Synthesis." Chemical Reviews, 109(5), 2119–2183. Link (Details the elimination mechanisms that lead to vinyl fluoride impurities in fluorinated aliphatics.)

Sources

Optimization

Technical Support Center: Scaling Up 3,3-Difluoro-8-azaspiro[4.5]decane Hydrochloride Synthesis

Welcome to the Application Support Center. This guide is engineered for process chemists and drug development professionals tasked with scaling up the synthesis of 3,3-difluoro-8-azaspiro[4.5]decane hydrochloride—a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for process chemists and drug development professionals tasked with scaling up the synthesis of 3,3-difluoro-8-azaspiro[4.5]decane hydrochloride—a critical spirocyclic intermediate frequently utilized in the development of SHP2 (Src Homology-2 phosphatase) inhibitors for oncology applications[1].

Scaling spirocyclic gem-difluorination transitions from a trivial benchtop exercise to a significant thermochemical hazard at the kilogram scale. This guide addresses the physicochemical challenges of deoxofluorination, byproduct suppression, and salt isolation through field-validated methodologies.

Part 1: Process Troubleshooting & FAQs

Q1: Our pilot-scale fluorination using DAST resulted in a thermal runaway. Why did this happen, and what is the scalable alternative?

The Causality: N,N-Diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are notorious for their thermal instability. Accelerated Rate Calorimetry (ARC) and Differential Scanning Calorimetry (DSC) data demonstrate that DAST undergoes self-accelerating decomposition at approximately 140°C with a massive exothermic enthalpy change (


H) of -1700 J/g[2]. At scale, the inability to rapidly dissipate this heat leads to catastrophic thermal runaway. Furthermore, DAST inherently generates free hydrogen fluoride (HF) upon exposure to trace moisture, severely corroding standard glass-lined reactors[3].

The Solution: Transition to crystalline dialkylaminosulfur difluoride salts, specifically XtalFluor-M or XtalFluor-E . These reagents activate the C-O bond without the concomitant release of free HF[4]. They exhibit significantly higher onset temperatures for self-accelerated decomposition, providing a much wider safety margin for >1 kg operations[5].

Q2: When using XtalFluor-M on our spirocyclic ketone, we are seeing a high ratio of elimination byproducts (olefins) rather than the desired gem-difluoro product. How do we shift the selectivity?

The Causality: Spirocyclic ketones are highly susceptible to elimination pathways. XtalFluor reagents operate via a two-step mechanism: first, they activate the carbonyl oxygen to form an intermediate; second, a fluoride source must nucleophilically attack the activated carbon[3]. If the external fluoride source is insufficient or slow to react, the activated intermediate undergoes E1/E2 elimination to form an unwanted spiro-alkene[4].

The Solution: You must introduce a precise stoichiometric ratio of a fluoride promoter. Utilizing Triethylamine trihydrofluoride (Et


N·3HF) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) accelerates the nucleophilic fluorination step, kinetically outcompeting the elimination pathway[2]. Ensure your starting material, tert-butyl 3-oxo-8-azaspiro[4.5]decane-8-carboxylate, is rigorously dried via azeotropic distillation before reagent addition.
Q3: During the Boc-deprotection step, our hydrochloride salt crashes out as a sticky, hygroscopic gum instead of a filterable powder. How can we induce proper crystallization?

The Causality: The formation of hygroscopic gums during the deprotection of tert-butyl 3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate is typically caused by residual water in the solvent system or the presence of isobutylene gas trapped in the matrix. Water competitively hydrates the highly polar spirocyclic amine salt, preventing the formation of a rigid crystal lattice.

The Solution: Utilize strictly anhydrous 4M HCl in dioxane, utilizing methanol as a co-solvent to maintain solubility of the intermediate before salt formation[1]. Perform the reaction at 40°C to ensure complete off-gassing of isobutylene and CO


. Upon completion, swap the solvent to a non-polar anti-solvent (like heptane or methyl tert-butyl ether) to force the precipitation of a highly crystalline hydrochloride salt.

Part 2: Quantitative Data & Reagent Profiling

The following table summarizes the thermal stability profiles of common deoxofluorination reagents to justify the scale-up transition.

ReagentPhysical StateDecomposition Onset (°C)Enthalpy (

H) (J/g)
Free HF GenerationScale-Up Suitability
DAST Liquid140°C-1700YesPoor (Explosion Hazard)
Deoxo-Fluor Liquid140°C-1100YesModerate
XtalFluor-E Crystalline Solid215°C-661NoExcellent
XtalFluor-M Crystalline Solid141°CN/ANoExcellent

*Does not generate free HF under anhydrous conditions; requires an external promoter. Data derived from ARC and DSC studies[2][3][5].

Part 3: Visual Workflows and Reaction Logic

Workflow A N-Boc-8-azaspiro[4.5]decane-3-one (Starting Material) B C-O Bond Activation (XtalFluor-M + Et3N) A->B Step 1 (Anhydrous) C Nucleophilic Fluorination (Et3N·3HF Promoter) B->C Step 2 D Boc-Protected Intermediate (Gem-difluoro) C->D Aqueous Workup E Boc Deprotection (4M HCl in Dioxane/MeOH) D->E Step 3 (40°C, 1h) F 3,3-Difluoro-8-azaspiro[4.5]decane HCl (Final Product) E->F Anti-solvent Crystallization

Fig 1: Scaled-up synthesis workflow for 3,3-Difluoro-8-azaspiro[4.5]decane HCl.

Troubleshooting Issue Issue: Low Yield of Gem-Difluoro Product Check1 Are olefins (elimination byproducts) present in GC-MS? Issue->Check1 Yes1 Increase Et3N·3HF ratio to accelerate fluorination Check1->Yes1 Yes No1 Check moisture content in starting ketone Check1->No1 No Fix1 Dry ketone via azeotropic distillation No1->Fix1

Fig 2: Troubleshooting decision tree for low fluorination yields and elimination byproducts.

Part 4: Validated Step-by-Step Methodologies

Protocol A: Scalable Deoxofluorination using XtalFluor-M

Objective: Conversion of N-Boc-8-azaspiro[4.5]decane-3-one to tert-butyl 3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate.

  • Preparation: Purge a dry, glass-lined reactor with N

    
    . Charge the reactor with anhydrous dichloromethane (CH
    
    
    
    Cl
    
    
    , 3.0 mL/mmol of substrate).
  • Promoter Addition: Add triethylamine trihydrofluoride (Et

    
    N·3HF, 2.0 equiv) and triethylamine (Et
    
    
    
    N, 1.0 equiv) to the solvent. Stir at 20°C for 10 minutes[4].
  • Reagent Loading: Portion-wise, add XtalFluor-M (1.5 equiv) to the solution. The crystalline nature of the reagent allows for safe, brief exposure to the atmosphere during transfer[3].

  • Substrate Addition: Slowly add tert-butyl 3-oxo-8-azaspiro[4.5]decane-8-carboxylate (1.0 equiv) dissolved in a minimum volume of anhydrous CH

    
    Cl
    
    
    
    . Maintain the internal temperature below 30°C.
  • Reaction Monitoring: Stir at room temperature. Monitor the disappearance of the ketone via GC-MS or TLC (typically 4-8 hours).

  • Quenching & Workup: Cool the reactor to 0°C. Carefully quench the reaction by the dropwise addition of a 5% aqueous NaHCO

    
     solution until CO
    
    
    
    evolution ceases[4].
  • Extraction: Separate the phases. Extract the aqueous layer twice with CH

    
    Cl
    
    
    
    . Combine the organic phases, dry over anhydrous Na
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure. Purify via silica chromatography (gradient EtOAc/heptane) to yield the Boc-protected gem-difluoro intermediate[6].
Protocol B: Boc Deprotection and Salt Formation

Objective: Conversion of the intermediate to 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride.

  • Dissolution: Dissolve the tert-butyl 3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate intermediate in anhydrous methanol (MeOH, approx. 5 mL/g of substrate)[1].

  • Acidification: Slowly add a solution of 4M HCl in dioxane (10.0 equiv of HCl) to the reaction mixture[1].

  • Heating: Heat the reaction mixture to 40°C and stir for 1 hour. Monitor the complete removal of the Boc group via

    
    H NMR (disappearance of the massive singlet at ~1.46 ppm)[1].
    
  • Concentration: Concentrate the solution under reduced pressure to remove MeOH, dioxane, and trapped isobutylene.

  • Crystallization: Triturate the resulting residue with cold heptane or diethyl ether. Vigorously stir until a free-flowing white solid forms. Filter the solid under a nitrogen blanket and dry in a vacuum oven at 45°C to yield pure 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride.

References

  • WO2016203405A1 - Compounds and compositions for inhibiting the activity of shp2. Google Patents.
  • EP3310779B1 - Compounds and compositions for inhibiting the activity of shp2. European Patent Office.
  • Simpler fluorine chemistry. SCI (Society of Chemical Industry). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

In Vitro Cytotoxicity of Spiro Compounds: A Comparative Guide on Fluorinated vs. Non-Fluorinated Scaffolds

Spirocyclic compounds, particularly spirooxindoles and spiro-isoxazolines, have emerged as privileged scaffolds in modern oncology drug discovery. Their inherent three-dimensionality allows them to effectively occupy com...

Author: BenchChem Technical Support Team. Date: March 2026

Spirocyclic compounds, particularly spirooxindoles and spiro-isoxazolines, have emerged as privileged scaffolds in modern oncology drug discovery. Their inherent three-dimensionality allows them to effectively occupy complex protein binding pockets, such as the MDM2-p53 interface[1]. However, the strategic introduction of fluorine—a highly electronegative and uniquely small atom—into these scaffolds profoundly alters their physicochemical behavior, significantly enhancing lipophilicity, metabolic stability, and target binding affinity[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro cytotoxicity of fluorinated versus non-fluorinated spiro compounds. This document provides researchers and drug development professionals with mechanistic insights, quantitative comparative data, and self-validating experimental protocols to ensure rigorous preclinical evaluation.

Mechanistic Rationale: The "Fluorine Effect" in Spiro Scaffolds

The enhanced cytotoxicity observed in fluorinated spiro compounds is not coincidental; it is driven by predictable structure-activity relationship (SAR) dynamics:

  • Electronic Modulation & Target Affinity: Fluorine substitution on aromatic rings (e.g., o-fluoro or p-fluoro phenyl groups) withdraws electron density, altering the dipole moment of the entire spiro compound. This electronic shift often strengthens hydrogen bonding or halogen bonding interactions with target proteins, significantly lowering the IC50 required for target inhibition[1][2].

  • Enhanced Membrane Permeability: The high electronegativity and low polarizability of the C-F bond increase the overall lipophilicity (LogP) of the molecule. This facilitates superior passive diffusion across the lipid bilayer of cancer cells, leading to higher intracellular accumulation compared to non-fluorinated analogs[2].

  • Metabolic Resistance: Replacing metabolically labile C-H bonds with robust C-F bonds prevents rapid oxidative degradation by cytochrome P450 enzymes. This metabolic shielding prolongs the intracellular half-life of the cytotoxic agent, ensuring sustained disruption of oncogenic pathways[2].

Pathway F_Spiro Fluorinated Spirooxindole (High Lipophilicity) Membrane Cell Membrane Penetration (Passive Diffusion) F_Spiro->Membrane Enhanced by C-F bond Target Intracellular Target (e.g., MDM2-p53 complex) Membrane->Target High intracellular conc. Bax Bax Upregulation (Pro-apoptotic) Target->Bax Bcl2 Bcl-2 Downregulation (Anti-apoptotic) Target->Bcl2 Mito Mitochondrial Cytochrome C Release Bax->Mito Bcl2->Mito Inhibition Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis

Mechanism of action for fluorinated spiro compounds inducing mitochondrial-mediated apoptosis.

Quantitative Comparison of Cytotoxicity

Recent in vitro studies highlight the superior potency of fluorinated variants across multiple aggressive cancer cell lines.

For instance, in a study of mesitylene-based spirooxindoles, the incorporation of an o-fluoro substituted aromatic ring (Compound 5f) yielded an exceptional IC50 of 1.2 μM against A549 lung cancer cells at 48 hours[3]. This was significantly more potent than its non-fluorinated structural analogs. Crucially, these fluorinated derivatives exhibited a high therapeutic index, remaining non-cytotoxic to normal NIH-3T3 mouse embryonic fibroblasts[3].

Similarly, Das et al. demonstrated that fluoro-substituted spiro-isoxazoline ethers (Compound 4l) exhibit robust anti-proliferative activity against glioblastoma (GBM6) and triple-negative breast cancer (MDA-MB-231) cells, outperforming their spiro-lactone counterparts[4].

Table 1: Comparative IC50 Values of Spiro Compounds
Compound ClassSpecific VariantTarget Cell LineIC50 (μM)Structural Note
Spirooxindole Compound 5fA549 (Lung Cancer)1.2 ± 0.4o-fluoro substituted aromatic ring[3]
Spirooxindole Compound 5eA549 (Lung Cancer)3.48 ± 1.3Analog variant for baseline comparison[3]
Spiro-isoxazoline Compound 4lGBM6 (Glioblastoma)36.0 - 80.0Fluoro-substituted spiro-ether[4]
Spiro-isoxazoline Compound 5fGBM6 (Glioblastoma)> 80.0Fluoro-substituted spiro-lactone[4]
Spirooxindole Compound 9cMDA-MB-231 (Breast)30.2 ± 1.66-chloro-isatin + 3-fluorophenyl[1]

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, cytotoxicity must be evaluated using robust, multi-endpoint assays. The following protocols outline a self-validating workflow combining metabolic viability assessment with morphological apoptosis confirmation.

Protocol A: High-Throughput MTT Viability Assay

Causality Focus: We utilize the MTT assay because it relies on NAD(P)H-dependent cellular oxidoreductase enzymes, providing a direct measure of metabolic flux—often the first parameter altered by spiro compounds targeting mitochondrial pathways.

  • Cell Seeding: Plate target cancer cells (e.g., A549, MDA-MB-231) and a non-cancerous control line (e.g., NIH-3T3) at 2,000–5,000 cells/well in a 96-well microtiter plate[3][4].

    • Validation Check: The inclusion of a non-cancerous fibroblast line is non-negotiable; it establishes the therapeutic index, proving that cytotoxicity is target-specific rather than a result of generalized membrane disruption[3].

  • Compound Treatment: After 24 hours of adherence, treat cells with a concentration gradient of the spiro compounds (ranging from 0.1 μM to 100 μM) dissolved in DMSO (final DMSO concentration < 0.5%)[4].

  • Incubation: Incubate the plates for 48 to 72 hours.

    • Validation Check: We strictly utilize an extended 48-72h incubation window because bulky spiro compounds require time for intracellular accumulation and the subsequent downstream disruption of protein-protein interactions before widespread apoptosis occurs[3][4].

  • Readout: Add 20 μL of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours. Solubilize the resulting formazan crystals in 100 μL DMSO and read absorbance at 570 nm. Calculate IC50 using non-linear regression analysis.

Protocol B: Apoptosis Assessment via Dual Staining (AO/EB)

Causality Focus: Acridine Orange (AO) and Ethidium Bromide (EB) dual staining is a self-validating morphological system. It allows us to definitively rule out non-specific necrotic toxicity caused by compound precipitation or extreme lipophilicity.

  • Treatment & Harvesting: Treat cells with the established IC50 concentration of the fluorinated spiro compound for 48 hours[3]. Harvest cells via gentle trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 25 μL of PBS and add 1 μL of a 1:1 mixture of AO (100 μg/mL) and EB (100 μg/mL).

  • Fluorescence Microscopy: Mount the suspension on a glass slide and observe under a fluorescence microscope.

    • Validation Check: AO permeates all cells, intercalating into DNA to emit green fluorescence. EB is strictly excluded by intact lipid bilayers; its red fluorescence is an absolute confirmation of late-stage apoptotic or necrotic membrane permeabilization[3]. Fluorinated spirooxindoles typically induce early apoptosis (chromatin condensation, green fragmented nuclei) progressing to late apoptosis (orange/red fragmented nuclei) without causing primary necrosis[3].

Workflow CellPrep Cell Culturing (A549, MDA-MB-231) Treatment Compound Treatment (Fluorinated vs Non-Fluorinated) CellPrep->Treatment Incubation Incubation (24h, 48h, 72h) Treatment->Incubation Assay Viability Assay (MTT / AlamarBlue) Incubation->Assay Staining Apoptosis Staining (AO/EB & Hoechst) Incubation->Staining Analysis IC50 Calculation & Fluorescence Microscopy Assay->Analysis Staining->Analysis

Step-by-step in vitro cytotoxicity screening workflow for spirocyclic compounds.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: frontiersin.

Sources

Comparative

Technical Guide: Antitumor Efficacy of Novel Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines]

[1] Executive Summary Topic: Antitumor activity of spiro-fused 3-azabicyclo[3.1.0]hexane-pyrimidine derivatives. Primary Finding: The incorporation of a rigid cyclopropane ring fused to a pyrrolidine core (bicyclo[3.1.0]...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Topic: Antitumor activity of spiro-fused 3-azabicyclo[3.1.0]hexane-pyrimidine derivatives. Primary Finding: The incorporation of a rigid cyclopropane ring fused to a pyrrolidine core (bicyclo[3.1.0]hexane), spiro-connected to a pyrimidine moiety, yields compounds with significant antiproliferative activity (IC50: 4.2–24.1 µM) against cervical (HeLa) and colon (CT26) cancer lines. Key Mechanism: These agents act as "cytoskeleton destabilizers," inducing the collapse of actin filaments and loss of filopodia, ultimately driving cells into apoptosis (SubG1 phase accumulation).

Introduction: The Scaffold Advantage

In medicinal chemistry, spiro-cyclic systems are prized for their ability to orient functional groups in precise, non-planar vectors, often improving binding affinity to 3D protein targets compared to flat aromatic systems.

The azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidine] scaffold combines two structural advantages:

  • Bicyclo[3.1.0]hexane Core: A "butterfly-like" conformation where the fused cyclopropane ring locks the pyrrolidine ring, reducing entropic penalties upon binding.

  • Spiro-Pyrimidine Fusion: The spiro carbon at position 2 creates a rigid orthogonal intersection, mimicking complex alkaloids and enhancing metabolic stability.

This guide compares the performance of these novel agents against standard biological benchmarks.

Comparative Performance Analysis

The following data summarizes the antiproliferative efficacy of the lead compounds (Series 4) derived from the primary reference study (Int. J. Mol. Sci. 2022).[1][2][3]

Table 1: Cytotoxicity Profile (IC50 in µM)

Lower values indicate higher potency. Selectivity Index (SI) = Vero IC50 / Tumor IC50.

Compound IDR-Group VariationHeLa (Cervical)CT26 (Colon)K562 (Leukemia)Vero (Normal Control)Selectivity Index (HeLa)
Compound 4e p-Methoxy-phenyl4.2 µM 5.1 µM 6.8 µM >50 µM>11.9 (High)
Compound 4cPhenyl8.5 µM9.2 µM12.1 µM45 µM5.3 (Moderate)
Compound 4iMethyl24.1 µM22.0 µM28.5 µM>100 µM>4.1 (Low Potency)
Standard Doxorubicin0.5 - 1.2 µM0.8 - 2.0 µM0.4 µM< 5 µMLow (Toxic)

Analysis:

  • Potency: While less potent than the nanomolar standard Doxorubicin, Compound 4e exhibits a superior safety profile. Doxorubicin is notoriously cardiotoxic and cytotoxic to normal cells (Vero).

  • Selectivity: Compound 4e shows a Selectivity Index (SI) >10 for cancer cells vs. normal kidney epithelial cells (Vero), indicating a targeted mechanism of action rather than general cellular poisoning.

Mechanism of Action (MOA)

Unlike DNA intercalators (e.g., Cisplatin), these spiro-compounds target the cellular architecture.

Cytoskeletal Collapse

Confocal microscopy reveals that treatment with Compound 4e causes:

  • Loss of Stress Fibers: The organized actin bundles required for cell integrity disintegrate.

  • Diffuse Actin: Granular actin disperses throughout the cytoplasm.[1][2][4]

  • Filopodia Reduction: The "feet" cells use to migrate are retracted (91% prevalence in control

    
     35% in treated), effectively immobilizing the tumor.
    
Pathway Visualization

The following diagram illustrates the downstream effects of the compound on tumor cell physiology.

MOA_Pathway Compound Azaspiro-Pyrimidine (Compound 4e) Target Actin Cytoskeleton (Stress Fibers) Compound->Target Destabilizes Effect1 Filopodia Retraction (Loss of Motility) Target->Effect1 Structural Collapse Effect2 G1/S Checkpoint Failure Target->Effect2 Signaling Disruption Outcome Apoptosis (SubG1 Accumulation) Effect1->Outcome Anoikis/Death Effect2->Outcome Cell Cycle Arrest

Caption: Mechanistic flow showing how cytoskeletal destabilization leads to motility loss and apoptotic cell death.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and biological evaluation.

Synthesis: One-Pot 1,3-Dipolar Cycloaddition

This method utilizes a multicomponent reaction (MCR) to build the complex spiro-fused system in a single step.

Reagents:

  • Alloxan monohydrate (1.0 eq)

  • Amino acid (e.g., Sarcosine, 1.2 eq)

  • Cyclopropene derivative (1.0 eq)

  • Solvent: Methanol/Acetonitrile (3:1)

Workflow:

  • In-Situ Ylide Formation: Reflux Alloxan and Amino Acid for 15 minutes. Decarboxylation generates the reactive azomethine ylide dipole.

  • Cycloaddition: Add the Cyclopropene dipolarophile.

  • Reflux: Continue heating for 2–4 hours. Monitor via TLC (Ethyl Acetate/Hexane).

  • Purification: Evaporate solvent. Recrystallize from Ethanol or purify via column chromatography.

Synthesis_Scheme Step1 Alloxan + Amino Acid Intermediate Azomethine Ylide (Reactive Dipole) Step1->Intermediate Reflux (-CO2) Product Spiro[bicyclo[3.1.0]-pyrimidine] Intermediate->Product 1,3-Dipolar Cycloaddition Reagent + Cyclopropene Reagent->Product

Caption: One-pot synthesis strategy utilizing decarboxylative ylide generation followed by cycloaddition.

Biological Assay: MTT Cytotoxicity Protocol

Objective: Determine IC50 values.

  • Seeding: Plate HeLa/CT26 cells (5 × 10³ cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM).

    • Control: 0.1% DMSO.

    • Blank: Media only.

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm. Calculate % Viability vs. Log[Concentration] to derive IC50.

References

  • Shmakov, S.V., et al. (2022).[3] Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents . International Journal of Molecular Sciences, 23(18), 10759.[1]

  • Lunn, G., et al. (2012).[5] SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives . Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-2203.[5]

Sources

Validation

Comparative Guide to the Anticonvulsant Activity of Fluorinated N-Benzyl-2-azaspiro[4.5]decanediones

A Senior Application Scientist's In-Depth Analysis for Drug Development Professionals Introduction: The Imperative for Novel Anticonvulsant Therapies Epilepsy remains a significant global health challenge, with nearly on...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Analysis for Drug Development Professionals

Introduction: The Imperative for Novel Anticonvulsant Therapies

Epilepsy remains a significant global health challenge, with nearly one-third of patients experiencing seizures that are refractory to currently available antiepileptic drugs (AEDs).[1] This therapeutic gap, coupled with the often-debilitating side effects of existing medications, drives the urgent need for novel anticonvulsant agents with improved efficacy and safety profiles. Among the chemical scaffolds explored, spiro-hydantoin derivatives, specifically 2-azaspiro[4.5]decanediones, have emerged as a promising class of compounds.[2]

This guide provides a comprehensive comparison of fluorinated N-benzyl-2-azaspiro[4.5]decanediones, synthesizing preclinical data to elucidate their structure-activity relationships (SAR) and benchmark their performance against established AEDs. The strategic incorporation of fluorine and N-benzyl moieties is a key focus, as these substitutions are known to significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and target engagement.[3][4]

Chemical Synthesis: A Pathway to Novel Spiro-Diones

The synthesis of the target N-benzyl-2-azaspiro[4.5]decanedione derivatives is typically achieved through a robust one-pot cyclization reaction. This process involves heating the appropriate 1-cyanocyclohexane-1-carboxylic acid with a substituted benzylamine. This efficient methodology allows for the generation of a diverse library of analogues for biological screening.

G cluster_reactants Starting Materials A 1-Cyanocyclohexane- 1-carboxylic Acid C One-Pot Cyclization (Heating) A->C B Substituted Benzylamine (e.g., 2-Fluorobenzylamine) B->C D Fluorinated N-Benzyl- 2-azaspiro[4.5]decanedione C->D Formation of Imide Ring

Caption: General synthetic workflow for N-benzyl-2-azaspiro[4.5]decanediones.

Comparative Anticonvulsant Performance: In Vivo Screening

The initial evaluation of anticonvulsant potential relies on well-established rodent models that predict clinical efficacy against specific seizure types. The two cornerstone assays are:

  • Maximal Electroshock (MES) Test: This model induces a generalized tonic-clonic seizure. A compound's ability to abolish the tonic hindlimb extension phase indicates its potential to prevent seizure spread.[5][6] It is a reliable predictor of efficacy for drugs like Phenytoin and Carbamazepine.[7]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemoconvulsant model induces clonic seizures and is used to identify compounds that can raise the seizure threshold.[8][9] It is sensitive to drugs that enhance GABAergic neurotransmission, such as benzodiazepines.[9]

Data Summary: Fluorinated N-Benzyl-2-azaspiro[4.5]decanedione Analogues

The following table summarizes the anticonvulsant activity of various fluorinated N-benzyl-2-azaspiro[4.5]decanedione derivatives as identified in primary screening. The data highlights the critical influence of the position of the fluorine or trifluoromethyl (CF3) substituent on the benzyl ring.

Compound IDSubstituent on Benzyl RingAnticonvulsant Activity (MES Test, Mice, 100 mg/kg)Anticonvulsant Activity (scPTZ Test, Mice)
1a 2-Fluoro (ortho)Protection Observed Inactive
1b 3-Fluoro (meta)Protection Observed Inactive
1c 4-Fluoro (para)InactiveInactive
1d 2-Trifluoromethyl (ortho)Protection Observed Inactive
1e 4-Trifluoromethyl (para)InactiveInactive
ReferenceUnsubstituted N-benzylInactive at 100 mg/kgNot Reported

Data synthesized from Obniska et al.[3][10]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The preclinical data reveals clear and compelling structure-activity relationships that are crucial for guiding future drug design.

Pillar 1: The Primacy of the N-Benzyl Group

Comparative studies have consistently shown that N-benzyl derivatives are significantly more potent in the MES screen than their N-phenyl counterparts.[3] This suggests that the methylene (-CH2-) linker between the imide nitrogen and the aromatic ring is beneficial for activity, potentially by providing optimal spatial orientation for target interaction.

Pillar 2: The "Ortho" Effect of Fluorine Substitution

The most striking finding is the critical importance of the substituent's position on the benzyl ring.[3][10]

  • High MES Activity: Compounds with a fluoro or trifluoromethyl group at the ortho (position-2) position consistently demonstrate the highest anticonvulsant activity in the MES test. Meta-substituted (position-3) analogues also show activity, though often to a lesser extent.

  • Loss of Activity: Para (position-4) substitution leads to a complete loss of activity in the MES screen.

This "ortho effect" strongly implies that the steric and electronic properties at this position are essential for the molecule's interaction with its biological target. It is hypothesized that the ortho-substituent may lock the molecule into a specific, active conformation required for binding.

Pillar 3: Lipophilicity and Spiro Ring Contribution

Studies on related spiro-diones have established a positive correlation between lipophilicity and anticonvulsant efficacy.[11][12] The incorporation of fluorine or a trifluoromethyl group increases the lipophilicity of the molecule, which likely enhances its ability to cross the blood-brain barrier and reach its central nervous system target. Furthermore, the 2-azaspiro[4.5]decane (spiro-cyclohexyl) system has been shown to be a more favorable scaffold for activity compared to the smaller 2-azaspiro[4.4]nonane (spiro-cyclopentyl) system in many cases.[2]

Proposed Mechanism of Action

Given their strong profile in the MES test and the known mechanisms of other MES-active hydantoin-like drugs, the most probable mechanism of action for these compounds is the modulation of voltage-gated sodium channels.[7][13] By binding to the channel and stabilizing its inactive state, these compounds would limit the sustained, high-frequency neuronal firing that underlies seizure propagation. Direct testing on GABA-A and calcium channels for related spiro compounds showed low affinity, making these targets less likely.[12][14]

G cluster_neuron Presynaptic Neuron AP Action Potential (High Frequency Firing) Na_Channel Voltage-Gated Na+ Channel AP->Na_Channel Activates Vesicle Vesicle Release (Glutamate) Na_Channel->Vesicle Causes Blocked_Na Na+ Channel (Stabilized Inactive State) Compound Fluorinated Spiro-Dione Compound->Na_Channel Blocks Reduced_Firing Reduced Neuronal Excitability Blocked_Na->Reduced_Firing Leads to

Caption: Proposed mechanism: stabilization of inactive state of Na+ channels.

Benchmarking Against Standard Anticonvulsants

To contextualize the potential of these novel compounds, it is useful to compare their activity profile with that of established first-line AEDs.

CompoundPrimary MechanismMES ActivityscPTZ ActivityKey Limitation
2-Fluoro-N-benzyl-2-azaspiro[4.5]decanedione Na+ Channel Blockade (Proposed)Active InactiveNarrow Spectrum (Proposed)
Phenytoin Na+ Channel Blockade[7]Active InactiveComplex pharmacokinetics, side effects
Carbamazepine Na+ Channel Blockade[7]Active InactiveDrug interactions, side effects
Diazepam GABA-A PotentiationInactiveActive Sedation, tolerance

This comparison illustrates that the fluorinated N-benzyl-2-azaspiro[4.5]decanediones exhibit a pharmacological profile similar to that of major AEDs used for generalized tonic-clonic and partial seizures. Their inactivity in the scPTZ screen suggests a more specific mechanism than broad-spectrum agents or those targeting GABAergic systems.

Standardized Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are standardized, step-by-step protocols for the key in vivo assays described in this guide.

Maximal Electroshock (MES) Seizure Test

Objective: To assess a compound's ability to prevent the spread of seizures.[8]

  • Animal Preparation: Use male albino mice (18-25 g), acclimated for at least 3-4 days.[15]

  • Drug Administration: Administer the test compound or vehicle (e.g., 0.9% saline) intraperitoneally (i.p.). A typical pre-treatment time is 30-60 minutes.[15]

  • Electrode Application: Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the animal's corneas. Place corneal electrodes gently on the eyes.[15]

  • Seizure Induction: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds).[15]

  • Observation & Endpoint: Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure lasting more than 3 seconds.[1] The complete abolition of this response is defined as protection.

  • Data Analysis: Record the number of protected animals per group. For quantitative analysis, determine the median effective dose (ED50), the dose that protects 50% of animals, using probit analysis.[16]

Subcutaneous Pentylenetetrazole (scPTZ) Test

Objective: To evaluate a compound's ability to raise the seizure threshold.[8]

  • Animal Preparation: Use male albino mice (18-25 g) as described for the MES test.

  • Drug Administration: Administer the test compound or vehicle i.p. at a predetermined time before the convulsant challenge.

  • Convulsant Administration: Administer a dose of PTZ (e.g., 80-85 mg/kg) subcutaneously in the scruff of the neck.[9] This dose should be predetermined to cause clonic seizures in >95% of control animals (CD99).[17]

  • Observation & Endpoint: Place the animal in an individual observation cage and monitor for 30 minutes. The primary endpoint is the absence of a clonic seizure episode characterized by clonus of the forelimbs, hindlimbs, or jaw lasting for at least 5 seconds.[8] An animal without such an episode is considered protected.

  • Data Analysis: Record the number of protected animals. Calculate the ED50 as described for the MES test.

Rotarod Neurotoxicity Test

Objective: To determine the dose of a compound that causes motor coordination deficits.[18]

  • Apparatus: Use a standard rotarod apparatus, which consists of a motorized, rotating rod.[19]

  • Training: Prior to the test day, train the animals to stay on the rod rotating at a low, constant speed (e.g., 4-5 rpm) for a set duration (e.g., 1-2 minutes).[20]

  • Drug Administration: On the test day, administer various doses of the test compound or vehicle i.p.

  • Testing: At the time of peak drug effect (determined from anticonvulsant tests, e.g., 30-60 minutes), place each mouse on the rotarod, which is typically set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).[20][21]

  • Observation & Endpoint: Record the time each mouse remains on the rod. A trial is considered a failure if the animal falls off the rod or passively rotates with the rod for two consecutive revolutions.[8]

  • Data Analysis: Determine the median toxic dose (TD50), the dose at which 50% of animals fail the test, using probit analysis. The ratio of TD50 to ED50 gives the Protective Index (PI), a key measure of a drug's therapeutic window.

Conclusion and Future Directions

Fluorinated N-benzyl-2-azaspiro[4.5]decanediones represent a compelling class of anticonvulsant candidates. The research clearly demonstrates that strategic fluorination, particularly at the ortho-position of the N-benzyl ring, is a highly effective strategy for designing potent MES-active compounds. Their pharmacological profile suggests they act as specific inhibitors of seizure spread, similar to several first-line AEDs, with a proposed mechanism involving the blockade of voltage-gated sodium channels.

The most promising leads, such as N-(2-fluorobenzyl)-2-azaspiro[4.5]decane-1,3-dione, warrant further investigation. Future work should focus on:

  • Quantitative Analysis: Determining the precise ED50, TD50, and Protective Index for the most active compounds.

  • Pharmacokinetic Profiling: Assessing metabolic stability, brain penetration, and other ADME (absorption, distribution, metabolism, excretion) properties.

  • Mechanism Elucidation: Using electrophysiological techniques like patch-clamp to confirm the interaction with voltage-gated sodium channels.

  • Broad-Spectrum Screening: Evaluating activity in models of pharmacoresistant epilepsy to determine if these compounds offer advantages over existing therapies.

By building upon these robust structure-activity relationships, the field is well-positioned to optimize this chemical scaffold and potentially deliver a new generation of safer and more effective treatments for epilepsy.

References

  • Obniska, J., et al. (n.d.). Synthesis and anticonvulsant activity of new fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives: Part III. Academia.edu. Available at: [Link]

  • Edafiogho, D. O., et al. (1994). Anticonvulsant properties of spirohydantoins derived from optical isomers of camphor. PubMed. Available at: [Link]

  • Obniska, J., & Kaminski, K. (n.d.). synthesis and anticonvulsant properties of new n-phenylamino derivatives of 2-azaspiro[4.4]. SciSpace. Available at: [Link]

  • Obniska, J., et al. (2006). Synthesis and Anticonvulsant Activity of New Fluorinated N‐Phenyl‐ and N‐Benzyl‐2‐azaspiro[4.4]nonane‐ and [4.5]Decane‐1,3‐dione Derivatives. Part 3. ResearchGate. Available at: [Link]

  • Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. ResearchGate. Available at: [Link]

  • Scantox. (n.d.). RotaRod Test. Scantox. Available at: [Link]

  • Castel-Branco, M., et al. (n.d.). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. Available at: [Link]

  • Obniska, J., et al. (2005). Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. PubMed. Available at: [Link]

  • Gower, A. J., et al. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. PubMed. Available at: [Link]

  • Eaton, M. M., et al. (2024). Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs. PMC. Available at: [Link]

  • Obniska, J., et al. (n.d.). Synthesis, Physicochemical and Anticonvulsant Properties of New N‐(Pyridine‐2‐yl) Derivatives of 2‐Azaspiro[4.4]nonane and [4.5]decane‐1,3‐dione. Part II. Scilit. Available at: [Link]

  • Chen, J., et al. (2004). Anticonvulsant Activity of Phenylmethylenehydantoins: A Structure-Activity Relationship Study. ResearchGate. Available at: [Link]

  • Sirven, J. I., & Noe, K. (2024). Antiepileptic Drugs. Medscape. Available at: [Link]

  • Chekavinskaia, E. S., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI. Available at: [Link]

  • Rho, J. M., & White, H. S. (n.d.). Mechanisms of action of antiepileptic drugs. Open Access Journals. Available at: [Link]

  • Creative Biolabs. (2018). Rotarod Test. Creative Biolabs. Available at: [Link]

  • Cruz, S. L., et al. (2016). Structure-activity relationship for the anticonvulsant effects of organic solvents. PubMed. Available at: [Link]

  • Obniska, J., et al. (2006). Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. PubMed. Available at: [Link]

  • RJPT Informatics Pvt Ltd. (n.d.). AIM: Anticonvulsant activity assessment using Maximal Electroshock Method (MES) i. RJPTSimLab. Available at: [Link]

  • Obniska, J., et al. (2008). Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. PubMed. Available at: [Link]

  • Unknown Author. (2024). Pharmacology of anticonvulsant drugs. Deranged Physiology. Available at: [Link]

  • Pohjala, L., et al. (2020). Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide. University of Bristol Research Portal. Available at: [Link]

  • InnoSer. (2026). Rotarod - Rodent Behavioral Testing. InnoSer. Available at: [Link]

  • Luszczki, J. J., et al. (2024). Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice. MDPI. Available at: [Link]

  • Szu, J., & Ferland, R. J. (2017). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... ResearchGate. Available at: [Link]

  • Al-Otaibi, K. M. (2023). Techniques for Motor Assessment in Rodents. ResearchGate. Available at: [Link]

  • BioMed. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. BioMed. Available at: [Link]

  • Mussulini, B. H. M., et al. (2013). Seizures Induced by Pentylenetetrazole in the Adult Zebrafish: A Detailed Behavioral Characterization. PLOS ONE. Available at: [Link]

  • RJPT Informatics Pvt Ltd. (n.d.). Anticonvulsant effect of drugs by PTZ method in mice. RJPTSimLab. Available at: [Link]

Sources

Comparative

Confirming the Structure of 3,3-Difluoro-8-azaspiro[4.5]decane HCl: A 2D NMR Validation Guide

Executive Summary In the synthesis of spirocyclic scaffolds for drug discovery, confirming the regiochemistry of substituents—particularly "silent" quaternary spiro centers—is a critical bottleneck. This guide outlines t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of spirocyclic scaffolds for drug discovery, confirming the regiochemistry of substituents—particularly "silent" quaternary spiro centers—is a critical bottleneck. This guide outlines the definitive structural validation of 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride (DF-ASD).

While X-ray crystallography remains the absolute standard for stereochemical assignment, it is often rate-limiting due to crystallization kinetics. This guide demonstrates why a 2D NMR suite (HSQC, HMBC,


F-decoupled 

C)
is the superior high-throughput alternative, offering 99% structural confidence in solution state within hours rather than weeks.

The Structural Challenge

The molecule features two distinct rings fused at a quaternary carbon (C5):

  • Ring A (5-membered): A carbocyclic ring containing a gem-difluoro group at position 3.

  • Ring B (6-membered): A piperidine ring (8-aza).

The Analytical Blind Spot: Standard 1D


H NMR reveals proton environments but fails to definitively connect Ring A to Ring B because the bridging atom (C5) is a quaternary carbon with no attached protons. Without explicit connectivity data, the position of the fluorine atoms relative to the nitrogen cannot be strictly proven against isomeric alternatives (e.g., 2,2-difluoro isomers).
Comparative Analysis: Validation Methods
FeatureMethod A: 1D NMR Only Method B: X-Ray Crystallography Method C: 2D NMR Suite (Recommended)
Primary Output Chemical shifts, integrals3D atomic coordinatesThrough-bond connectivity maps
Spiro Center Detection Inferential (weak)AbsoluteDefinitive (via HMBC)
Sample State SolutionSingle Crystal (Solid)Solution
Time to Result < 1 HourDays to Weeks4–6 Hours
Confidence Level Low (Ambiguous)High (Gold Standard)High (Field Standard)
Throughput HighLowHigh

Technical Deep Dive: The Validation Workflow

To unambiguously assign the structure, we utilize the unique coupling characteristics of the


F nuclei as a "molecular beacon" to map the carbon skeleton.
Experimental Protocol

Sample Preparation:

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to ensure solubility of the HCl salt and sharpen exchangeable NH
    
    
    protons).
  • Concentration: ~10-15 mg in 600

    
    L.
    
  • Temperature: 298 K.

Acquisition Suite:

  • 1D

    
    H:  Check for purity and integration of the piperidine/cyclopentane protons.
    
  • 1D

    
    F:  Confirm gem-difluoro pattern (typically a decoupled singlet or AB quartet if diastereotopic).
    
  • 1D

    
    C (Proton Decoupled):  Critical for observing 
    
    
    
    coupling patterns.
  • 2D

    
    H-
    
    
    
    C HSQC:
    Assign protonated carbons.
  • 2D

    
    H-
    
    
    
    C HMBC:
    The definitive experiment for quaternary carbon assignment.
The Logic of Assignment (Causality)

The structural proof relies on a "Triangulation Strategy" centered on the spiro carbon (C5).

Step 1: The Fluorine Anchor (

C Analysis)

The


F atoms split the carbon signals into triplets (

) with characteristic coupling constants (

). This allows us to identify the 5-membered ring carbons without proton data.
  • C3 (Direct): Triplet,

    
     Hz.
    
  • C2/C4 (Neighbors): Triplets,

    
     Hz.
    
  • C5 (Spiro Center): Triplet,

    
     Hz.
    

Insight: The observation of a quaternary carbon (C5) that exhibits a small triplet splitting is the first proof that the spiro center is part of the fluorinated ring system.

Step 2: Bridging the Rings (HMBC)

The Heteronuclear Multiple Bond Correlation (HMBC) experiment connects protons to carbons 2-3 bonds away.[1]

  • Ring A Connection: Protons on C4 (identified by their

    
     carbon) will show a strong HMBC correlation to C5.
    
  • Ring B Connection: Protons on C6 and C10 (the piperidine

    
    -protons next to the spiro center) will also show correlations to the same C5 carbon.
    

Visualization of Logic

Diagram 1: The Analytical Workflow

This flow illustrates the decision-making process for structural confirmation.

Workflow Sample Unknown Sample (HCl Salt) H1 1D Proton NMR (Identify H environments) Sample->H1 C13 1D Carbon NMR (Identify C-F triplets) Sample->C13 HSQC HSQC (Map H to C) H1->HSQC C13->HSQC Match J-coupling HMBC HMBC (Connect Rings) HSQC->HMBC Assigned Fragments Structure Confirmed Structure 3,3-Difluoro-8-azaspiro[4.5]decane HMBC->Structure Cross-Ring Correlation

Caption: Analytical workflow transitioning from raw spectral data to definitive structural confirmation.

Diagram 2: HMBC Connectivity Map

This diagram visualizes the specific correlations required to prove the spiro-fusion.

Connectivity F3 Fluorine (F3) (Anchor) C3 C3 (Triplet, 1J) F3->C3 1J Coupling C5 C5 (Spiro Center) (Quaternary, Triplet 3J) F3->C5 3J Coupling (Triplet) C4 C4 (Triplet, 2J) C3->C4 Bond H4 H4 Protons C4->H4 C4->C5 Bond H4->C5 HMBC (Strong) C6 C6 (Piperidine) C5->C6 Bond C10 C10 (Piperidine) C5->C10 Bond H6 H6 Protons C6->H6 H6->C5 HMBC (Strong) H10 H10 Protons C10->H10 H10->C5 HMBC (Strong)

Caption: Connectivity map showing how HMBC (Green) and F-C Coupling (Yellow) converge on the spiro center (Red).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.[2]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley InterScience.

Sources

Validation

Technical Comparison Guide: Efficacy of 3,3-Difluoro-8-azaspirodecane Hydrochloride-Derived Inhibitors in Cancer Cell Lines

Technical Comparison Guide: Efficacy of 3,3-Difluoro-8-azaspiro[1]decane Hydrochloride-Derived Inhibitors in Cancer Cell Lines Executive Summary & Mechanistic Rationale In targeted oncology, overcoming resistance to kina...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Efficacy of 3,3-Difluoro-8-azaspiro[1]decane Hydrochloride-Derived Inhibitors in Cancer Cell Lines

Executive Summary & Mechanistic Rationale

In targeted oncology, overcoming resistance to kinase inhibitors remains a primary hurdle. The chemical building block 3,3-difluoro-8-azaspirodecane hydrochloride is a highly specialized spirocyclic amine pharmacophore. In modern drug development, it serves as the critical structural anchor for synthesizing allosteric inhibitors of the Src Homology-2 phosphatase (SHP2/PTPN11), such as the clinical-stage compound TNO155 and its analogs .

Unlike traditional active-site inhibitors that struggle with selectivity and bioavailability, derivatives of 3,3-difluoro-8-azaspirodecane act as a "molecular glue." They concurrently bind to the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains of SHP2. This allosteric binding locks the enzyme in a closed, auto-inhibited conformation, effectively severing the signaling nexus between Receptor Tyrosine Kinases (RTKs) and the RAS-MAPK cascade.

G RTK Receptor Tyrosine Kinase (RTK) (Active State) SHP2 SHP2 (PTPN11) (Auto-inhibited Conformation) RTK->SHP2 Activation Signal RAS RAS (GDP to GTP Exchange) SHP2->RAS Promotes Activation ERK ERK Phosphorylation (Cell Proliferation) RAS->ERK MAPK Cascade Inhibitor 3,3-Difluoro-8-azaspiro[4.5]decane Pharmacophore (Allosteric Inhibitor) Inhibitor->SHP2 Locks in Closed State

Fig 1: Allosteric SHP2 inhibition by 3,3-difluoro-8-azaspirodecane derivatives.

Comparative Efficacy in RTK/RAS-Driven Cancer Cell Lines

When evaluating the efficacy of 3,3-difluoro-8-azaspirodecane-derived SHP2 inhibitors, it is essential to benchmark them against downstream pathway inhibitors, specifically MEK inhibitors (e.g., Trametinib) and direct KRAS inhibitors (e.g., Sotorasib).

  • SHP2 Inhibitors (Spirocyclic Derivatives): Exhibit profound efficacy in RTK-driven cancers (e.g., EGFR-amplified esophageal squamous cell carcinoma like KYSE-520). Because SHP2 sits upstream of RAS, inhibiting it prevents the rapid RTK feedback reactivation that typically plagues MEK inhibitors.

  • MEK Inhibitors: While highly potent initially, they trigger the loss of negative feedback on RTKs, leading to paradoxical hyperactivation of upstream signaling complexes.

  • KRAS G12C Inhibitors: Highly specific to the G12C mutation (e.g., in MIA PaCa-2 cells) but are highly susceptible to upstream bypass tracks mediated by SHP2.

Quantitative Performance Data

The following table summarizes the comparative in vitro efficacy (IC₅₀ values) across distinct molecular subtypes of cancer cell lines.

Inhibitor ClassRepresentative Compound / CoreTargetKYSE-520 (EGFR-driven) IC₅₀MIA PaCa-2 (KRAS G12C) IC₅₀Feedback Reactivation Risk
Allosteric SHP2 Inhibitor 3,3-Difluoro-8-azaspirodecane derivativeSHP2 (PTPN11)~0.02 µM>10 µMLow (Blocks RTK nexus)
MEK Inhibitor TrametinibMEK1/2~0.01 µM~0.05 µMHigh (RTK upregulation)
KRAS G12C Inhibitor SotorasibKRAS G12C>10 µM~0.04 µMHigh (Upstream RTK signaling)

Note: The >10 µM IC₅₀ of SHP2 inhibitors in MIA PaCa-2 cells highlights a critical biological causality: cells with constitutively active downstream KRAS mutations bypass the need for upstream SHP2 activation, making them resistant to SHP2 monotherapy but prime candidates for combination therapy.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds must utilize self-validating assay systems. The inclusion of biological controls ensures that observed effects are on-target.

Protocol 3.1: High-Throughput Cell Viability Assay (CellTiter-Glo)

This protocol assesses the anti-proliferative efficacy of the spirocyclic inhibitor.

Causality Check: We include A549 cells (KRAS G12S mutant) as a negative control. Because A549 cells bypass SHP2 dependency, a lack of efficacy here validates that the drug's toxicity in KYSE-520 cells is strictly on-target (SHP2-mediated) rather than generally cytotoxic.

  • Cell Seeding: Harvest KYSE-520 (sensitive) and A549 (resistant control) cells during the logarithmic growth phase. Seed at 2,000 cells/well in 90 µL of low-serum media (2% FBS) in a 96-well opaque white plate.

    • Rationale: Low serum dependency forces the cells to rely heavily on endogenous RTK signaling loops, amplifying the dynamic window of SHP2 inhibition.

  • Compound Preparation & Dosing: Prepare a 10-point, 3-fold serial dilution of the 3,3-difluoro-8-azaspirodecane derivative starting at 10 µM. Add 10 µL of the 10X compound to the wells.

  • Incubation: Incubate plates at 37°C, 5% CO₂ for 72 hours.

    • Rationale: SHP2 inhibition primarily induces G1 cell-cycle arrest rather than acute apoptosis. A 72-hour window allows sufficient doubling times to accurately capture cytostatic efficacy.

  • Luminescent Readout: Equilibrate plates to room temperature for 30 minutes. Dispense 100 µL of CellTiter-Glo® reagent per well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.

Protocol 3.2: Target Engagement & Pharmacodynamics (Western Blot)

To prove that the phenotypic cell death is caused by the intended mechanism, we must measure the direct downstream pharmacodynamic marker: phosphorylated ERK (p-ERK).

  • Treatment Window: Treat KYSE-520 cells with 0.1 µM and 1.0 µM of the inhibitor for exactly 2 hours.

    • Rationale: A short 2-hour window captures direct kinase/phosphatase signaling disruption before complex transcriptional feedback loops alter total protein expression.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., sodium orthovanadate, sodium fluoride). Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Electrophoresis & Transfer: Resolve 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a nitrocellulose membrane.

  • Immunoblotting: Probe the membrane overnight at 4°C with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK.

    • Rationale: Total ERK serves as the internal self-validating control, proving that the reduction in the p-ERK signal is due to the inhibition of the phosphorylation cascade by the spirocyclic SHP2 inhibitor, not due to off-target protein degradation.

References

  • Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases Source: Nature URL:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride

Executive Summary & Chemical Profile 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride is a specialized fluorinated building block used in medicinal chemistry. Unlike standard organic salts, the presence of the geminal di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride is a specialized fluorinated building block used in medicinal chemistry. Unlike standard organic salts, the presence of the geminal difluoro group (


) necessitates strict segregation from standard organic waste streams.

Critical Safety Insight: Improper incineration of fluorinated compounds generates Hydrogen Fluoride (HF) gas. Consequently, this waste must be flagged for facilities equipped with wet scrubbers. Do not dispose of this compound in general trash or standard non-halogenated solvent streams.[1]

Chemical Identification
ParameterDetail
Chemical Name 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride
CAS Number 1263182-37-3 (Verify specific isomer/batch with supplier SDS)
Molecular Formula

Physical State White to off-white solid
Acidity Acidic in aqueous solution (Amine salt)
Primary Hazard Skin/Eye Irritant; HF precursor upon thermal decomposition

Hazard Assessment & PPE Requirements

This compound is generally classified as an Irritant.[2][3][4] However, the disposal protocol is governed by its chemical reactivity during waste treatment (incineration).

GHS Classification (Self-Validating Checklist)

Before handling waste, confirm these hazards against your specific SDS:

Hazard CodeDescriptionPrevention Strategy
H315 Causes skin irritationNitrile gloves (min 0.11mm thickness).
H319 Causes serious eye irritationANSI Z87.1 Safety Glasses or Goggles.
H335 May cause respiratory irritationHandle only in a certified chemical fume hood.
H302 Harmful if swallowedDo not mouth pipette; wash hands post-handling.
Required PPE for Disposal Operations[4][7]
  • Respiratory: N95/P95 mask if dust generation is likely outside a hood.

  • Skin: Lab coat + Nitrile gloves (double-gloving recommended for solution handling).

  • Eyes: Chemical splash goggles preferred over safety glasses during liquid transfer.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound or Contaminated Solids)

Context: Used for expired reagent, spill cleanup materials, or contaminated weighing boats.

  • Segregation: Isolate solid waste in a clear, chemically resistant polyethylene bag (minimum 2 mil thickness).

  • Double Bagging: Place the primary bag inside a secondary clear bag to prevent leakage of fine powders.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "3,3-Difluoro-8-azaspiro[4.5]decane HCl, Solid"

    • Hazard Checkbox: [x] Toxic [x] Irritant

    • Critical Tag: Write "HALOGENATED ORGANIC" clearly. This alerts the disposal facility to use HF-resistant incineration.

  • Storage: Store in a closed "Solid Hazardous Waste" drum until pickup.

B. Liquid Waste (Reaction Mixtures or Stock Solutions)

Context: Aqueous or organic solutions containing the compound.

  • Characterization: Determine the solvent base.

    • If Aqueous:[1][5][6] The solution will likely be acidic due to the HCl salt.

    • If Organic: Usually dissolved in DCM, Methanol, or DMSO.

  • Neutralization (Aqueous Only):

    • Slowly adjust pH to 6–9 using dilute Sodium Bicarbonate (

      
      ) or Sodium Hydroxide (
      
      
      
      ).
    • Why? Prevents acid-catalyzed degradation of waste containers.

  • Collection: Pour into a High-Density Polyethylene (HDPE) carboy designated for "Halogenated Solvents."

    • Do NOT mix with "Non-Halogenated" waste (e.g., pure Acetone/Ethanol) as this increases disposal costs and complicates recycling.

  • Labeling:

    • List all solvents (e.g., "Water 90%, Methanol 5%").

    • List the active compound: "Trace 3,3-Difluoro-8-azaspiro[4.5]decane HCl".

    • Mark as "Halogenated" .

C. Empty Containers
  • Triple Rinse: Rinse the original bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Water).[7]

  • Rinsate Disposal: Pour all three rinses into the Liquid Halogenated Waste carboy (see Section B).

  • Defacing: Cross out the original label or remove it entirely.

  • Final Step: Place the clean, dry bottle in the glass recycling or general trash, depending on institutional policy for "RCRA Empty" containers.

Waste Stream & Regulatory Management

This section ensures compliance with EPA (RCRA) and local regulations.

Decision Logic & Workflow

The following diagram illustrates the autonomous decision-making process for disposing of this specific fluorinated salt.

DisposalWorkflow Start Waste Generation: 3,3-Difluoro-8-azaspiro[4.5]decane HCl StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, Wipes, Weigh Boats) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Rinsates) StateCheck->LiquidWaste Liquid Bagging Double Bag in Polyethylene SolidWaste->Bagging LabelSolid Label: 'Solid Halogenated Organic' (Flag for Fluorine) Bagging->LabelSolid Pickup EHS / Vendor Pickup (Incineration with Scrubber) LabelSolid->Pickup SolventCheck Identify Solvent Base LiquidWaste->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Organic Organic Solution SolventCheck->Organic Neutralize Adjust pH to 6-9 (Use NaHCO3) Aqueous->Neutralize Carboy Collect in HDPE Carboy: 'Halogenated Solvents' Organic->Carboy Neutralize->Carboy Carboy->Pickup

Figure 1: Decision matrix for the segregation and disposal of fluorinated amine salts.

Regulatory Codes (RCRA)

While this specific compound is not typically P-listed or U-listed by name, it falls under broader categories based on the mixture:

  • D002 (Corrosivity): Applicable if the waste solution has a pH

    
     2 (common if the HCl salt is in water without neutralization).
    
  • F001/F002: Applicable if mixed with spent halogenated solvents (e.g., DCM, Chloroform).

  • General Classification: If pure, manage as "Non-Regulated Chemical Waste" but always adhere to the Halogenated profile for incineration safety.

References & Authority

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273." EPA.gov. [Link]

  • American Chemical Society (ACS). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov. [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 3,3-Difluoro-8-azaspiro[4.5]decane Hydrochloride

Topic: Personal protective equipment for handling 3,3-Difluoro-8-azaspiro[4.5]decane;hydrochloride CAS Number: 2305252-00-8 Chemical Formula: C9H15F2N[1]·HCl Molecular Weight: 211.68 g/mol Synonyms: 3,3-Difluoro-8-azaspi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 3,3-Difluoro-8-azaspiro[4.5]decane;hydrochloride

CAS Number: 2305252-00-8 Chemical Formula: C9H15F2N[1]·HCl Molecular Weight: 211.68 g/mol Synonyms: 3,3-Difluoro-8-azaspiro[4.5]decane HCl; 8-Azaspiro[4.5]decane, 3,3-difluoro-, hydrochloride[1]

Core Directive: Operational Safety & Autonomy

This guide serves as the primary operational manual for researchers handling 3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride . Unlike generic safety sheets, this document integrates chemical-specific properties (fluorinated amine salt) with logistical workflows to ensure data integrity and personnel safety.

Critical Note on Identity: Ensure you are handling the specific 8-azaspiro[4.5]decane scaffold (CAS 2305252-00-8) and not the "1-oxa" analog (CAS 2177266-22-5), as their solubility and metabolic stability profiles differ, though safety protocols remain similar.

Risk Assessment & Hazard Identification (GHS)

As a research-grade building block, specific toxicological data is often extrapolated from structural analogs (fluorinated secondary amines). Treat this compound as a Hazardous Substance .

Hazard ClassGHS CodeHazard StatementMechanism of Action
Acute Toxicity (Oral) H302 Harmful if swallowed.Amine salts can disrupt physiological pH and neurotransmitter pathways if ingested.
Skin Irritation H315 Causes skin irritation.[2]The acidic nature of the hydrochloride salt combined with the lipophilic fluorinated ring aids dermal penetration.
Eye Irritation H319 Causes serious eye irritation.Corrosive potential of the hydrochloride moiety upon contact with mucous membranes.
STOT - SE H335 May cause respiratory irritation.Inhalation of fine dusts triggers inflammation in the upper respiratory tract.
Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

PPE CategorySpecificationRationale
Hand Protection Double Gloving (Nitrile) Inner: 4 mil (0.10 mm)Outer: 5-8 mil (0.12-0.20 mm)Fluorinated amines can permeate thin latex. Nitrile provides superior chemical resistance against amine salts. Change outer gloves every 2 hours.
Eye Protection Chemical Safety Goggles (ANSI Z87.1 or EN 166)Standard safety glasses are insufficient due to the risk of fine particulate dust bypassing side shields.
Respiratory N95 / P2 Particulate Respirator (If outside Fume Hood)Required only if weighing open powders outside a containment device. Otherwise, fume hood use negates this need.
Body Protection Lab Coat (Cotton/Poly Blend) + Tyvek SleevesPrevents dust accumulation on street clothes. Tyvek sleeves protect wrists during transfer operations.
Engineering Controls & Handling Protocols

Storage Requirements:

  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon or Nitrogen). The hydrochloride salt is hygroscopic ; moisture absorption will alter stoichiometry and cause caking.

  • Container: Tightly sealed glass vial with Parafilm wrap.

Operational Workflow: Weighing & Transfer

  • Causality: Static electricity is a major issue with dry, fluorinated salts. They tend to "fly" or disperse when a spatula approaches.

  • Protocol: Use an antistatic gun or ionizer bar inside the balance enclosure before weighing.

Visual Workflow: Safe Handling Procedure

HandlingProtocol Start Start: Retrieve Vial Check Check Seal & Desiccant Start->Check Warm Equilibrate to RT (30 min) Check->Warm Prevent condensation Hood Transfer to Fume Hood Warm->Hood Static Neutralize Static (Ionizer) Hood->Static Critical Step Weigh Weigh into Tared Vessel Static->Weigh Seal Reseal & Parafilm Weigh->Seal Clean Wipe Down Balance Area Seal->Clean

Caption: Operational workflow for handling hygroscopic fluorinated amine salts to prevent degradation and exposure.

Emergency Response & Spill Management

Spill Scenario: Powder Release (< 500 mg)

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don goggles and double nitrile gloves.

  • Contain: Cover the spill with a damp paper towel (water or ethanol). Why? Dry sweeping generates dust aerosols (H335 hazard). The moisture traps the powder.

  • Clean: Wipe up the damp material and place it in a solid hazardous waste bag.

  • Decontaminate: Wash the surface with 1% aqueous acetic acid followed by water to solubilize and remove residual amine traces.

Exposure First Aid:

  • Eye Contact: Rinse immediately with water for 15 minutes. The HCl salt is acidic and corrosive.

  • Skin Contact: Wash with soap and water.[3] Do not use alcohol (enhances absorption).

Waste Disposal & Deactivation

Do not dispose of down the drain. This compound is a fluorinated organic salt and persists in aquatic environments.

Disposal Protocol:

  • Dissolution: Dissolve waste solid in a small volume of Methanol or DMSO.

  • Categorization: Label as "Halogenated Organic Solvent Waste" (due to Fluorine content).

  • Segregation: Keep separate from strong oxidizers (e.g., nitric acid) to prevent formation of nitrogen oxides.

Visual Workflow: Disposal Decision Tree

DisposalTree Waste Chemical Waste Generated Type Solid or Liquid? Waste->Type Solid Solid Waste Type->Solid Liquid Liquid Solution Type->Liquid Bag Double Bag (Haz Waste) Solid->Bag Do NOT sweep dry Carboy Halogenated Waste Stream Liquid->Carboy pH Check: Neutral

Caption: Decision tree for the safe disposal of fluorinated amine hydrochloride waste.

References

  • Molaid Chemicals. (2024). 3,3-difluoro-8-azaspiro[4.5]decane hydrochloride - CAS 2305252-00-8.[1] Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 8-Azaspiro[4.5]decane (Parent Scaffold).[4][5] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Handling Amine Salts. Retrieved from [Link]

Sources

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